molecular formula C7H7BBrFO2 B1524917 (4-Bromo-2-fluoro-5-methylphenyl)boronic acid CAS No. 677777-57-0

(4-Bromo-2-fluoro-5-methylphenyl)boronic acid

Cat. No.: B1524917
CAS No.: 677777-57-0
M. Wt: 232.84 g/mol
InChI Key: IZFBYUHHOMKXAR-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-5-methylphenyl)boronic acid (CAS 677777-57-0) is an organoboron compound with the molecular formula C7H7BBrFO2 and a molecular weight of 232.84 g/mol . This compound serves as a versatile and critical building block in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling . Its molecular structure incorporates multiple reactive sites: the boronic acid group enables carbon-carbon bond formation with organic halides, while the bromo and fluoro substituents on the aromatic ring offer orthogonal reactivity for sequential functionalization . This makes it an invaluable intermediate for constructing complex biaryl structures often found in active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. Researchers value this compound for its application in developing pharmaceutical intermediates, where it is used to create molecular scaffolds for active pharmaceutical ingredients (APIs) and other biologically active molecules . The presence of both bromine and fluorine atoms allows for selective and sequential synthesis, providing a powerful tool for medicinal chemists to explore structure-activity relationships. The compound is offered in high purity to ensure optimal performance in sensitive synthetic applications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(4-bromo-2-fluoro-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFBYUHHOMKXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716579
Record name (4-Bromo-2-fluoro-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677777-57-0
Record name (4-Bromo-2-fluoro-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of Boronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-Bromo-2-fluoro-5-methylphenyl)boronic acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, application, and handling of this compound.

Organic molecules containing boron have become indispensable tools in chemistry, finding diverse applications in both synthetic and biological fields.[1] Boronic acids, in particular, have risen to prominence as versatile intermediates, largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation.[2][3][4] This reaction's tolerance of a wide range of functional groups, coupled with the general stability and low toxicity of boronic acid reagents, has cemented its importance in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2][5]

The strategic incorporation of fluorine and other halogens into pharmaceutical candidates is a widely used strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This compound is a prime example of a highly functionalized building block designed for this purpose. It provides three key points of chemical diversity: the boronic acid moiety for cross-coupling, a bromine atom for subsequent orthogonal coupling reactions, and a fluoro-methyl substituted phenyl ring to impart specific electronic and steric properties to the target molecule.

This document provides a detailed exploration of this key synthetic intermediate, from its fundamental properties to its practical application in the laboratory.

Compound Profile: this compound

The utility of this reagent stems from its unique combination of reactive sites and substituents. The fluorine atom at the C2 position and the methyl group at the C5 position influence the electronic nature and conformation of the phenyl ring, which can have significant implications for the biological activity of its derivatives.

PropertyData
CAS Number 677777-57-0
Molecular Formula C₇H₇BBrFO₂
Molecular Weight 232.84 g/mol
Appearance White to off-white solid/powder
Typical Purity ≥96%
Storage Conditions Keep refrigerated, store under an inert atmosphere, air-sensitive.[6]

Synthesis of this compound: A Methodological Overview

The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate (derived from an aryl halide) with a borate ester, followed by acidic hydrolysis. The procedure outlined below is a representative method adapted from established protocols for similar structures.[7][8]

The core of this synthesis is a halogen-metal exchange to create a nucleophilic aryl-lithium species, which then attacks the electrophilic boron atom of the trialkyl borate. The choice of an organolithium reagent over a Grignard reagent is often preferred for bromo-fluoro-substituted aromatics to ensure efficient metalation at low temperatures.

Experimental Workflow: Synthesis Pathway

G A 1,4-Dibromo-2-fluoro-5-methylbenzene (Starting Material) B Lithiation (n-BuLi, Anhydrous THF, -78 °C) A->B Halogen-Metal Exchange C Aryl-lithium Intermediate B->C D Borylation (Triisopropyl borate, -78 °C) C->D Nucleophilic Attack E Boronate Ester Intermediate D->E F Aqueous Acidic Workup (e.g., 1N HCl) E->F Hydrolysis G This compound (Final Product) F->G

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

Materials:

  • 1,4-Dibromo-2-fluoro-5-methylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (1N)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: Under a nitrogen or argon atmosphere, add 1,4-dibromo-2-fluoro-5-methylbenzene to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.

    • Causality: An inert atmosphere and anhydrous conditions are critical. Organolithium reagents are extremely reactive with water and oxygen.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1-2 hours.

    • Causality: The low temperature controls the exothermic reaction and prevents side reactions, such as the reaction of n-BuLi with the solvent. The bromine at the 4-position is more sterically accessible and electronically favored for lithiation over the one at the 1-position.

  • Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate dropwise. The addition is often exothermic. Allow the reaction mixture to stir at -78 °C for another hour, then let it warm slowly to room temperature overnight.

    • Causality: Triisopropyl borate is a mild electrophile. Maintaining low temperature during addition prevents the newly formed boronate ester from reacting further with any remaining aryl-lithium species.

  • Workup and Hydrolysis: Cool the reaction mixture in an ice bath and quench it by slowly adding 1N HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

    • Causality: The acidic workup protonates the boronate ester, leading to the formation of the final boronic acid and isopropanol.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for constructing biaryl or vinyl-aryl structures, which are common motifs in pharmaceuticals.[4] this compound serves as the organoboron partner in this reaction.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst.[3][9]

Suzuki_Cycle cluster_reactants Inputs pd0 Pd(0)L₂ pd2_aryl Ar¹-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_aryl->pd2_trans Transmetalation pd2_trans->pd0 product Ar¹-Ar² pd2_trans->product Reductive Elimination aryl_halide Ar¹-X boronic_acid Ar²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Suzuki-Miyaura Protocol

Materials:

  • This compound (1.2 eq)

  • Aryl bromide or iodide partner (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, or Dioxane/Water)

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl halide, this compound, and the base.

  • Solvent Addition: Add the chosen solvent system. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes or by using several freeze-pump-thaw cycles.

    • Causality: Removing dissolved oxygen is crucial as it can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Add the palladium catalyst to the degassed mixture under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography.

Safety and Handling

Proper handling of arylboronic acids is essential for laboratory safety. While not acutely toxic, they are classified as irritants.[10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6][11]

  • Handling: Avoid creating dust.[6] Use in a well-ventilated area or a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][12]

  • Storage: this compound is air-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6] Refrigeration is recommended to maintain long-term stability.

  • Spills: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.[10]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[6][12]

    • Skin: Wash off with soap and plenty of water.[12]

    • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.[6][11]

    • Inhalation: Move the person to fresh air.[11][12]

Seek medical attention if irritation or other symptoms persist.[12]

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry and materials science. Its trifunctional nature allows for sequential, controlled modifications, making it an ideal scaffold for building molecular complexity. A thorough understanding of its properties, synthesis, and reaction conditions, as outlined in this guide, is key to leveraging its full potential in the development of novel chemical entities.

References

  • MedchemExpress. (n.d.). 4-Fluoro-2-methylphenylboronic acid.
  • BLDpharm. (n.d.). (4-Bromo-2-fluoro-3-methylphenyl)boronic acid.
  • Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid.
  • Google Patents. (n.d.). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Gomes, P. A., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.
  • ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Fisher Scientific. (n.d.). Phenylboronic acid - SAFETY DATA SHEET.
  • PrepChem.com. (n.d.). Synthesis of 4-tolylboronic acid.
  • Lab Alley. (n.d.). Boric Acid Safety & Hazards.
  • ResearchGate. (2025). Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications.
  • Chemcd. (n.d.). 4-Bromo-2-fluoro-5-methylphenylboronic acid(677777-57-0).
  • ChemPoint.com. (2015). SAFETY DATA SHEET.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • MDPI. (n.d.). Boron Chemistry for Medical Applications.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
  • AiFChem. (n.d.). (4-Bromo-2-methylphenyl)boronic acid.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.

Sources

A Technical Guide to (4-Bromo-2-fluoro-5-methylphenyl)boronic acid: Properties, Applications, and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: (4-Bromo-2-fluoro-5-methylphenyl)boronic acid is a halogenated and substituted arylboronic acid that serves as a critical building block in modern synthetic and medicinal chemistry. With a molecular weight of approximately 232.84 g/mol , its true value lies in the strategic placement of bromo, fluoro, and methyl groups on the phenyl ring, offering multiple reaction handles and points of modification. This guide provides an in-depth analysis of its physicochemical properties, primary applications in palladium-catalyzed cross-coupling reactions, and detailed protocols for its use and characterization. Tailored for researchers and drug development professionals, this document elucidates the causality behind experimental choices and provides a framework for leveraging this versatile reagent in the synthesis of complex molecules and novel chemical entities.

Core Physicochemical Properties

This compound is a trifunctionalized benzene derivative, making it a highly valuable intermediate in organic synthesis. The boronic acid moiety is the reactive site for palladium-catalyzed cross-coupling, while the bromo and fluoro groups provide opportunities for further functionalization or act as modulators of electronic and pharmacokinetic properties in a final compound.

cluster_0 This compound mol

Caption: Chemical structure of this compound.

Table 1: Key Physicochemical Data

Property Value
Molecular Weight 232.84 g/mol
Molecular Formula C₇H₇BBrFO₂[1]
Appearance Typically an off-white to light yellow solid
Primary Application Suzuki-Miyaura cross-coupling reactions[2]
Key Functional Groups Boronic Acid, Aryl Bromide, Aryl Fluoride, Methyl Group

| Solubility | Generally soluble in organic solvents like THF, Dioxane, and Methanol[2] |

Synthesis and Mechanistic Considerations

Arylboronic acids are not typically found in nature and require targeted synthesis. The most common and robust method involves the reaction of an organometallic intermediate (either a Grignard or organolithium reagent) with a borate ester, followed by aqueous acidic workup.

A plausible synthetic route to this compound would start from a corresponding aryl bromide, such as 1,4-dibromo-2-fluoro-5-methylbenzene. A selective metal-halogen exchange at one of the bromine positions, typically using n-butyllithium at low temperatures (-78 °C), generates a reactive organolithium species.[3] This intermediate is then quenched with a trialkyl borate, like trimethyl or triisopropyl borate.[4][5] The resulting boronate ester is subsequently hydrolyzed with an acid to yield the final boronic acid product.[4] The choice of reaction conditions is critical to prevent unwanted side reactions, such as protonolysis of the organometallic intermediate.

Application in Palladium-Catalyzed Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[6] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly in the synthesis of biaryls, styrenes, and polyolefins.[6] Its significance in drug discovery cannot be overstated, as evidenced by the growing number of FDA-approved drugs containing boronic acid motifs or synthesized via Suzuki coupling.[7][8][9]

The reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide or triflate), forming a Pd(II) complex.[10]

  • Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.[10][11]

  • Reductive Elimination : The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 R¹-X r1_x R¹-X (Aryl Halide) transmetalation Transmetalation pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 [R²-B(OH)₃]⁻ boronate_complex [R²-B(OH)₃]⁻ (Activated Boronic Acid) pd_complex2->pd0 R¹-R² reductive_elimination Reductive Elimination product R¹-R² (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Reagents and Equipment:

  • This compound (1.0 eq)

  • Aryl Halide (e.g., 1-bromo-4-nitrobenzene) (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial, magnetic stirrer, condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation : To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, potassium phosphate, Pd(OAc)₂, and the SPhos ligand.

    • Rationale: Assembling the solids under an inert atmosphere is crucial to prevent the degradation of the palladium catalyst and phosphine ligand, which can be sensitive to oxygen, especially at elevated temperatures.[12]

  • Solvent Addition : Add the degassed solvent mixture (dioxane/water) via syringe. The mixture should be sparged with an inert gas for 15-20 minutes before addition.

    • Rationale: The solvent system is biphasic.[12] Dioxane solubilizes the organic reagents and catalyst, while water is essential for dissolving the inorganic base (K₃PO₄) and facilitating the formation of the active boronate "ate" complex required for transmetalation.[11]

  • Reaction Execution : Seal the flask and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by taking small aliquots and analyzing them via TLC or HPLC-MS. The disappearance of the limiting starting material typically indicates completion.

  • Workup and Purification : a. Cool the reaction mixture to room temperature and dilute with ethyl acetate. b. Wash the organic layer with water and then with brine to remove the inorganic salts and residual base. c. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude residue using flash column chromatography on silica gel to isolate the desired biaryl product.

Quality Control and Analytical Characterization

Rigorous analytical control is necessary to ensure the purity of the starting boronic acid and to characterize the final product.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the workhorse technique for assessing purity and monitoring reaction kinetics. A significant challenge in the analysis of boronic acids is their susceptibility to on-column hydrolysis to the corresponding boronic acids, which complicates accurate quantification.[13][14]

    • Self-Validating Protocol : To mitigate this, methods should employ RP-HPLC columns with low residual silanol activity.[14] Alternatively, adjusting the mobile phase pH can stabilize certain boronate esters.[13] For selective detection in complex mixtures, post-column derivatization with reagents like alizarin can be employed, which forms fluorescent complexes with boronic acids.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are used for structural elucidation of the starting material and the final product. The characteristic chemical shifts and coupling constants confirm the connectivity and substitution pattern of the aromatic rings.

  • Mass Spectrometry (MS) : LC-MS is invaluable for confirming the molecular weight of the product and identifying any byproducts. For trace-level quantification of residual boronic acids, derivatization followed by LC/MS/MS can provide high sensitivity.[16]

Safety, Handling, and Storage

Boronic acids, as a class, require careful handling to ensure laboratory safety.

  • Hazards : this compound should be treated as an irritant. It may cause serious eye irritation, skin irritation, and respiratory irritation upon inhalation of dust.[17][18]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[17]

  • Handling : Handle the solid material in a well-ventilated fume hood to avoid inhaling dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[19]

  • Storage : Boronic acids can be hygroscopic and are susceptible to degradation.[17] Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox) to maintain its integrity.

  • Decomposition : Hazardous decomposition products upon combustion include carbon oxides, hydrogen halides (HBr, HF), and boron oxides.[17][20]

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a precisely engineered tool for molecular construction. Its trifunctional nature provides chemists with a versatile platform for synthesizing complex, high-value molecules relevant to the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

  • Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid.
  • BLDpharm. (n.d.). (4-Bromo-2-fluoro-3-methylphenyl)boronic acid.
  • MedchemExpress.com. (n.d.). 4-Fluoro-2-methylphenylboronic acid | Biochemical Reagent.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.
  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry.
  • MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET - Cyclopropylboronic acid.
  • PubChem. (n.d.). (2-Bromo-5-fluoro-4-methylphenyl)boronic acid.
  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • PrepChem.com. (n.d.). Synthesis of 4-tolylboronic acid.
  • Lab Alley. (n.d.). Boric Acid Safety & Hazards.
  • ResearchGate. (2020). Design and discovery of boronic acid drugs.
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Wikipedia. (n.d.). Suzuki reaction.
  • PubMed. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A.
  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
  • Cayman Chemical. (n.d.). Safety Data Sheet - Coumarin Boronic Acid.
  • PubMed. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-2-methylphenylboronic acid 139911-29-8.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Anthracene-9-boronic acid.
  • ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • BLDpharm. (n.d.). (4-Bromo-3-fluoro-2-methylphenyl)boronic acid.
  • ACS Publications. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.

Sources

An In-depth Technical Guide to (4-Bromo-2-fluoro-5-methylphenyl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (4-bromo-2-fluoro-5-methylphenyl)boronic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, and critical role in the construction of complex bioactive molecules, with a focus on its application in the development of novel therapeutics.

Introduction: The Versatility of Arylboronic Acids

Arylboronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis. Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have established them as essential tools for the formation of carbon-carbon bonds.[1] This capability is of paramount importance in medicinal chemistry, where the precise and efficient assembly of complex molecular architectures is fundamental to the discovery of new drugs.[2] The boronic acid functional group, with its unique electronic properties, allows for a diverse range of chemical transformations, making it a valuable moiety in the design of novel therapeutic agents.[1]

This compound is a structurally distinct arylboronic acid that offers a unique combination of reactive sites and electronic properties. The presence of a bromine atom, a fluorine atom, and a methyl group on the phenyl ring provides medicinal chemists with multiple handles for molecular elaboration and fine-tuning of physicochemical properties.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis and for predicting the properties of the resulting molecules.

PropertyValueSource
CAS Number 677777-57-0[3]
Molecular Formula C₇H₇BBrFO₂[4]
Molecular Weight 232.84 g/mol [4]
Appearance White to off-white solid (Predicted)N/A
Melting Point Data not available; For the similar 4-fluoro-2-methylphenylboronic acid: 191-196 °C[5]
Solubility Soluble in many organic solvents (e.g., DMF, Dioxane, THF). Insoluble in water.[6]
Stability Stable under recommended storage conditions (inert atmosphere, room temperature). Arylboronic acids can be prone to dehydration to form boroxines and protodeboronation under certain pH conditions.

Synthesis of this compound

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic workup. A plausible and commonly employed synthetic route for this compound starts from the corresponding aryl bromide.

Conceptual Synthetic Workflow:

G start Starting Material: 4-Bromo-2-fluoro-5-methylaniline step1 Diazotization start->step1 step2 Sandmeyer Reaction (e.g., CuBr) step1->step2 intermediate1 1,4-Dibromo-2-fluoro-5-methylbenzene step2->intermediate1 step3 Lithium-Halogen Exchange (e.g., n-BuLi, -78 °C) intermediate1->step3 intermediate2 Organolithium Intermediate step3->intermediate2 step4 Borylation (e.g., Triisopropyl borate) intermediate2->step4 intermediate3 Boronate Ester Intermediate step4->intermediate3 step5 Acidic Workup (e.g., aq. HCl) intermediate3->step5 product Final Product: This compound step5->product

Caption: A potential synthetic pathway to the target molecule.

Detailed Experimental Protocol (Hypothetical, based on established methods):

The following protocol is a representative example based on general procedures for the synthesis of arylboronic acids via lithiation of aryl bromides.[7]

Materials:

  • 1,4-Dibromo-2-fluoro-5-methylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1,4-dibromo-2-fluoro-5-methylbenzene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.05 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again keeping the internal temperature below -70 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or silica gel chromatography to afford this compound.

Reactivity and the Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the boronic acid and an organic halide or triflate.

The Catalytic Cycle of the Suzuki-Miyaura Reaction:

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (after activation with a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_ii_complex R¹-Pd(II)L_n-X oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation r1_pd_r2 R¹-Pd(II)L_n-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product boronic_acid Ar-B(OH)₂ (from this compound) base Base boronic_acid->base boronate [Ar-B(OH)₃]⁻ base->boronate boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The fluorine and methyl substituents on the phenyl ring of this compound can influence its reactivity. The electron-withdrawing fluorine atom can increase the Lewis acidity of the boron center, potentially facilitating the transmetalation step. The methyl group, being electron-donating, may have a counteracting effect, and its steric bulk can also play a role in the reaction kinetics.

Applications in Drug Discovery: A Key Building Block for Bioactive Molecules

The true value of this compound is realized in its application as a versatile building block in the synthesis of complex, biologically active molecules. The strategic placement of the bromo, fluoro, and methyl groups allows for the exploration of structure-activity relationships (SAR), a cornerstone of modern drug design.[8][9]

While specific, publicly disclosed drug candidates synthesized directly from this compound are not extensively documented, its structural motifs are present in various patented therapeutic agents. The general class of substituted phenylboronic acids is crucial in the synthesis of inhibitors for various enzymes and receptors implicated in a range of diseases.

Potential Therapeutic Areas:
  • Oncology: Many kinase inhibitors and other anti-cancer agents feature highly substituted aryl moieties that can be constructed using Suzuki coupling with boronic acids like the one discussed here.[5]

  • Inflammatory Diseases: The development of inhibitors for key inflammatory signaling molecules often relies on the synthesis of complex heterocyclic systems, where this boronic acid could serve as a key intermediate.

  • Infectious Diseases: The synthesis of novel antibacterial and antiviral agents frequently involves the creation of biaryl structures to optimize binding to microbial targets.[10]

Handling and Safety Considerations

This compound should be handled with the appropriate safety precautions in a laboratory setting.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicology: Specific toxicological data for this compound is not available. As with all research chemicals, it should be treated as potentially hazardous. General hazards for similar arylboronic acids include skin, eye, and respiratory tract irritation.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Conclusion

This compound is a valuable and versatile building block for organic and medicinal chemists. Its trifunctionalized aromatic ring provides a unique platform for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, reactivity in Suzuki-Miyaura cross-coupling, and safe handling procedures is essential for its effective use in the laboratory. As the demand for novel and structurally diverse drug candidates continues to grow, the importance of specialized building blocks like this compound in the drug discovery process is set to increase.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). (2-Bromo-5-fluoro-4-methylphenyl)boronic acid. Retrieved January 21, 2026, from [Link]

  • Chemcd. (2015, October 19). 4-Bromo-2-fluoro-5-methylphenylboronic acid(677777-57-0). Retrieved January 21, 2026, from [Link]

  • Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
  • Chemspace. (n.d.). (4-bromo-5-fluoro-2-methylphenyl)boronic acid. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4429. [Link]

  • Wiley Online Library. (2022). Structure‐Activity Relationships for 5′′ Modifications of 4,5‐Aminoglycoside Antibiotics. Chemistry – A European Journal, 28(33). [Link]

  • Drug Design. (2005). Structure Activity Relationships. Retrieved January 21, 2026, from [Link]

  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved January 21, 2026, from [Link]

  • BuyersGuideChem. (n.d.). Supplier CAS No 677777-57-0. Retrieved January 21, 2026, from [Link]

  • USPTO. (n.d.). Search for Application. Retrieved January 21, 2026, from [Link]

  • PMC. (2016). On Exploring Structure Activity Relationships. PMC. [Link]

  • ResearchGate. (2016). Suzuki Coupling? Retrieved January 21, 2026, from [Link]

  • PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]

  • ResearchGate. (2005). (PDF) Structure-activity relationships for the design of small-molecule inhibitors. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Tolylboronic acid. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Method of creating and using an executable file format with a dynamic extensible header.

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An In-depth Technical Guide to the Synthesis of (4-Bromo-2-fluoro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic routes to (4-bromo-2-fluoro-5-methylphenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. We will delve into the strategic considerations for its synthesis, present detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is designed to be a practical resource, blending established chemical principles with field-proven insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

This compound is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Its trifunctional nature—a boronic acid for coupling, a bromine atom for further functionalization, and a fluorinated, methylated phenyl ring—makes it a highly sought-after reagent for constructing complex molecular architectures. The fluorine and methyl substituents on the phenyl ring can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, making this reagent particularly attractive for drug discovery programs.[3]

The boronic acid functional group is known for its relatively low toxicity and stability, making it a preferable choice over other organometallic reagents.[2] The strategic placement of the bromo, fluoro, and methyl groups allows for precise control over the electronic and steric properties of the resulting biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.[3]

Retrosynthetic Analysis and Strategy

The synthesis of this compound hinges on the formation of a carbon-boron bond at a specific position on the aromatic ring. The most common and reliable methods for achieving this transformation involve the reaction of an organometallic intermediate with a boron electrophile, typically a trialkyl borate. Two primary organometallic routes are considered: the Grignard reaction and the organolithium approach via halogen-lithium exchange.

A logical and readily accessible starting material for this synthesis is 1,4-dibromo-2-fluoro-5-methylbenzene . The differential reactivity of the two bromine atoms is key. The bromine at the 4-position is sterically less hindered and flanked by an activating methyl group, making it more susceptible to metal-halogen exchange. The bromine at the 1-position, however, is ortho to the deactivating fluorine atom, which can influence its reactivity. This inherent difference can be exploited to achieve selective functionalization.

The proposed synthetic pathway is outlined below:

Synthesis_Pathway Starting_Material 1,4-Dibromo-2-fluoro-5-methylbenzene Intermediate Organometallic Intermediate (Grignard or Organolithium) Starting_Material->Intermediate  Metal-Halogen  Exchange Boronic_Ester Boronic Ester Intermediate Intermediate->Boronic_Ester  + Trialkyl Borate   Final_Product This compound Boronic_Ester->Final_Product  Hydrolysis  

Caption: Proposed synthetic pathway to this compound.

Synthesis of the Starting Material: 1,4-Dibromo-2-fluoro-5-methylbenzene

While 1,4-dibromo-2-fluoro-5-methylbenzene may be commercially available, a synthetic route from a simpler precursor provides a more comprehensive understanding. A plausible approach involves the bromination of 4-bromo-2-fluoro-1-methylbenzene. The directing effects of the substituents on the aromatic ring will guide the position of the incoming bromine atom. The methyl group is an ortho-, para-director, while the fluorine and bromine atoms are also ortho-, para-directors, albeit deactivating. The position para to the methyl group is already occupied by a bromine. The positions ortho to the methyl group are sterically hindered by the adjacent fluorine and bromine atoms. Therefore, the most likely position for bromination is ortho to the fluorine and meta to the methyl group, which is the desired C1 position.

A general procedure for electrophilic bromination would involve treating 4-bromo-2-fluoro-1-methylbenzene with a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).[4]

Detailed Synthesis Protocols for this compound

Two robust methods for the synthesis of the target boronic acid from 1,4-dibromo-2-fluoro-5-methylbenzene are presented below. The choice between the Grignard and organolithium route may depend on laboratory experience, available reagents, and the specific reactivity of the substrate.

Method 1: Synthesis via Grignard Reagent

This method is a classic and widely used approach for the formation of arylboronic acids. It involves the formation of a Grignard reagent from the aryl halide, followed by its reaction with a trialkyl borate and subsequent hydrolysis.

Experimental Protocol:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus must be thoroughly flame-dried under a stream of inert gas (nitrogen or argon) to exclude moisture.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (1.1 equivalents).

    • Add a small crystal of iodine to initiate the reaction.

    • In the dropping funnel, place a solution of 1,4-dibromo-2-fluoro-5-methylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing), the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, prepare a solution of triisopropyl borate (1.2 equivalents) in anhydrous THF.

    • Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

    • The mixture is then transferred to a separatory funnel and the organic layer is separated.

    • The aqueous layer is extracted with ethyl acetate or diethyl ether (3 x volumes).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude boronic acid.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel.

Data Summary Table (Method 1):

ParameterValue/Description
Starting Material 1,4-Dibromo-2-fluoro-5-methylbenzene
Key Reagents Magnesium turnings, Triisopropyl borate
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature Reflux (Grignard formation), -78 °C (Borylation)
Reaction Time 2-3 hours (Grignard), Overnight (Borylation)
Typical Yield 60-80% (estimated based on similar syntheses)

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    "Quench" -> "Extract" -> "Purify";
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Caption: Workflow diagram for the Grignard-based synthesis.

Method 2: Synthesis via Organolithium Reagent

This method involves a lithium-halogen exchange reaction, which is often faster and can be performed at lower temperatures than Grignard reagent formation. It is particularly useful for substrates that are sensitive to the more basic conditions of Grignard reactions.

Experimental Protocol:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a low-temperature thermometer, a nitrogen inlet, and a septum for reagent addition.

  • Lithiation:

    • Dissolve 1,4-dibromo-2-fluoro-5-methylbenzene (1.0 equivalent) in anhydrous THF or diethyl ether.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Borylation:

    • To the cold organolithium solution, add triisopropyl borate (1.2 equivalents) dropwise, maintaining the temperature below -70 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for at least 2 hours or overnight.

  • Hydrolysis and Workup:

    • The workup procedure is similar to that of the Grignard method. Quench the reaction with a saturated aqueous solution of ammonium chloride or dilute acid.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to obtain the crude product.

  • Purification: Purify the crude boronic acid by recrystallization or column chromatography as described in Method 1.

Data Summary Table (Method 2):

ParameterValue/Description
Starting Material 1,4-Dibromo-2-fluoro-5-methylbenzene
Key Reagents n-Butyllithium (n-BuLi), Triisopropyl borate
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
Reaction Temperature -78 °C
Reaction Time 1-2 hours (Lithiation), 2+ hours (Borylation)
Typical Yield 70-90% (estimated based on similar syntheses)

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    "Stir_L" [label="Stir for 1-2 hours at -78 °C"];
    "Start_L" -> "Add_BuLi" -> "Stir_L";
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    "Purify_L" [label="Recrystallization or Chromatography"];
    "Quench_L" -> "Extract_L" -> "Purify_L";
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"Final_Product_L" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="this compound"];

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Caption: Workflow diagram for the Organolithium-based synthesis.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR are essential for structural elucidation and confirmation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Application in Suzuki-Miyaura Coupling

The synthesized this compound is a prime candidate for Suzuki-Miyaura cross-coupling reactions to form biaryl structures. A typical reaction would involve coupling the boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a suitable solvent system (e.g., toluene/water or dioxane/water).[5][6]

Conclusion

The synthesis of this compound can be reliably achieved through well-established organometallic routes, with the organolithium method often providing higher yields and milder reaction conditions. Careful control of reaction parameters, particularly temperature and the exclusion of moisture, is paramount for success. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize this valuable building block for their research and development activities.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020;25(15):3461. Available from: [Link]

  • CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene. Google Patents.
  • Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. 2024. Available from: [Link]

  • 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

  • Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters. 2013;15(15):4010-4013. Available from: [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. 2016. Available from: [Link]

  • Tolylboronic acid | C7H9BO2 | CID 79799. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

  • 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. ZaiQi Bio-Tech. Available from: [Link]

  • Haloalkanes and Haloarenes. Samagra. Available from: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Coordination Chemistry Reviews. 2011;255(23-24):2924-2949. Available from: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. 2020;25(18):4249. Available from: [Link]

  • Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Beilstein Journal of Organic Chemistry. 2017;13:169-175. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024. Available from: [Link]

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An In-Depth Technical Guide on the Reactivity Profile of (4-Bromo-2-fluoro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the predicted reactivity profile of (4-Bromo-2-fluoro-5-methylphenyl)boronic acid, a versatile building block in modern organic synthesis. While specific literature on this exact molecule is sparse, this document leverages established principles of physical organic chemistry and extensive data from structurally analogous compounds to offer a robust predictive model of its behavior in key cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this reagent in the synthesis of complex organic molecules. We will delve into its preparation, stability, and predicted reactivity in Suzuki-Miyaura and Chan-Lam couplings, supported by mechanistic insights and detailed experimental protocols.

Introduction and Structural Features

This compound is a trifunctionalized aromatic building block with significant potential in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its utility stems from the orthogonal reactivity of its three key functional groups: the boronic acid, the bromine atom, and the fluorine atom.

  • The Boronic Acid Moiety: This functional group is the cornerstone of its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[1] Boronic acids are generally stable, non-toxic, and easy to handle, making them ideal reagents for a wide range of synthetic transformations.[1]

  • The Bromo Substituent: The bromine atom serves as an excellent leaving group in various cross-coupling reactions, including a second Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or Sonogashira coupling. This allows for sequential, site-selective functionalization of the aromatic ring.

  • The Fluoro Substituent: The presence of a fluorine atom ortho to the boronic acid is expected to significantly influence the molecule's reactivity. Electronically, fluorine is a strongly electron-withdrawing group, which can impact the nucleophilicity of the arylboronic acid. Sterically, its position can hinder the approach to the boron center, potentially affecting reaction rates.[2]

  • The Methyl Group: The meta-methyl group provides steric bulk and is a weakly electron-donating group, which can also subtly modulate the electronic properties and reactivity of the aromatic ring.

Synthesis and Characterization

A common and effective method for the synthesis of arylboronic acids is the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate followed by acidic workup.[3][4]

Proposed Synthetic Protocol

A plausible synthetic route to this compound starts from the commercially available 1,4-dibromo-2-fluoro-5-methylbenzene.

Step 1: Selective Lithiation or Grignard Formation

Due to the directing effect of the fluorine and methyl groups, monolithiation or Grignard formation is expected to occur preferentially at the 4-position.

Step 2: Borylation and Hydrolysis

The resulting organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature. Subsequent hydrolysis with aqueous acid furnishes the desired boronic acid.

Experimental Protocol: General Procedure for the Synthesis of Arylboronic Acids [3]

  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq).

  • Add a solution of the corresponding aryl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. A crystal of iodine can be added to initiate the reaction.

  • Once the Grignard reagent formation is complete, cool the reaction mixture to -78 °C.

  • Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of aqueous HCl (1 M) at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid, which can be purified by recrystallization or column chromatography.

Stability and Handling

Phenylboronic acids are generally stable solids that can be handled in air.[5] However, they can undergo dehydration to form cyclic boroxines, especially upon heating.[6] The presence of ortho substituents can influence the rate of this process. It is recommended to store this compound in a cool, dry place. For prolonged storage, an inert atmosphere is advisable. Some boronic acids, particularly heteroaryl and vinyl boronic acids, can be unstable and prone to protodeboronation.[7] While arylboronic acids are generally more robust, care should be taken when using them in reactions that are heated for extended periods, especially under basic conditions.

Predicted Reactivity Profile

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, and it is one of the most powerful methods for constructing C-C bonds.[8][9]

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the Pd(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8] The transmetalation step is often rate-limiting and is facilitated by a base.[10]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Regeneration

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

The ortho-fluoro substituent is expected to have the most significant impact on the reactivity of this boronic acid in Suzuki-Miyaura couplings. The strong electron-withdrawing nature of fluorine will decrease the nucleophilicity of the aryl group, which could slow down the transmetalation step.[11] Additionally, the steric bulk of the ortho-fluoro group may hinder the approach of the boronic acid to the palladium center, further reducing the reaction rate.[12] However, successful couplings of ortho-substituted and polyfluorinated arylboronic acids have been reported, often requiring more active catalyst systems and optimized reaction conditions.[11][13][14]

The para-bromo substituent provides a handle for subsequent transformations. The meta-methyl group is likely to have a minor electronic and steric effect compared to the ortho-fluoro group.

Given the potential for reduced reactivity due to the ortho-fluoro substituent, a highly active catalyst system is recommended.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [15]

  • In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst with a biarylphosphine ligand like SPhos, 1-5 mol%).

  • Add a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).

  • Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Aryl Halide ExampleBoronic Acid AnalogCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-Bromoanisole2-Fluorophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>95[11]
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidSupported Pd NanoparticlesNa₂CO₃Ethanol/H₂O8098[16]
2-Chlorotoluene2,6-Difluorophenylboronic acidCustom PrecatalystK₃PO₄THF/H₂ORT95[11]

Table 1: Representative Suzuki-Miyaura coupling reactions of analogous arylboronic acids.

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between an arylboronic acid and an amine or alcohol.[17][18] This reaction is a powerful alternative to the Buchwald-Hartwig amination and offers the advantage of often being performed under milder conditions, sometimes at room temperature and open to the air.[19][20]

The mechanism of the Chan-Lam coupling is complex and not fully elucidated, but it is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper-aryl intermediate, coordination of the heteroatom nucleophile, and subsequent reductive elimination to form the C-N or C-O bond.[18][21]

Chan_Lam_Cycle Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) Transmetalation (Ar-B(OH)2) Ar-Cu(III)-Nu Ar-Cu(III)-Nu Ar-Cu(II)->Ar-Cu(III)-Nu Oxidation & Ligand Exchange (Nu-H, Oxidant) Ar-Nu Ar-Nu Ar-Cu(III)-Nu->Ar-Nu Reductive Elimination Cu(I) Cu(I) Cu(I)->Cu(II) Oxidation

Figure 2: Postulated Catalytic Cycle of the Chan-Lam Reaction.

The electronic effects of the substituents on the arylboronic acid are also important in Chan-Lam couplings. The electron-withdrawing ortho-fluoro group might slightly decrease the rate of transmetalation to the copper center. However, Chan-Lam couplings are generally tolerant of a wide range of functional groups on the boronic acid partner.[19]

Experimental Protocol: General Procedure for Chan-Lam N-Arylation [21]

  • To a reaction tube, add the amine or other N-nucleophile (1.0 eq), this compound (1.5-2.0 eq), and a copper catalyst (e.g., Cu(OAc)₂, CuCl, 10-20 mol%).

  • Add a suitable solvent, such as methanol, dichloromethane, or toluene.

  • A base, such as pyridine or triethylamine, may be required for some substrates.

  • Stir the reaction mixture at room temperature or with gentle heating, often open to the air.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

N-NucleophileArylboronic AcidCopper SourceSolventTempYield (%)Reference
AnilinePhenylboronic acidCu(OAc)₂CH₂Cl₂RT90[19]
ImidazolePhenylboronic acidCu(OAc)₂CH₂Cl₂RT92[18]
Sulfamoyl azideVarious arylboronic acidsCuClMeOHRT60-92[21]

Table 2: Representative Chan-Lam coupling reactions.

Conclusion

This compound is a promising synthetic intermediate with multiple reactive sites that can be addressed sequentially. Based on the well-established reactivity of analogous compounds, it is predicted to be a competent substrate in both Suzuki-Miyaura and Chan-Lam cross-coupling reactions, primarily reacting at the boronic acid moiety. The ortho-fluoro substituent is expected to decrease its reactivity compared to unsubstituted phenylboronic acid, likely necessitating the use of more active catalyst systems or more forcing reaction conditions. The bromine atom remains available for subsequent functionalization, making this a valuable tool for the construction of complex, highly substituted aromatic compounds. The protocols and reactivity trends outlined in this guide provide a solid foundation for researchers to begin exploring the synthetic utility of this versatile building block.

References

  • Al-dujaili, A. H., & Al-Zuhairi, A. J. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Advances, 9(3), 1533–1537.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 130(48), 16498–16499.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
  • ResearchGate. (2022). Reaction of 1-bromo-4-fluorobenzene with (a) phenylboronic acid; (b)...
  • PubChem. (n.d.). (4-Fluoro-3-methylphenyl)boronic acid.
  • PubChem. (n.d.). 5-Bromo-2-fluoro-3-methylphenylboronic acid.
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
  • Google Patents. (1998). Synthesis of aryl boronic acids. CA2297780A1.
  • Silva, F., et al. (2020).
  • Molander, G. A., & Trice, S. L. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic letters, 12(24), 5764–5767.
  • Wozniak, L., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Wikipedia. (n.d.). Chan–Lam coupling.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples.
  • MARM-ACS. (n.d.). COPPER-Promoted C-Heteroatom Bond Cross-Coupling Via Boronic Acids: Chan-Lam Coupling Reaction.
  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076.
  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760.
  • Howard, J. R., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076.
  • Wozniak, L., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12244-12253.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14061-14063.
  • PubMed. (2022).
  • Wikipedia. (n.d.). Phenylboronic acid.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
  • YouTube. (2020). Suzuki Coupling.
  • Alfa Chemistry. (n.d.). Chan-Lam Coupling.
  • PubMed. (2017).
  • Journal of the American Chemical Society. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Xing, X., et al. (2021). Pyrolysis mechanism of phenylboronic acid modified phenolic resin.
  • MDPI. (2017).
  • Smith, A. M., et al. (2019). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Inorganica Chimica Acta, 495, 118967.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • PubMed Central. (2016).
  • MDPI. (2017).
  • Scholarship @ Claremont. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
  • BenchChem. (n.d.). Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids.
  • ResearchGate. (2003). Polyfluoroorganoboron oxygen compounds, part 3.
  • ScienceDirect. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
  • PubMed Central. (2015). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
  • ResearchGate. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and....

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An In-depth Technical Guide to the Role of (4-Bromo-2-fluoro-5-methylphenyl)boronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Bromo-2-fluoro-5-methylphenyl)boronic acid is a highly functionalized arylboronic acid that has emerged as a pivotal building block in contemporary organic synthesis. Its unique substitution pattern—featuring a reactive bromine atom, an electron-withdrawing fluorine atom, and an electron-donating methyl group—provides a versatile platform for the construction of complex molecular architectures. This guide delves into the core applications of this reagent, with a primary focus on its instrumental role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will explore the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and discuss the causal factors that govern reaction outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Core Characteristics of this compound

Molecular Profile and Physicochemical Properties

The strategic arrangement of substituents on the phenyl ring dictates the reagent's utility. The boronic acid moiety is the nucleophilic partner in cross-coupling reactions, the bromine atom serves as an excellent leaving group for oxidative addition to a metal center, and the fluorine and methyl groups modulate the electronic properties and steric environment of the molecule.

PropertyValue
Molecular Formula C₇H₇BBrFO₂
Molecular Weight 232.85 g/mol
Appearance Typically a white to off-white solid
Key Functional Groups Boronic Acid, Aryl Bromide, Aryl Fluoride
The Interplay of Substituents: A Rationale for Reactivity

The reactivity of this compound is not merely a sum of its parts; it is a carefully orchestrated interplay of electronic and steric effects:

  • Boronic Acid (-B(OH)₂): As a Lewis acid, the boron center's reactivity is crucial for the transmetalation step in cross-coupling cycles.[1] The presence of an adjacent fluorine atom enhances this Lewis acidity.

  • Bromine (-Br): The C(sp²)-Br bond is the primary site of reactivity for oxidative addition to a low-valent transition metal, typically Palladium(0), initiating the catalytic cycle.[2] Its reactivity is generally higher than that of a corresponding C-Cl bond.[3]

  • Fluorine (-F): Positioned ortho to the boronic acid, the highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect. This increases the Lewis acidity of the boron atom, which can facilitate the formation of the reactive boronate species upon treatment with a base and potentially accelerate the transmetalation step.[4][5]

  • Methyl (-CH₃): Located meta to the boronic acid, the methyl group has a mild electron-donating effect, which can influence the overall electron density of the aromatic ring.

A Representative Synthetic Pathway

The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis.[6] A common and effective route to this compound starts from 1-bromo-4-fluoro-2-iodo-5-methylbenzene.

G cluster_0 Synthesis Workflow A 1-Bromo-4-fluoro-2-iodo-5-methylbenzene B Lithiation (e.g., n-BuLi, -78°C) A->B C Aryl Lithium Intermediate B->C D Electrophilic Trapping (Triisopropyl borate) C->D E Boronate Ester Intermediate D->E F Acidic Hydrolysis (e.g., HCl) E->F G This compound F->G Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar' L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) Trans->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Design: Optimizing for Success

The success of a Suzuki-Miyaura coupling hinges on the rational selection of several key parameters. The choices are not arbitrary but are based on established mechanistic principles.

  • Palladium Catalyst and Ligand: The combination of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand is standard. [2][7]For coupling aryl bromides, bulky, electron-rich biarylmonophosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are often superior. [8][9] * Causality: Bulky, electron-rich ligands promote the formation of the active monoligated Pd(0) species, accelerate the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the product and regenerate the catalyst. [7]* The Critical Role of the Base: A base is essential for the reaction to proceed. [10]Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).

    • Causality: The base reacts with the boronic acid to form a tetracoordinate boronate anion ([R-B(OH)₃]⁻). This species is more nucleophilic than the neutral boronic acid, which dramatically increases the rate of transmetalation from boron to the palladium center. [11]The choice of base can also influence catalyst stability and prevent side reactions.

  • Solvent System: The reaction is often performed in solvents like toluene, dioxane, or THF, frequently with the addition of water. [3][7] * Causality: The solvent must solubilize the reactants and catalyst. Aprotic polar solvents like dioxane or THF are common. The addition of water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.

Representative Experimental Protocol: Synthesis of a 4-Aryl-2-fluoro-5-methyl-bromobenzene Derivative

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Toluene and Water (e.g., 10:1 v/v)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and XPhos (0.02 mmol, 9.5 mg) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst. [9]4. Solvent Addition: Add degassed toluene (4 mL) and degassed water (0.4 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Coupling Partner ExampleCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-Bromotoluene1% Pd₂(dba)₃ / 4% Ligand 1K₃PO₄Toluene100>95 [7]
2-Bromotoluene1.5% Pd₂(dba)₃ / P(t-Bu)₃KFTHFRT95 [8]
4-BromoacetophenonePd(II)-N₂O₂ catalystNa₂CO₃DMA140>90 [10]

Note: Yields are representative for similar Suzuki-Miyaura couplings and may vary for the specific title compound.

Broader Synthetic Utility and Future Directions

While the Suzuki-Miyaura reaction is its primary application, the structural motifs accessible through this compound are of significant interest in medicinal chemistry and materials science.

A Key Building Block for Bioactive Molecules

Boronic acids are integral to the synthesis of numerous pharmaceuticals. [4][12]The biaryl structures formed using this reagent are common scaffolds in drug discovery. The specific substitution pattern can be fine-tuned to optimize ligand-protein binding interactions, improve pharmacokinetic properties, or block metabolic pathways. The presence of fluorine, for instance, is a common strategy in medicinal chemistry to enhance metabolic stability or binding affinity. [5]

Sequential and Orthogonal Cross-Coupling Strategies

The presence of both a boronic acid and a bromine atom on the same molecule opens up possibilities for sequential, one-pot, or orthogonal cross-coupling reactions. One could first perform a Suzuki coupling at the boronic acid position under standard conditions, and then, in a subsequent step, use the C-Br bond as a handle for another transformation (e.g., a second Suzuki, Buchwald-Hartwig amination, or Sonogashira coupling). This allows for the rapid and efficient construction of highly complex, multi-substituted aromatic systems from a single, versatile starting material.

Conclusion

This compound is a powerful and versatile reagent in the synthetic chemist's toolkit. Its well-defined reactivity, primarily through the Suzuki-Miyaura cross-coupling, allows for the reliable synthesis of complex biaryl compounds. A thorough understanding of the roles of its functional groups and the mechanistic principles governing the reaction enables the rational design of experimental protocols to achieve high yields and purity. Its utility as a building block for bioactive molecules and its potential for sequential coupling strategies ensure its continued relevance in the fields of drug discovery, materials science, and advanced organic synthesis.

References

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Harvard University. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 3(9), 1472-1477. [Link]

  • Wright, S. W., Hageman, D. L., & McClure, L. D. (1997). Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry, 62(11), 3840-3841. [Link]

  • Shaaban, M., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(19), 5971. [Link]

  • Fernandes, C., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(12), 3307. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Begum, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. International Journal of Molecular Sciences, 23(11), 5988. [Link]

  • Tiekink, E. R., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry, 24(3), 1-10. [Link]

  • Google Patents. (2014). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Synthesis of biologically active boron-containing compounds. Current opinion in chemical biology, 12(3), 321-331. [Link]

  • ResearchGate. (2023). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]

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The Strategic Application of (4-Bromo-2-fluoro-5-methylphenyl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Boronic Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the boronic acid moiety has emerged from a synthetic curiosity to a cornerstone of drug design and development. Initially recognized for their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, boronic acids are now appreciated for their unique chemical properties that enable them to act as versatile intermediates and potent pharmacophores. Their stability, low toxicity, and capacity for reversible covalent interactions with biological targets have propelled them into the limelight, leading to the development of several FDA-approved drugs, including the proteasome inhibitor bortezomib for multiple myeloma and the β-lactamase inhibitor vaborbactam.

This guide focuses on a specific, highly functionalized building block: (4-Bromo-2-fluoro-5-methylphenyl)boronic acid . The strategic arrangement of its substituents—a bromine atom for subsequent cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl group for steric influence—makes it a valuable tool for medicinal chemists. We will delve into its synthesis, physicochemical properties, and, most importantly, its application in the synthesis of complex, biologically active molecules, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of a building block's properties is paramount for its effective use in synthesis. While specific experimental data for this compound is not extensively published in peer-reviewed literature, we can infer its characteristics from closely related analogs and general principles of organic chemistry.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicSource/Rationale
Molecular Formula C₇H₇BBrFO₂Based on structure
Molecular Weight 232.85 g/mol Calculated from formula
Appearance White to off-white solidTypical for arylboronic acids
Solubility Soluble in organic solvents like THF, DMF, and dioxane. Limited solubility in water.General characteristic of arylboronic acids
Stability Stable under standard laboratory conditions. May undergo dehydration to form a cyclic boroxine trimer.Common for boronic acids

Note: The CAS number for this compound is 1256345-64-7.

Synthetic Strategies

The synthesis of this compound can be approached through established methods for the preparation of arylboronic acids. A common and effective strategy involves the lithiation of a brominated precursor followed by quenching with a trialkyl borate.

A plausible synthetic route, adapted from general procedures for arylboronic acid synthesis, is outlined below.[1][2]

G cluster_0 Synthetic Pathway A 4-Bromo-2-fluoro-5-methylaniline B Diazotization (NaNO₂, HBr) A->B Step 1 C Sandmeyer Reaction (CuBr) B->C D 1,4-Dibromo-2-fluoro-5-methylbenzene C->D E Lithium-Halogen Exchange (n-BuLi, -78 °C) D->E Step 2 F Borylation (B(OMe)₃) E->F G Hydrolysis (Acidic workup) F->G H This compound G->H

Caption: Plausible synthetic route to this compound.

Step-by-Step Methodology (Hypothetical Protocol):

  • Preparation of 1,4-Dibromo-2-fluoro-5-methylbenzene:

    • Starting from commercially available 4-bromo-2-fluoro-5-methylaniline, a diazotization reaction using sodium nitrite and hydrobromic acid would generate the corresponding diazonium salt.

    • Subsequent treatment with copper(I) bromide in a Sandmeyer reaction would replace the diazonium group with a second bromine atom, yielding the dibromo intermediate.

  • Synthesis of the Boronic Acid:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1,4-dibromo-2-fluoro-5-methylbenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The regioselectivity of the lithium-halogen exchange is directed by the fluorine and methyl substituents.

    • After stirring at -78 °C, add trimethyl borate (B(OMe)₃) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and then quench with an acidic aqueous solution (e.g., 1M HCl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Core Application: A Key Building Block for mTOR Kinase Inhibitors

A significant application of this compound in medicinal chemistry is its use as a crucial intermediate in the synthesis of potent and selective inhibitors of the mammalian target of rapamycin (mTOR) kinase.[3][4] The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.[3]

A key synthetic intermediate derived from this boronic acid is 3-(4-Bromo-2-fluoro-5-methylphenyl)-1H-1,2,4-triazole . This intermediate is then utilized in Suzuki-Miyaura cross-coupling reactions to construct the core of the mTOR inhibitor.

Synthesis of the Triazole Intermediate

The synthesis of 3-(4-Bromo-2-fluoro-5-methylphenyl)-1H-1,2,4-triazole is detailed in patent literature and involves the following steps:

G cluster_1 Synthesis of Triazole Intermediate I 4-Bromo-2-fluoro-5-methylbenzonitrile J Hydrolysis (H₂SO₄, TFA) I->J Step A K 4-Bromo-2-fluoro-5-methylbenzamide J->K L Amidine Formation (DMF-DMA) K->L Step B M 4-Bromo-N-((dimethylamino)methylene)- 2-fluoro-5-methylbenzamide L->M N Cyclization (Hydrazine hydrate, Acetic acid) M->N Step C O 3-(4-Bromo-2-fluoro-5-methylphenyl)- 1H-1,2,4-triazole N->O

Caption: Synthetic pathway to a key triazole intermediate for mTOR inhibitors.

Detailed Experimental Protocol (Adapted from Patent Literature):

  • Step A: Synthesis of 4-Bromo-2-fluoro-5-methylbenzamide:

    • To a solution of 4-bromo-2-fluoro-5-methylbenzonitrile in a mixture of sulfuric acid and trifluoroacetic acid (TFA), stir at 80 °C for 16 hours.

    • Cool the mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under reduced pressure to yield the benzamide.

  • Step B: Synthesis of 4-Bromo-N-((dimethylamino)methylene)-2-fluoro-5-methylbenzamide:

    • A solution of 4-bromo-2-fluoro-5-methylbenzamide in N,N-dimethylformamide dimethyl acetal (DMF-DMA) is stirred at 100 °C under a nitrogen atmosphere for 3 hours.

    • The resulting mixture is concentrated and dried to give the desired product, which is used in the next step without further purification.

  • Step C: Synthesis of 3-(4-Bromo-2-fluoro-5-methylphenyl)-1H-1,2,4-triazole:

    • To a solution of 4-bromo-N-((dimethylamino)methylene)-2-fluoro-5-methylbenzamide in acetic acid, add hydrazine hydrate dropwise at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Filter the mixture, wash with water, and dry under reduced pressure to obtain the title triazole.

The Suzuki-Miyaura Coupling Reaction: Constructing the mTOR Inhibitor Core

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a boronic acid (or its ester) and an organohalide, catalyzed by a palladium complex.[5][6] In the context of mTOR inhibitor synthesis, the bromine atom on the triazole intermediate serves as the handle for this crucial transformation.

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

G cluster_2 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product Boronate [R²-B(OH)₃]⁻ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Boronate Organohalide R¹-X Organohalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Base

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Suzuki Coupling Protocol for mTOR Inhibitor Synthesis:

While the specific conditions for coupling with the 3-(4-Bromo-2-fluoro-5-methylphenyl)-1H-1,2,4-triazole intermediate would be optimized for each specific coupling partner, a general protocol can be outlined based on standard Suzuki-Miyaura reaction conditions.[6][7]

  • Reactant Preparation: In a reaction vessel, combine 3-(4-Bromo-2-fluoro-5-methylphenyl)-1H-1,2,4-triazole (or its N-protected analog), the desired boronic acid or boronate ester coupling partner (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for a sufficient period to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate. The crude product is then purified by column chromatography or recrystallization to yield the desired coupled product.

Structure-Activity Relationship (SAR) Insights

The incorporation of the (4-Bromo-2-fluoro-5-methylphenyl) moiety into the final mTOR inhibitor structure is a deliberate design choice aimed at optimizing the compound's pharmacological profile.

  • The 2-fluoro substituent: The fluorine atom at the ortho position to the point of attachment can induce a conformational bias in the molecule, which may be favorable for binding to the target protein. Additionally, fluorine substitution can block potential sites of metabolism, thereby increasing the compound's in vivo half-life.

  • The 5-methyl group: The methyl group provides steric bulk and can occupy a specific hydrophobic pocket within the kinase's active site, contributing to binding affinity and selectivity.

  • The 4-bromo position (as a precursor): The bromine atom is strategically placed to allow for the crucial Suzuki-Miyaura coupling, enabling the construction of the complex biaryl core of the final inhibitor.

Conclusion and Future Perspectives

This compound stands as a testament to the power of rational design in medicinal chemistry. Its carefully orchestrated substitution pattern provides a versatile platform for the synthesis of complex, biologically active molecules. The successful application of its derived intermediates in the synthesis of mTOR kinase inhibitors underscores its value as a key building block in modern drug discovery.

As the quest for more selective and potent therapeutics continues, we can anticipate that highly functionalized building blocks like this compound will play an increasingly important role. Further exploration of its utility in the synthesis of inhibitors for other kinase families and different classes of therapeutic targets is a promising avenue for future research. The principles and protocols outlined in this guide provide a solid foundation for medicinal chemists to leverage the unique properties of this valuable synthetic tool in their pursuit of novel medicines.

References

  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7715-7717.
  • PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Shahi, S. K., Kumar, G. P., & Singh, G. (2023). Design, synthesis, characterization and pharmacological evaluation of mTOR inhibitors for anticancer activity. Journal of Pharmaceutical and Biological Sciences, 11(1), 1-10.
  • Al-Rawashdeh, N. A. M. (2020). Synthesis and crystal structure of 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione.
  • Google Patents. (2014). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. CN103951688A.
  • Smalley, T. L., & Peat, A. J. (2015). Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. ACS Medicinal Chemistry Letters, 6(7), 755-759.
  • ResearchGate. (n.d.). Synthesis and crystal structure of 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione. Retrieved from [Link]

  • Chemcd. (n.d.). 4-Bromo-2-fluoro-5-methylphenylboronic acid(677777-57-0). Retrieved from [Link]

  • D'Amico, D. C., & Villegas, C. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(11), 18886-18898.
  • ResearchGate. (n.d.). The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PubMed Central.
  • MDPI. (2018). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [Link]

  • RSC Publishing. (2017). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • MDPI. (2022). Overview of Research into mTOR Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Retrieved from [Link]

  • Google Patents. (2014). Production process for synthesizing 4-bromo-2-methylaniline. CN103787895A.
  • Chemspace. (n.d.). (4-bromo-5-fluoro-2-methylphenyl)boronic acid. Retrieved from [Link]

  • MDPI. (2023). Targeting mTOR Kinase with Natural Compounds: Potent ATP-Competitive Inhibition Through Enhanced Binding Mechanisms. Retrieved from [Link]

  • National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

  • Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.
  • PubMed. (2020). Research progress of mTOR inhibitors. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

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The Strategic Application of (4-Bromo-2-fluoro-5-methylphenyl)boronic Acid in Modern Biaryl Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of Substituted Biaryls

In the landscape of contemporary drug discovery and materials science, the biaryl motif stands as a cornerstone of molecular design. These structures are prevalent in a multitude of approved pharmaceuticals, agrochemicals, and advanced organic materials, where the torsional angle and electronic interplay between the two aryl rings dictate biological activity or material properties.[1][2] The precise synthesis of highly functionalized biaryls is, therefore, a critical endeavor. (4-Bromo-2-fluoro-5-methylphenyl)boronic acid has emerged as a particularly valuable building block in this context. Its unique constellation of substituents—a strategically placed bromine atom for subsequent functionalization, an activating/directing fluoro group, and a sterically influencing methyl group—offers medicinal chemists a powerful tool for crafting complex molecular architectures through palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth technical overview of the utilization of this compound in biaryl synthesis, with a primary focus on the Suzuki-Miyaura coupling reaction. We will explore the mechanistic underpinnings of this transformation, provide a field-proven experimental protocol, and discuss the causal factors that drive reaction efficiency and selectivity.

The Reagent in Focus: this compound

The utility of this compound is rooted in its distinct chemical features:

  • The Boronic Acid Moiety: This functional group is the linchpin of the Suzuki-Miyaura reaction, serving as the organometallic nucleophile. Boronic acids are favored in industrial and academic settings due to their general stability to air and moisture, low toxicity, and the environmentally benign nature of their boron-containing byproducts.[3]

  • The Bromo Substituent: The bromine atom at the 4-position is a versatile synthetic handle. While this guide focuses on the boronic acid's role in coupling, the resulting biaryl product retains the bromine atom, which can be used in subsequent cross-coupling reactions (e.g., another Suzuki, Sonogashira, or Buchwald-Hartwig amination), allowing for the construction of even more complex, multi-substituted scaffolds.

  • The Ortho-Fluoro Group: The fluorine atom at the 2-position exerts a significant electronic and steric influence. Its electron-withdrawing nature can enhance the reactivity of the boronic acid in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2] Furthermore, the presence of an ortho-substituent can influence the dihedral angle of the final biaryl product, which is often crucial for biological activity.

  • The Meta-Methyl Group: The methyl group at the 5-position provides steric bulk, which can also influence the rotational barrier of the resulting biaryl bond. It also serves as a lipophilic substituent, a feature often desirable in drug candidates to modulate their pharmacokinetic properties.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate.[4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Cycle cluster_oa cluster_tm cluster_re pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L_n-X (Organopalladium Complex) halide R¹-X pd_complex->pd0 Reductive Elimination transmetalation_step Transmetalation transmetalation_complex R¹-Pd(II)L_n-R² (Di-organopalladium Complex) boronate [R²-B(OH)₃]⁻ reductive_elimination Reductive Elimination product R¹-R² (Biaryl Product) transmetalation_complex->product Reductive Elimination boronate->transmetalation_complex Transmetalation halide->pd_complex Oxidative Addition base Base (e.g., K₂CO₃) base->boronate Activation of Boronic Acid

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[4]

  • Transmetalation: The organic group (R²) from the activated boronic acid (a boronate species formed by reaction with a base) is transferred to the palladium center, displacing the halide and forming a di-organopalladium(II) complex. The base is crucial for this step, as it activates the boronic acid, making it more nucleophilic.[3]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Experimental Protocol: A Field-Proven Methodology

The following protocol is a robust, general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This procedure is adapted from established methodologies and is designed to be self-validating through careful control of reaction parameters.[6][7]

Reaction Scheme:

This compound + Ar-Br --(Pd catalyst, Base)--> 4-Bromo-2-fluoro-5-methyl-1,1'-biphenyl derivative

Materials and Reagents:
ReagentM.W.Amount (mmol)Equivalents
This compound232.841.21.2
Aryl Bromide (Ar-Br)-1.01.0
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-5.0 mL-
Water (degassed)-1.0 mL-
Step-by-Step Procedure:

Experimental_Workflow start Start reagents 1. Combine Reagents (Boronic Acid, Aryl Bromide, K₂CO₃) in a Schlenk flask. start->reagents atmosphere 2. Inert Atmosphere Evacuate and backfill the flask with Argon or Nitrogen (3x). reagents->atmosphere solvent 3. Add Solvents Add degassed 1,4-dioxane and water. atmosphere->solvent catalyst 4. Add Catalyst Add Pd(PPh₃)₄ under a positive flow of inert gas. solvent->catalyst reaction 5. Reaction Heat the mixture at 90-100 °C with vigorous stirring. catalyst->reaction monitoring 6. Monitor Progress Check reaction completion by TLC or LC-MS (typically 4-12 hours). reaction->monitoring workup 7. Work-up Cool to RT, add water, and extract with an organic solvent (e.g., Ethyl Acetate). monitoring->workup purification 8. Purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purification end End (Characterize final product) purification->end

Figure 2: A flowchart of the experimental workflow for the Suzuki-Miyaura coupling.

  • Vessel Preparation and Reagent Addition: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

    • Causality: Using a flame-dried flask under an inert atmosphere is critical to prevent the deactivation of the palladium catalyst by oxygen. The excess of boronic acid (1.2 equivalents) is often used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5.0 mL) and degassed water (1.0 mL) via syringe.

    • Causality: Degassing the solvents is essential to remove dissolved oxygen. The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base, creating a biphasic system where the reaction can proceed efficiently.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.05 mmol).

    • Causality: Pd(PPh₃)₄ is a common and reliable air-stable Pd(0) precatalyst. A catalyst loading of 5 mol% is a good starting point for challenging or unoptimized couplings.

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C in a preheated oil bath and stir vigorously overnight (typically 4-12 hours).

    • Causality: Elevated temperatures are generally required to facilitate the oxidative addition step, especially with less reactive aryl bromides. Vigorous stirring is necessary to ensure adequate mixing in the biphasic system.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl product.

Trustworthiness and Self-Validation: Key Reaction Parameters

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of several parameters. The table below summarizes the impact of these choices, providing a framework for troubleshooting and optimization.

ParameterCommon ChoicesImpact on Reaction
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/Ligand, Pd₂(dba)₃/LigandThe choice of catalyst and ligand is crucial. For sterically hindered substrates like the title boronic acid, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the reaction.[8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsFA stronger base (e.g., K₃PO₄, Cs₂CO₃) can accelerate transmetalation but may not be compatible with base-sensitive functional groups. K₂CO₃ is a good general-purpose base.[9]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFThe solvent system must solubilize the reactants to a sufficient degree. The choice can significantly impact reaction rates and yields.
Temperature Room Temperature to >100 °CHigher temperatures generally increase the reaction rate but can also lead to increased side products (e.g., debromination, catalyst decomposition). Optimization is often necessary.[8]

Conclusion: A Versatile Reagent for Complex Synthesis

This compound is a highly functionalized and strategically valuable building block for the synthesis of complex biaryl compounds. Its unique substitution pattern provides chemists with multiple avenues for molecular elaboration, making it an ideal reagent for creating libraries of compounds in drug discovery and for developing novel organic materials. A thorough understanding of the Suzuki-Miyaura coupling mechanism and the causal relationships between reaction parameters is essential for harnessing the full synthetic potential of this versatile molecule. The protocol and insights provided in this guide serve as a robust starting point for researchers aiming to incorporate this powerful reagent into their synthetic workflows.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Selvita S.A. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Suzuki Reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • MDPI. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. [Link]

  • Claremont Colleges. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • ResearchGate. Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. [Link]

  • ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]

  • National Institutes of Health. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • National Institutes of Health. Synthesis of unsymmetrically substituted biaryls via sequential lithiation of dibromobiaryls using integrated microflow systems. [Link]

  • ResearchGate. Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. [Link]

  • Google Patents.
  • Google Patents. CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene.
  • ResearchGate. Selective Synthesis of (Z)-4-Aryl-5-[1-(aryl)methylidene]-3-bromo-2(5H)-furanones. [Link]

  • University of Glasgow. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

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The Strategic Application of (4-Bromo-2-fluoro-5-methylphenyl)boronic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(4-Bromo-2-fluoro-5-methylphenyl)boronic acid is a specialized organoboron compound poised for significant impact in materials science and organic electronics. Its unique trifunctional substitution pattern—a reactive boronic acid, a versatile bromine atom, and electron-modulating fluoro and methyl groups—offers a powerful toolkit for the rational design of novel materials. This guide provides an in-depth exploration of the core attributes of this molecule and its applications in the development of advanced organic semiconductors, high-performance polymers, and sophisticated sensor technologies. We will delve into the mechanistic underpinnings of its reactivity, provide validated experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions, and present a forward-looking perspective on its potential to drive innovation.

Introduction: Unpacking the Molecular Architecture and Potential

The field of materials science is in a constant search for molecular building blocks that offer precision, predictability, and performance. This compound emerges as a compelling candidate due to the strategic placement of its functional groups, each contributing to its overall utility.

  • The Boronic Acid Moiety: This functional group is the cornerstone of its synthetic utility, primarily enabling participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, essential for the synthesis of complex organic molecules and polymers.[1]

  • The Bromo Substituent: The bromine atom serves as a versatile synthetic handle. Its presence allows for selective cross-coupling reactions, leaving the boronic acid available for subsequent transformations, or it can be the primary reactive site in couplings with other organoboron reagents. Bromo-organic compounds are highly effective substrates in these reactions, offering a good balance of reactivity and stability.[2]

  • The Fluoro and Methyl Groups: The fluorine atom, with its high electronegativity, significantly influences the electronic properties of the molecule.[3][4] It can alter polarity, enhance thermal stability, and improve chemical resistance in resulting materials.[5][6] The methyl group, an electron-donating group, provides a subtle counterbalance to the electron-withdrawing fluorine, allowing for fine-tuning of the electronic landscape of the molecule. This strategic substitution is critical in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where precise control over energy levels is paramount.

Core Application: Suzuki-Miyaura Cross-Coupling for Advanced Polymer Synthesis

The primary application of this compound in materials science is as a monomer in Suzuki-Miyaura polymerization. This reaction facilitates the creation of conjugated polymers with tailored optoelectronic properties.

Mechanistic Insight

The Suzuki-Miyaura coupling is a catalytic cycle involving a palladium complex. The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of an aryl halide.

  • Transmetalation: The organoboron compound (in this case, our boronic acid) transfers its organic group to the palladium center, facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst.[2]

The presence of both a bromo group and a boronic acid on our title compound allows it to act as a versatile building block in A-B type polymerizations or as a capping agent to control molecular weight.

Experimental Protocol: Synthesis of a Model Copolymer

This protocol outlines the synthesis of a copolymer using this compound and a dibromo-aromatic comonomer.

Materials:

  • This compound

  • 1,4-Dibromobenzene (or other suitable dibromo-aromatic)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Methanol

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 equivalents), 1,4-dibromobenzene (1.0 equivalent), Pd(OAc)₂ (0.02 equivalents), and PPh₃ (0.08 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and a 2M aqueous solution of K₂CO₃.

  • Heat the reaction mixture to 90°C and stir vigorously for 48 hours under an argon atmosphere.

  • Cool the mixture to room temperature and pour it into rapidly stirring methanol to precipitate the polymer.

  • Filter the solid and wash with methanol and water to remove catalyst residues and inorganic salts.

  • Redissolve the polymer in a minimal amount of hot toluene and reprecipitate into methanol.

  • Filter and dry the purified polymer under vacuum at 60°C overnight.

Data Presentation:

Parameter Value Significance
Number Average Molecular Weight (Mn)15,000 - 25,000 g/mol Influences film-forming properties and charge transport.
Polydispersity Index (PDI)1.5 - 2.5Indicates the breadth of the molecular weight distribution.
Glass Transition Temperature (Tg)120 - 150 °CRelates to the thermal stability of the polymer.
UV-Vis Absorption (λmax)350 - 450 nmDetermines the color and light-harvesting properties.
Photoluminescence Emission (λem)450 - 550 nmIndicates the color of emitted light in OLED applications.

Note: The values in the table are representative and will vary depending on the specific comonomer and reaction conditions.

Emerging Applications in Organic Electronics and Sensing

The unique electronic and structural features of polymers derived from this compound open up possibilities in several cutting-edge applications.

Organic Light-Emitting Diodes (OLEDs)

The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a conjugated polymer, which can improve charge injection and transport balance in an OLED device. The bromo- and methyl- substitutions provide further avenues for tuning these properties.

Workflow for OLED Fabrication and Characterization:

OLED_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_testing Characterization Polymer_Synth Polymer Synthesis via Suzuki Coupling Purification Purification (Soxhlet, Reprecipitation) Polymer_Synth->Purification Substrate_Prep ITO Substrate Cleaning Purification->Substrate_Prep Characterized Polymer Spin_Coating Spin-Coating Polymer Layer Substrate_Prep->Spin_Coating Evaporation Thermal Evaporation of Cathode Spin_Coating->Evaporation IVL_Testing Current-Voltage-Luminance (IVL) Measurement Evaporation->IVL_Testing Fabricated Device EQE_Calc External Quantum Efficiency (EQE) Calculation IVL_Testing->EQE_Calc

Caption: Workflow for OLED device fabrication and testing.

Organic Solar Cells (OSCs)

In OSCs, the fluorination of the polymer backbone can enhance the open-circuit voltage (Voc) of the device. The ability to precisely tune the electronic properties of the polymer through functionalization is key to optimizing the performance of bulk heterojunction solar cells.

Chemical Sensors

The boronic acid group has a known affinity for diols, such as those found in saccharides.[7] Polymers incorporating this compound could be designed as fluorescent chemosensors where the binding of a target analyte modulates the polymer's emission properties.

Logical Relationship for a Boronic Acid-Based Sensor:

Sensor_Mechanism Polymer Fluorinated Polymer with Boronic Acid Binding Binding Event Polymer->Binding Analyte Target Analyte (e.g., Glucose) Analyte->Binding Signal Change in Fluorescence Binding->Signal

Caption: Mechanism of a fluorescent chemosensor.

Synthesis of this compound

A reliable supply of high-purity monomer is crucial for reproducible materials synthesis. The following is a plausible synthetic route based on established organometallic chemistry.[8][9][10]

Reaction Scheme:

Starting from 1-bromo-4-fluoro-2-methylbenzene:

  • Lithiation: Reaction with a strong base like n-butyllithium at low temperature (-78 °C) to form an aryllithium intermediate.

  • Borylation: Quenching the aryllithium with a trialkyl borate (e.g., trimethyl borate).

  • Hydrolysis: Acidic workup to hydrolyze the borate ester to the desired boronic acid.

Detailed Protocol:

  • Dissolve 1-bromo-4-fluoro-2-methylbenzene in anhydrous THF and cool to -78 °C under an argon atmosphere.

  • Slowly add n-butyllithium (1.1 equivalents) and stir for 1 hour.

  • Add trimethyl borate (1.2 equivalents) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with 1M HCl and stir for 1 hour.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure and recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic design element for the materials scientist. The convergence of its reactive handles and electronically-tuning substituents provides a platform for the creation of a new generation of organic electronic materials. Future research will likely focus on its incorporation into more complex macromolecular architectures, such as block copolymers and dendrimers, to further refine material properties for targeted applications in flexible electronics, bio-integrated devices, and advanced diagnostics. The continued exploration of this and similarly functionalized monomers will undoubtedly push the boundaries of what is possible in organic materials science.

References

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  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702.
  • Vertex AI Search. (2025, August 7). (PDF) Influence of fluorine substituents on the properties of phenylboronic compounds. Retrieved January 21, 2026.
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  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Retrieved January 21, 2026.
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  • Chotana, G. A., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 79(15), 7072-7082.
  • Jurczak, J., & Dąbrowski, M. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3465.
  • Vertex AI Search. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 21, 2026.
  • BenchChem. (n.d.). Catalytic cross-coupling reactions involving bromo-organic compounds. Retrieved January 21, 2026.
  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved January 21, 2026.
  • Chemspace. (n.d.). (4-bromo-5-fluoro-2-methylphenyl)boronic acid. Retrieved January 21, 2026.
  • Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid. Retrieved January 21, 2026.
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A Comprehensive Technical Guide to Substituted Phenylboronic Acids: From Discovery to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of substituted phenylboronic acids, a class of compounds that has transitioned from chemical curiosities to indispensable tools in modern science. We will traverse their historical discovery, delve into the principles and practicalities of their synthesis, and meticulously explore their unique chemical and physical properties. The narrative will then pivot to their ever-expanding applications, with a particular focus on their transformative role in drug development and advanced sensing technologies. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights to harness the full potential of these versatile molecules.

Introduction: The Rise of a Versatile Molecular Scaffold

Substituted phenylboronic acids, organic compounds featuring a phenyl ring bonded to a boronic acid functional group [-B(OH)₂], have emerged from relative obscurity to become a cornerstone of modern organic synthesis and medicinal chemistry.[1] Their journey, spanning over a century, is a testament to the continuous evolution of chemical science.[2] Initially explored for their fundamental reactivity, their true potential was unlocked with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3] This Nobel Prize-winning methodology revolutionized the construction of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including a vast array of pharmaceuticals.[4][5]

Beyond their synthetic utility, the inherent Lewis acidity of the boron atom and its unique ability to form reversible covalent bonds with diols have opened up a plethora of applications in chemical biology and materials science.[3][6] This reactivity forms the basis for their use in sophisticated drug delivery systems, highly selective sensors for carbohydrates like glucose, and as inhibitors of key enzymes implicated in various diseases.[7][8][9] This guide will provide a holistic view of substituted phenylboronic acids, from the theoretical underpinnings of their behavior to practical, actionable protocols for their synthesis and application.

Historical Perspective: A Century of Boron Chemistry

The story of phenylboronic acids begins long before their modern applications were conceived. While various boronic acids have been known for over a hundred years, it was not until the early 21st century that they garnered significant interest, leading to a surge in new areas of discovery.[2] Early research primarily focused on their synthesis and basic reactivity. A pivotal moment in their history was the discovery of their utility in the Suzuki-Miyaura cross-coupling reaction, which has since become one of the most powerful and widely used methods for C-C bond formation in organic synthesis.[4][10] This breakthrough paved the way for the efficient synthesis of biaryl compounds, a common motif in many pharmaceutical agents. The subsequent exploration of their unique interactions with diols led to their development as sensors, particularly for glucose, addressing a critical need in diabetes management.[2][7] More recently, their ability to selectively bind to sialic acids overexpressed on the surface of cancer cells has positioned them as promising candidates for targeted cancer therapy and diagnostics.[2][11]

Synthesis of Substituted Phenylboronic Acids: A Practical Guide

The synthetic accessibility of substituted phenylboronic acids is a key factor in their widespread use. A variety of methods have been developed to introduce the boronic acid moiety onto a phenyl ring bearing a wide range of substituents.

Grignard-Based Approaches

One of the most common and versatile methods for the synthesis of phenylboronic acids involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis.[12][13]

Experimental Protocol: Synthesis of 4-tert-Butylphenylboronic acid [14]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-4-tert-butylbenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with gentle heating and then maintained at a specific temperature.

  • Boration: The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -20°C). A solution of trimethyl borate in anhydrous THF is then added dropwise, maintaining the low temperature to prevent side reactions. The molar ratio of the aryl halide to the trimethyl borate is a critical parameter to optimize for maximum yield.[14]

  • Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by the slow addition of an aqueous acid solution (e.g., hydrochloric acid or sulfuric acid).

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The optimization of reaction parameters such as temperature, reaction time, and reactant molar ratios is crucial for achieving high yields.[14]

Palladium-Catalyzed Borylation

The Miyaura borylation reaction is another powerful method for the synthesis of arylboronic esters, which can be subsequently hydrolyzed to the corresponding boronic acids. This reaction involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

Workflow for Palladium-Catalyzed Borylation

G ArylHalide Aryl Halide/Triflate Reaction Miyaura Borylation Reaction ArylHalide->Reaction B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Reaction Pd_catalyst Palladium Catalyst (e.g., Pd(dppf)Cl₂) Pd_catalyst->Reaction Base Base (e.g., KOAc) Base->Reaction Solvent Solvent (e.g., Dioxane, Toluene) Solvent->Reaction ArylboronicEster Arylboronic Ester Reaction->ArylboronicEster Hydrolysis Acidic or Basic Hydrolysis ArylboronicEster->Hydrolysis ArylboronicAcid Substituted Phenylboronic Acid Hydrolysis->ArylboronicAcid

Caption: Workflow for Miyaura Borylation.

Physicochemical Properties of Substituted Phenylboronic Acids

The properties of substituted phenylboronic acids are significantly influenced by the nature and position of the substituents on the phenyl ring.

Physical Properties

Phenylboronic acid is a white, crystalline powder that is soluble in many polar organic solvents and has limited solubility in nonpolar solvents like hexanes.[12] The presence of substituents can alter its physical properties such as melting point, solubility, and crystallinity.

Table 1: Physical Properties of Phenylboronic Acid

PropertyValueReference
Molecular FormulaC₆H₇BO₂[12]
Molar Mass121.93 g/mol [12][15]
AppearanceWhite to yellow powder[12][16]
Melting Point216 °C (421 °F; 489 K)[12][17]
Solubility in water10 g/L (20 °C)[12]
Acidity (pKa)8.83[12]
Chemical Properties and Reactivity

The chemistry of phenylboronic acids is dominated by the electrophilic nature of the boron atom and the reactivity of the hydroxyl groups.

  • Lewis Acidity: Boronic acids are mild Lewis acids due to the empty p-orbital on the sp²-hybridized boron atom.[12] This Lewis acidity is central to their ability to interact with Lewis bases, including diols.

  • Esterification: Phenylboronic acids readily undergo condensation reactions with alcohols and diols to form boronic esters.[12] The reaction with 1,2- or 1,3-diols to form stable five- or six-membered cyclic esters is particularly important for their applications in sensing and drug delivery.[6][7] This esterification is reversible and can be driven to completion by removing water.[12]

  • Dehydration: Thermal dehydration of phenylboronic acid leads to the formation of a trimeric anhydride known as a boroxine.[12]

  • Suzuki-Miyaura Coupling: As previously mentioned, phenylboronic acids are key reagents in the Suzuki-Miyaura reaction, where they serve as a source of a phenyl group in the palladium-catalyzed formation of C-C bonds.[4][12]

Mechanism of the Suzuki-Miyaura Coupling

G cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ R1-Pd(II)L2-X R¹-Pd(II)L₂-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 R¹-R² (Coupled Product) R1-Pd(II)L2-R2->R1-R2 R1-X R¹-X (Aryl Halide) R1-X->R1-Pd(II)L2-X R2-B(OH)2 R²-B(OH)₂ (Phenylboronic Acid) R2-B(OH)2->R1-Pd(II)L2-R2 Base Base Base->R1-Pd(II)L2-R2

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[4][5][10]

Applications in Drug Discovery and Development

The unique properties of substituted phenylboronic acids have made them invaluable in the pharmaceutical industry.

Building Blocks in Medicinal Chemistry

The Suzuki-Miyaura coupling reaction, utilizing substituted phenylboronic acids, is a cornerstone of modern medicinal chemistry for the synthesis of complex drug molecules.[1] This reaction allows for the efficient and selective formation of biaryl structures, which are prevalent in many clinically approved drugs.

Enzyme Inhibition

The Lewis acidic boron atom of phenylboronic acids can interact with nucleophilic residues in the active sites of enzymes, leading to their inhibition. A prominent example is bortezomib (Velcade®), a dipeptide boronic acid that is a potent and selective inhibitor of the 26S proteasome.[2] Its approval by the FDA for the treatment of multiple myeloma marked a significant milestone for boronic acid-containing pharmaceuticals.[18]

Targeted Drug Delivery

The ability of phenylboronic acids to form reversible covalent bonds with diols is being exploited to develop sophisticated drug delivery systems.[11][19] A particularly promising area is cancer therapy, where phenylboronic acid-functionalized nanoparticles can target sialic acid residues that are overexpressed on the surface of many cancer cells.[11][19] This targeted approach can enhance the accumulation of therapeutic agents at the tumor site, thereby increasing efficacy and reducing off-target toxicity.[19] The pH-sensitive nature of the boronic ester linkage can also be utilized for stimuli-responsive drug release in the acidic tumor microenvironment.[11][19]

Targeting Sialic Acid on Cancer Cells

G Drug_Carrier PBA-Functionalized Drug Carrier Phenylboronic Acid Drug Binding Reversible Boronic Ester Formation Drug_Carrier:pba->Binding Cancer_Cell Cancer Cell Cell Membrane with Overexpressed Sialic Acid Cancer_Cell:membrane->Binding Release Drug Release Cancer_Cell->Release Uptake Enhanced Cellular Uptake Binding->Uptake Uptake->Cancer_Cell

Caption: Phenylboronic acid-mediated targeting of cancer cells.

Phenylboronic Acids as Chemical Sensors

The reversible interaction of phenylboronic acids with diols has been extensively utilized in the development of chemical sensors, particularly for carbohydrates.[6][7]

Glucose Sensing

The development of accurate and continuous glucose monitoring systems is a major goal in the management of diabetes. Phenylboronic acid-based fluorescent sensors have emerged as a promising technology in this area.[6][7][20] The binding of glucose to a phenylboronic acid appended to a fluorophore can modulate the fluorescence properties of the molecule, leading to a detectable signal that correlates with the glucose concentration.[20] These sensors can be incorporated into hydrogels or other materials to create continuous monitoring devices.[7][9]

Sensing Other Biologically Relevant Molecules

Beyond glucose, phenylboronic acid-based sensors have been developed for the detection of other diol-containing molecules, such as catechols (e.g., dopamine) and ribonucleosides.[7] The versatility of this sensing platform allows for the design of sensors with high selectivity for specific target molecules.

Characterization Techniques

A suite of analytical techniques is employed to confirm the synthesis and purity of substituted phenylboronic acids and to study their interactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the structure of synthesized phenylboronic acids. ¹¹B NMR is particularly useful for characterizing the boron center.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds and to confirm their identity.[21]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the B-O and O-H bonds in the boronic acid functional group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of substituted phenylboronic acids.

Future Perspectives and Conclusion

The field of substituted phenylboronic acids continues to evolve at a rapid pace. Current research is focused on the development of new synthetic methodologies that are more efficient, sustainable, and tolerant of a wider range of functional groups. In the realm of drug discovery, efforts are underway to design novel boronic acid-based drugs with improved potency, selectivity, and pharmacokinetic properties. The development of "smart" drug delivery systems that can respond to multiple stimuli is another exciting area of research. In the field of chemical sensing, the focus is on creating more robust and sensitive sensors for a variety of analytes, with applications ranging from medical diagnostics to environmental monitoring.

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  • Globe Thesis. (2008). Studies On The Synthesis Of Para-Substitued Phenylboronic Acid.
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Methodological & Application

Palladium catalyst for (4-Bromo-2-fluoro-5-methylphenyl)boronic acid cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of (4-Bromo-2-fluoro-5-methylphenyl)boronic acid

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective use of palladium catalysts for the Suzuki-Miyaura cross-coupling of this compound. This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale governing the selection of reagents and conditions, ensuring a robust and reproducible protocol.

Introduction: The Strategic Importance of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][3]

The specific coupling partner, this compound, presents a unique combination of structural features. The presence of an ortho-fluoro substituent and a meta-methyl group relative to the boronic acid introduces steric and electronic complexities. While aryl bromides are common electrophiles in these reactions, successful coupling with sterically demanding partners requires a carefully optimized catalytic system to achieve high yields and minimize side reactions.[3][4][5][6] This guide provides the foundational knowledge and a validated protocol to navigate these challenges.

The Catalytic Heart: Mechanism and Parameter Causality

A deep understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][4]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ (Oxidative Addition Adduct) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)-Ar'L₂ (Transmetalation Adduct) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) TM_Complex->product sub1 Ar-X (Aryl Halide) sub1->OA_Complex sub2 Ar'-B(OH)₂ (Boronic Acid) boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) sub2->boronate base Base (e.g., CO₃²⁻) boronate->TM_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Choice of Palladium Pre-catalyst

While the active catalyst is a Pd(0) species, air-stable Pd(II) pre-catalysts like Palladium(II) Acetate (Pd(OAc)₂) or Palladium(II) Chloride (PdCl₂) are often preferred for their convenience.[2][7] These pre-catalysts must be reduced in situ to Pd(0) to enter the catalytic cycle. This reduction can be effected by various species in the reaction mixture, including phosphine ligands, alcohols, or other reagents.[7] Using a pre-formed Pd(0) source such as Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) can also be effective and avoids the complexities of the initial reduction step.

The Ligand: The Key to Success

The ligand is arguably the most critical component for a challenging cross-coupling. It stabilizes the palladium center, modulates its reactivity, and influences the rates of the key mechanistic steps. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are essential.[8]

  • Why Bulky and Electron-Rich?

    • Promotes Oxidative Addition: Electron-rich ligands increase the electron density on the Pd(0) center, making it more nucleophilic and accelerating its insertion into the aryl-bromide bond.[9]

    • Facilitates Reductive Elimination: Steric bulk forces the two organic groups on the Pd(II) center into close proximity, promoting the final bond-forming step to release the biaryl product.[8]

    • Stabilizes Monoligated Species: Bulky ligands favor the formation of highly reactive monoligated Pd(0)L species, which are often the true active catalysts in the oxidative addition step.[8]

Recommended Ligands: Dialkylbiaryl phosphines, often referred to as "Buchwald ligands," are exceptionally effective. SPhos and XPhos are excellent starting points for this type of transformation.[8]

The Base: Activating the Boronic Acid

The base does not typically interact directly with the palladium catalyst. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which is essential for the transmetalation step to proceed at a reasonable rate.[1][4][10]

  • Common Choices & Rationale:

    • Potassium Carbonate (K₂CO₃): A moderately strong base, effective in many solvent systems, particularly aqueous mixtures like dioxane/water or THF/water.

    • Potassium Phosphate (K₃PO₄): A stronger base that can be particularly effective for less reactive boronic acids or aryl chlorides. It is often used in anhydrous organic solvents like toluene or dioxane.

    • Potassium Fluoride (KF): A milder base that is useful when base-sensitive functional groups are present.[10]

The Solvent: The Reaction Environment

The solvent must solubilize the reactants and the catalyst system while being stable at the required reaction temperature. Aprotic solvents are standard.

  • Common Choices & Rationale:

    • Ethers (Dioxane, THF): Excellent choices that dissolve a wide range of organic compounds and are compatible with many bases. Often used with a small amount of water to aid in dissolving the inorganic base and facilitating the formation of the active boronate species.[1]

    • Aromatics (Toluene): A non-polar option, often used with phosphate bases under anhydrous conditions.

    • Polar Aprotics (DMF, NMP): Can be effective but may lead to different selectivity in some cases and can be harder to remove during workup.[11]

Application Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point for the cross-coupling of this compound with a generic aryl or heteroaryl bromide partner.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Aryl Bromide - Boronic Acid - Base (K₂CO₃) - Pd(OAc)₂ - SPhos glassware Dry & Assemble Reaction Glassware setup Combine Reagents in Flask under N₂ glassware->setup solvent Add Degassed Dioxane/Water setup->solvent heat Heat to 80-100 °C with Stirring solvent->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench with Water & Dilute with EtOAc cool->quench extract Separate Layers, Extract Aqueous Phase quench->extract dry Dry Combined Organics (e.g., Na₂SO₄) & Filter extract->dry purify Concentrate & Purify (Column Chromatography) dry->purify

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Reagents and Stoichiometry

The following table outlines a typical reaction setup. The aryl bromide is considered the limiting reagent.

ComponentMolar Eq.Mol Wt. ( g/mol )Sample Mass/Vol. (for 1 mmol scale)Purpose
Aryl Bromide (Ar-Br)1.0-1.0 mmolElectrophilic Partner
This compound1.2 - 1.5232.85279 - 349 mgNucleophilic Partner
Pd(OAc)₂0.02224.504.5 mgPalladium Pre-catalyst
SPhos0.04410.4816.4 mgLigand
K₂CO₃2.0 - 3.0138.21276 - 415 mgBase
1,4-Dioxane--4.0 mLSolvent
Water--1.0 mLCo-solvent
Step-by-Step Protocol

Safety Note: Handle all reagents and solvents in a well-ventilated fume hood. Palladium compounds are toxic and should be handled with care.

  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Potassium Carbonate (K₂CO₃, 2.0 mmol), Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes. This is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligand.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling nitrogen or argon through it for 15-20 minutes. Using a syringe, add 5.0 mL of the degassed solvent mixture to the reaction flask.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting aryl bromide is consumed (typically 4-24 hours).

  • Work-up:

    • Allow the reaction to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (poor pre-catalyst reduction, oxygen contamination). Insufficiently strong base. Poor solvent choice.Ensure a thoroughly inert atmosphere. Try a different pre-catalyst/ligand system (e.g., Pd₂(dba)₃/XPhos). Screen a stronger base like K₃PO₄ in an anhydrous solvent like toluene. Increase the reaction temperature.[7]
Protodeboronation The boronic acid C-B bond is cleaved by a proton source, removing it from the reaction. Often catalyzed by the Pd complex or excess base.[12]Use a milder base (e.g., KF).[10] Use the boronic acid as a pinacol ester to increase its stability.[1] Minimize reaction time and temperature. Use a Pd(0) pre-catalyst like Pd₂(dba)₃, as Pd(II) sources can sometimes exacerbate this issue.[12]
Homocoupling Product Formation of Ar-Ar or Ar'-Ar' byproducts. Can occur if reductive elimination from Ar-Pd-Ar is slow or via other side reactions.Ensure a proper ligand-to-palladium ratio (typically 2:1 for monodentate ligands). Lower the reaction temperature once the reaction has initiated. Ensure the reaction is truly anaerobic.
Incomplete Conversion Steric hindrance is too great for the chosen conditions. Catalyst deactivation over time.Increase catalyst loading (e.g., to 5 mol%). Switch to a more active and sterically demanding ligand (e.g., if SPhos fails, try XPhos or RuPhos).[8] Increase the reaction temperature, potentially using a higher-boiling solvent like toluene or NMP.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Retrieved from [Link]

  • Ser, C.-T. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • MacNeil, S. L. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]

  • MDPI. (2025, November 18). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Université de Bordeaux. Retrieved from [Link]

  • Reddy, T., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. Retrieved from [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Retrieved from [Link]

  • Liu, S., et al. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]

  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). SpringerLink. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Dömling, A., et al. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. Retrieved from [Link]

  • Miyaura, N. (1997). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Retrieved from [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (4-Bromo-2-fluoro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered and Electronically Deactivated Substrates

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide is pivotal in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3]

This guide provides a detailed experimental framework for the Suzuki-Miyaura coupling of a challenging substrate: (4-Bromo-2-fluoro-5-methylphenyl)boronic acid. This particular boronic acid presents a confluence of steric and electronic hurdles. The fluorine atom at the ortho position to the boronic acid introduces significant steric bulk and acts as an electron-withdrawing group. These characteristics can impede the critical transmetalation step of the catalytic cycle and increase the propensity for undesired side reactions, such as protodeborylation.[2]

The protocols outlined herein are designed to address these challenges through the rational selection of catalyst, ligand, base, and solvent systems, ensuring a high probability of success for researchers in drug discovery and process development.

The Mechanistic Heart of the Suzuki-Miyaura Reaction

A fundamental understanding of the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

For sterically hindered substrates like this compound, the judicious choice of a bulky, electron-rich ligand is crucial to promote both the oxidative addition and the reductive elimination steps, thereby accelerating the overall catalytic turnover.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add pd_intermediate1 R¹-Pd(II)L_n-X oxidative_add->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R¹-Pd(II)L_n-R² transmetalation->pd_intermediate2 reductive_elim Reductive Elimination pd_intermediate2->reductive_elim reductive_elim->pd0 R¹-R² aryl_halide Ar-X (R¹) aryl_halide->oxidative_add boronic_acid Ar'-B(OH)₂ (R²) boronic_acid->transmetalation base Base base->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Design and Component Selection

The success of the coupling reaction with this compound hinges on the careful selection of each reaction component.

ComponentRecommended ReagentsRationale for Selection
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) sources that are readily reduced in situ to the active Pd(0) catalyst.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biaryl monophosphine ligands are highly effective for coupling sterically hindered and electron-deficient substrates. They promote the formation of a reactive monoligated Pd(0) species, facilitate oxidative addition, and accelerate reductive elimination.
Base K₃PO₄, Cs₂CO₃, K₂CO₃, CsFA moderately strong inorganic base is required to form the boronate species, which is more active in the transmetalation step. The choice of base can also influence the reaction rate and suppression of side reactions.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA polar aprotic solvent is typically used to solubilize the reactants and catalyst. The addition of water is often beneficial for the activity of the inorganic base and can accelerate the transmetalation step.
Aryl Halide Partner Aryl Bromide or IodideAryl bromides offer a good balance of reactivity and stability. Aryl iodides are more reactive but can be more expensive and less stable. Aryl chlorides are less reactive and would likely require a more specialized catalytic system.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add this compound (1.2 equiv.) and potassium phosphate (2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-24 hours).

Experimental_Workflow start Start prep_vessel Prepare Reaction Vessel (Ar-Br, Pd(OAc)₂, SPhos) start->prep_vessel inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) prep_vessel->inert_atm add_reagents Add Boronic Acid and Base inert_atm->add_reagents add_solvents Add Degassed Solvents (Dioxane/H₂O) add_reagents->add_solvents react Heat and Stir (80-100 °C) add_solvents->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Reaction Work-up monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End purify->end

Figure 2: General experimental workflow for the Suzuki-Miyaura reaction.

Reaction Work-up and Purification

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.

  • Removal of Inorganics: Pass the mixture through a pad of celite to filter off insoluble inorganic salts. Wash the celite pad with additional ethyl acetate.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.

Troubleshooting and Self-Validation

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor quality boronic acid (protodeborylated). 4. Presence of oxygen.1. Use a fresh palladium source and ensure proper degassing. 2. Screen stronger bases like Cs₂CO₃ or K₂CO₃. 3. Use fresh boronic acid or consider using the corresponding boronate ester. 4. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.
Protodeborylation of Boronic Acid 1. Presence of excess water. 2. Prolonged reaction time at high temperature. 3. Base is too strong or reaction conditions too harsh.1. Reduce the amount of water in the solvent system. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Use a milder base (e.g., K₂CO₃) or lower the reaction temperature.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Catalyst decomposition.1. Rigorously exclude oxygen from the reaction. 2. Increase ligand to palladium ratio to stabilize the catalyst.

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging, is a highly achievable transformation with the appropriate selection of modern catalytic systems. The use of bulky, electron-rich phosphine ligands is paramount to overcoming the steric and electronic disadvantages of this substrate. The detailed protocol and troubleshooting guide provided herein offer a solid foundation for researchers to successfully synthesize novel biaryl compounds for a wide range of applications in the pharmaceutical and materials science industries.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 74.* [Link]

  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(18), 3295.* [Link]

Sources

Application Notes & Protocols for the Synthesis of Novel Biaryls with (4-Bromo-2-fluoro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Biaryls in Modern Chemistry

The biaryl motif is a cornerstone in contemporary drug discovery, materials science, and agrochemicals.[1][2][3] These structures are prevalent in a multitude of FDA-approved drugs, where they often play a critical role in binding to biological targets with high affinity and specificity.[2][4] The torsional angle between the two aromatic rings, dictated by the substitution pattern, allows for the creation of three-dimensional structures from planar aromatic precursors, a key feature in designing molecules with precise biological activity.[5] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of biaryls, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][6][7]

This application note provides a detailed guide to the use of (4-Bromo-2-fluoro-5-methylphenyl)boronic acid , a uniquely functionalized building block for the synthesis of novel biaryl compounds. The presence of an ortho-fluoro substituent, a meta-methyl group, and a para-bromo group offers a trifecta of synthetic handles and property-modifying features. The fluorine atom can influence molecular conformation and metabolic stability, the methyl group provides a lipophilic contact point, and the bromine atom serves as a versatile handle for subsequent cross-coupling reactions, enabling the construction of more complex molecular architectures.

The Reagent in Focus: this compound

The unique substitution pattern of this compound presents both opportunities and challenges in Suzuki-Miyaura coupling. The ortho-fluoro substituent introduces steric hindrance and alters the electronic properties of the boronic acid. Understanding these characteristics is crucial for selecting the appropriate reaction conditions to achieve high yields and purity.

Key Structural Features and Their Implications:

  • ortho-Fluoro Group: The electron-withdrawing nature of the fluorine atom can impact the transmetalation step of the catalytic cycle.[8] Additionally, its steric bulk necessitates the use of catalyst systems designed for hindered substrates.[9][10] The fluorine atom can also engage in favorable intramolecular interactions in the final product, influencing its conformation and biological activity.

  • para-Bromo Group: This functional group is a key synthetic handle. It remains intact under standard Suzuki-Miyaura conditions, allowing for a subsequent cross-coupling reaction at this position. This enables a modular approach to the synthesis of complex, non-symmetrical biaryls and terphenyls.[11]

  • meta-Methyl Group: The methyl group provides steric bulk and increases lipophilicity, which can be advantageous for tuning the pharmacokinetic properties of a drug candidate.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][9] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Pd(II)_Complex Ar-Pd(II)-X (Palladacycle) Pd(0)L2->Pd(II)_Complex Oxidative_Addition Oxidative Addition Pd(II)_Biaryl Ar-Pd(II)-Ar' (Diaryl Complex) Pd(II)_Complex->Pd(II)_Biaryl Transmetalation Transmetalation Pd(II)_Biaryl->Pd(0)L2 Product Novel Biaryl Product Reductive_Elimination Reductive Elimination ArX Aryl Halide (Coupling Partner) Boronic_Acid This compound

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X) to form a Pd(II) complex.[7]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar') is transferred to the palladium center, replacing the halide.[6] The base activates the boronic acid, facilitating this transfer.

  • Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.[12]

Experimental Protocols

General Considerations for Handling this compound
  • Safety Precautions: this compound is an irritant.[13] Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] In case of contact with skin or eyes, rinse immediately with plenty of water.[13]

  • Storage: Store the boronic acid in a tightly sealed container in a cool, dry place away from light and moisture. Boronic acids can undergo dehydration to form boroxines, which may affect reactivity.

  • Solvent Degassing: It is crucial to use degassed solvents to prevent oxidation of the palladium catalyst. Solvents can be degassed by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by the freeze-pump-thaw method.

Protocol 1: Standard Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol outlines a general procedure for the coupling of this compound with a generic aryl bromide.

Protocol_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere (Purge with Ar/N2) reagents->inert add_catalyst Add Pd Catalyst, Ligand, and Solvent inert->add_catalyst reaction Heat Reaction Mixture (e.g., 80-110 °C) add_catalyst->reaction workup Aqueous Workup (Dilute, Wash, Dry) reaction->workup purification Purify by Column Chromatography workup->purification end End (Characterize Product) purification->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[8]

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.[15]

  • Under a positive pressure of the inert gas, add the palladium catalyst (1-3 mol%).[8]

  • Add the degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.[9]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 8-24 hours).[8]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.[8][16]

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[15]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.[17]

Optimization and Catalyst Selection

Due to the steric hindrance from the ortho-fluoro and meta-methyl groups, catalyst and ligand selection is critical for achieving high yields.

Coupling Partner TypeRecommended Catalyst/Ligand SystemBaseSolventTemperature (°C)Rationale
Simple Aryl BromidesPd(dppf)Cl₂K₂CO₃, Na₂CO₃Dioxane/H₂O, Toluene80-100A robust and versatile catalyst system for general Suzuki couplings.[8]
Sterically Hindered Aryl HalidesXPhos Pd G3, SPhos Pd G2K₃PO₄, CsFToluene, Dioxane100-110Bulky, electron-rich phosphine ligands are required to facilitate oxidative addition and reductive elimination with sterically demanding substrates.[9][10]
Electron-Deficient Aryl HalidesPd₂(dba)₃ with SPhos or XPhosK₃PO₄THF/H₂O80-100Rapid catalyst systems can outcompete potential side reactions like protodeboronation, which can be an issue with electron-deficient partners.[9]
Heteroaryl HalidesPd(PPh₃)₄, Pd(dppf)Cl₂Na₂CO₃, K₃PO₄DMF, Dioxane80-110The choice of catalyst can be highly dependent on the specific heterocycle.[15]

Troubleshooting Common Issues

  • Low Yield:

    • Cause: Inefficient catalysis due to steric hindrance.

    • Solution: Switch to a bulkier, more electron-rich ligand such as XPhos or SPhos.[9] Increase catalyst loading to 2-5 mol%.[9] Ensure the reaction is heated to a sufficient temperature to overcome the activation energy.[9]

  • Protodeboronation:

    • Cause: Cleavage of the C-B bond by a proton source, which can be problematic with electron-deficient boronic acids.[9]

    • Solution: Use anhydrous reaction conditions.[9] Employ a stronger, non-nucleophilic base like K₃PO₄. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to coupling.[9][18]

  • Homocoupling of Boronic Acid:

    • Cause: Oxidative coupling of the boronic acid, often promoted by oxygen.

    • Solution: Ensure thorough degassing of solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex biaryl structures. Its unique substitution pattern provides access to novel chemical space for applications in drug discovery and materials science. While the steric and electronic properties of this reagent require careful consideration of reaction conditions, the use of modern palladium catalysts and ligands enables its efficient incorporation into a wide range of target molecules. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully utilize this reagent in their synthetic endeavors.

References

  • BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Chemistry – A European Journal, 17(9), 2492–2503.
  • Jutand, A. (2007). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 40(12), 1307-1317.
  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • Fiveable. (n.d.). Biaryl Synthesis Definition.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • ResearchGate. (n.d.). Selected biaryl-containing drug molecules, natural products, and chiral ligands.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 13154–13155.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Sharma, G., & Daugulis, O. (2022). Expanding chemical space by para-C−H arylation of arenes.
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.
  • Benchchem. (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
  • Van der Pijl, F., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
  • RSC Publishing. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans.
  • Alam, M. S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2341-2353.
  • Benchchem. (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ChemSrc. (n.d.). 4-BROMO-2-FLUOROBENZENEBORONIC ACID SDS, 216393-64-5 Safety Data Sheets.
  • Scott, J. K., & Glorius, F. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Organic Letters, 23(21), 8286-8290.
  • RSC Publishing. (n.d.). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction.
  • ResearchGate. (n.d.). Optimisation of reaction conditions for biaryl synthesis from phenyl boronic acid.
  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12268-12278.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2011). SAFETY DATA SHEET.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry, 23(50), 12268–12278.
  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
  • MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids.
  • ResearchGate. (2000). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes.
  • ResearchGate. (n.d.). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes.
  • Boron Molecular. (n.d.). Biaryls Archives.

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The Strategic Utility of (4-Bromo-2-fluoro-5-methylphenyl)boronic Acid in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Targeted Therapies

In the landscape of modern drug discovery, the demand for structurally complex and highly functionalized molecular entities has never been greater. (4-Bromo-2-fluoro-5-methylphenyl)boronic acid has emerged as a pivotal building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique substitution pattern—a bromine atom for facile cross-coupling, an ortho-fluorine to modulate electronic properties and conformational preference, and a methyl group for steric influence and metabolic stability—provides medicinal chemists with a powerful tool for scaffold elaboration and optimization of drug-like properties. This application note provides an in-depth guide to the use of this versatile reagent, focusing on its application in palladium-catalyzed cross-coupling reactions to generate key pharmaceutical intermediates.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization.

PropertyValueSource
Molecular Formula C₇H₇BBrFO₂
Molecular Weight 232.84 g/mol
Appearance White to off-white solidGeneral Laboratory Observation
Solubility Soluble in organic solvents such as dioxane, THF, and DMFGeneral Laboratory Observation

The electronic and steric features of this boronic acid significantly influence its reactivity in cross-coupling reactions. The electron-withdrawing nature of the fluorine atom can enhance the Lewis acidity of the boron center, potentially facilitating transmetalation in the Suzuki-Miyaura catalytic cycle.[1] Conversely, the presence of two ortho-substituents (fluorine and the boronic acid group) can introduce steric hindrance, necessitating the careful selection of catalysts and ligands to achieve optimal reaction efficiency.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the cornerstone application for this compound, enabling the formation of a carbon-carbon bond between the boronic acid and a variety of aryl or heteroaryl halides.[2] This reaction is fundamental in the construction of the biaryl and heteroaryl-aryl scaffolds that are prevalent in many kinase inhibitors.

Mechanistic Rationale for Protocol Design

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The successful execution of this cycle with a sterically demanding substrate like this compound hinges on the judicious selection of reaction parameters.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl Boronate R²-B(OH)₂ + Base Boronate->Transmetalation RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

  • Catalyst and Ligand Selection: For sterically hindered boronic acids, bulky and electron-rich phosphine ligands are often essential. Ligands such as SPhos, XPhos, or bulky biaryl phosphines can promote both oxidative addition and reductive elimination, overcoming the steric clash between the coupling partners.[4] Palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in conjunction with these ligands.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[2] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently employed. The choice of base can significantly impact the reaction rate and yield, with stronger bases often being more effective for challenging couplings.

  • Solvent System: A mixture of an organic solvent and water is typically used. Solvents like 1,4-dioxane, THF, or DMF are common choices, with the aqueous phase facilitating the dissolution of the base and promoting the formation of the active boronate species.[4]

Protocol 1: Synthesis of a Key Diaryl-Amine Pyrimidine Intermediate

This protocol details a two-step synthesis of a diaryl-amine pyrimidine, a common core structure in kinase inhibitors, such as those targeting MEK. The first step is a Suzuki-Miyaura coupling, followed by a Buchwald-Hartwig amination.

Step 1: Suzuki-Miyaura Coupling of this compound with 2,4-Dichloropyrimidine

This reaction regioselectively couples the boronic acid at the more reactive C4 position of the dichloropyrimidine.

Suzuki_Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add Boronic Acid, 2,4-Dichloropyrimidine, Pd Catalyst, Ligand, Base Start->Reagents Solvent Add Degassed Dioxane/Water Reagents->Solvent Heat Heat to 80-100 °C Monitor by TLC/LC-MS Solvent->Heat Workup Aqueous Workup (EtOAc, Water, Brine) Heat->Workup Purify Column Chromatography Workup->Purify Product 4-(4-Bromo-2-fluoro-5-methylphenyl) -2-chloropyrimidine Purify->Product MEK_Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor (4-Bromo-2-fluoro-5-methylphenyl) -based MEK Inhibitor Inhibitor->MEK

Sources

Application Note: A Step-by-Step Guide for Suzuki-Miyaura Cross-Coupling with (4-Bromo-2-fluoro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides a detailed protocol and foundational principles for utilizing (4-Bromo-2-fluoro-5-methylphenyl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the causality behind procedural steps, from reagent selection to reaction optimization and troubleshooting. By integrating expert insights with established chemical principles, this guide serves as a practical resource for the synthesis of complex biaryl and substituted aromatic compounds, which are pivotal structures in modern drug discovery and materials science.

Introduction: The Strategic Value of this compound

This compound is a specialized building block prized in organic synthesis for its capacity to introduce a uniquely substituted phenyl moiety into a target molecule. The presence of a fluorine atom, a methyl group, and a bromine atom on the phenyl ring offers a combination of steric and electronic properties that are highly sought after in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic profiles.

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is the primary application for this reagent.[1] It facilitates the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex.[2][3] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials, making it a cornerstone of modern synthetic chemistry.[4][5] This guide will provide the necessary framework to successfully employ this versatile reagent.

Reagent Profile, Safety, and Handling

Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is imperative.

Chemical Properties
PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₇BBrFO₂
Molecular Weight 232.84 g/mol [6]
Appearance Typically a white to off-white solid
Key Reactive Site Boronic acid group (-B(OH)₂) for transmetalation
Coupling Handle Bromine atom for oxidative addition
Safety & Handling

Boronic acids as a class are generally considered irritants. Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[8][9]

  • Skin Contact: May cause skin irritation. Wash with plenty of soap and water if contact occurs.[7][9]

  • Inhalation: Avoid breathing dust, which may cause respiratory irritation.[9]

  • Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[7][10]

For complete safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. [7][8][10]

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[1][4] Understanding this cycle is crucial for rationalizing reaction conditions and troubleshooting.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the coupling partner (the electrophile). This is often the rate-determining step of the cycle.[4] The reactivity order for halides is generally I > Br > Cl.[2][4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[2][11]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][4]

Suzuki_Miyaura_Catalytic_Cycle cluster_caption Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition R¹-X trans_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->trans_complex Transmetalation R²-B(OH)₂ + Base trans_complex->pd0 Reductive Elimination Forms R¹-R² start caption The cycle illustrates the key steps involving the palladium catalyst.

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: A General Guide

This section provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl halide.

Reaction Setup Workflow

The practical setup of a Suzuki reaction requires careful attention to creating an inert atmosphere to protect the palladium catalyst from oxygen, which can lead to catalyst deactivation and undesirable side reactions like homocoupling.[1][12]

Experimental_Workflow A 1. Add Solids (Boronic Acid, Aryl Halide, Base) to a dry reaction flask. B 2. Add Palladium Catalyst & Ligand (if separate). A->B C 3. Seal Flask with a septum. B->C D 4. Degas System Evacuate and backfill with Inert Gas (N₂ or Ar) 3x. C->D E 5. Add Degassed Solvents via syringe. D->E F 6. Heat to Reaction Temp with vigorous stirring. E->F G 7. Monitor Reaction (TLC, LC-MS). F->G H 8. Workup & Purification (Quench, Extract, Chromatography). G->H

Caption: A typical experimental workflow for setting up a Suzuki coupling reaction.

Recommended Starting Conditions

The following table outlines a general set of conditions that serve as an excellent starting point for optimization.

ComponentRecommendationEquivalentsRationale & Key Insights
Aryl Halide (Ar-X) Aryl Bromide or Iodide1.0The reaction partner for the boronic acid. Bromides are a good balance of reactivity and stability.[12]
Boronic Acid This compound1.1 - 1.5A slight excess ensures complete consumption of the potentially more valuable aryl halide.
Palladium Precatalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄1 - 5 mol%Pd(dppf)Cl₂ is often robust and reliable. Pd(PPh₃)₄ is a classic choice but can be air-sensitive.
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0Essential for activating the boronic acid.[11] K₂CO₃ is a good first choice; Cs₂CO₃ is more soluble and basic, often improving rates.[12]
Solvent System 1,4-Dioxane/H₂O or Toluene/H₂O(e.g., 4:1 v/v)The aqueous phase is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.[1] Vigorous stirring is essential for biphasic mixtures.[12]
Temperature 80 - 110 °CN/AReaction is typically heated to ensure a reasonable rate. The exact temperature depends on the solvent and substrate reactivity.
Atmosphere Inert (Nitrogen or Argon)N/APrevents oxidation and degradation of the Pd(0) catalyst.[1]
Step-by-Step Protocol
  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and cesium carbonate (2.5 eq).

  • Catalyst Addition: Add the palladium precatalyst, for example, Pd(dppf)Cl₂ (0.02 eq, 2 mol%).

  • Inerting the Flask: Seal the flask with a rubber septum. Insert a needle connected to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Using a syringe, add the degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a substrate concentration of approximately 0.1 M. The mixture should be sparged with argon for 10-15 minutes prior to addition.[3]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Optimization and Troubleshooting

Not every reaction proceeds perfectly on the first attempt. Optimization is a key part of the scientific process.[13]

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive Catalyst: Pd(0) was not generated or was deactivated.Ensure proper degassing. Use a fresh bottle of catalyst or a more robust precatalyst (e.g., a Buchwald G3 precatalyst).[12]
Slow Oxidative Addition: The aryl halide is electron-rich or sterically hindered.Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to accelerate this step.[12][14] Increase the reaction temperature.
Poor Solubility: Reagents are not sufficiently dissolved.Screen alternative solvents like DMF, Toluene, or 2-MeTHF.[12] Ensure vigorous stirring.
Protodeboronation Hydrolysis of Boronic Acid: The C-B bond is cleaved, replacing it with C-H.Use a milder base (e.g., K₃PO₄) and anhydrous conditions.[12] Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
Homocoupling of Boronic Acid Presence of Oxygen: O₂ can facilitate the oxidative coupling of two boronic acid molecules.Improve the degassing procedure for solvents and the reaction flask.[1][12]
Use of Pd(II) Precatalyst: Some Pd(II) sources can promote this side reaction before being reduced to Pd(0).[1]Ensure the precatalyst is efficiently reduced to the active Pd(0) species.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex molecules via the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism, carefully selecting reaction components, and employing rigorous experimental technique, researchers can effectively leverage this building block in their synthetic campaigns. The protocols and troubleshooting guide presented here provide a solid foundation for achieving high yields and purity, accelerating progress in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. [Link]

  • ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • PubChem. (2-Bromo-5-fluoro-4-methylphenyl)boronic acid. [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (4-Bromo-2-fluoro-5-methylphenyl)boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed transformation is pivotal in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][4] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of a key building block, (4-Bromo-2-fluoro-5-methylphenyl)boronic acid , with a variety of aryl halides. The presence of a fluorine atom ortho to the boronic acid, a bromine atom, and a methyl group on the phenyl ring presents unique electronic and steric considerations that necessitate careful optimization of reaction conditions for successful coupling.

These application notes are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to reaction setup, optimization, and mechanistic rationale. The protocols provided are based on established methodologies for structurally analogous substrates and are intended to serve as a robust starting point for synthetic endeavors.

Scientific Principles and Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[1]

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The choice of base is crucial for activating the boronic acid.[3]

  • Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.

The ortho-fluoro substituent on the this compound can influence the reaction in several ways. Its electron-withdrawing nature can affect the nucleophilicity of the boronic acid, and its steric bulk can impact the rates of transmetalation and reductive elimination.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_intermediate Ar-Pd(II)-X (L_n) OxAdd->PdII_intermediate Transmetalation Transmetalation (Ar'-B(OR)2) PdII_intermediate->Transmetalation Diorgano_PdII Ar-Pd(II)-Ar' (L_n) Transmetalation->Diorgano_PdII RedElim Reductive Elimination Diorgano_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Recommended Reaction Components

The success of the Suzuki-Miyaura coupling of this compound with aryl halides is highly dependent on the judicious selection of the catalyst, base, and solvent.

ComponentRecommended OptionsRationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with a phosphine ligandPd(PPh₃)₄ is a widely used, versatile, and commercially available catalyst suitable for a broad range of Suzuki couplings.[5] Pd(dppf)Cl₂ is often effective for more challenging substrates, including heteroaryl halides.[6] For sterically hindered aryl halides, a combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can enhance catalytic activity.[7]
Base K₂CO₃ (Potassium Carbonate)K₃PO₄ (Potassium Phosphate)Cs₂CO₃ (Cesium Carbonate)The base is crucial for the formation of the reactive boronate species. K₂CO₃ is a common and effective base for many Suzuki couplings.[5] K₃PO₄ is a stronger base that can be beneficial for less reactive boronic acids or aryl chlorides.[8] Cs₂CO₃ is a highly effective but more expensive option, often used for difficult couplings.[8] An aqueous solution of the base is typically used.
Solvent 1,4-Dioxane/Water Toluene/Water DMF/Water (N,N-Dimethylformamide/Water)A biphasic solvent system is commonly employed to dissolve both the organic substrates and the inorganic base. 1,4-Dioxane/Water and Toluene/Water are standard choices.[8] DMF/Water can be advantageous for less soluble substrates, although it requires higher purification effort. The ratio of organic solvent to water is typically between 3:1 and 5:1.
Aryl Halide Aryl Bromides, Aryl Iodides, and activated Aryl ChloridesThe reactivity of the aryl halide follows the order I > Br > Cl. Aryl bromides and iodides are generally good coupling partners. Aryl chlorides can be used but often require more active catalysts and harsher conditions. Electron-withdrawing groups on the aryl halide can facilitate oxidative addition.[1]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific aryl halides.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for a wide range of aryl bromides and iodides.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole, 1-iodonaphthalene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.

  • Add 1,4-dioxane and deionized water (typically a 4:1 ratio) via syringe. The final concentration of the aryl halide should be in the range of 0.1-0.2 M.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields, particularly for less reactive coupling partners.[9]

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Add the solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-140 °C) for a specified time (typically 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the catalyst is fresh and handled under inert conditions. Consider using a pre-catalyst that is activated in situ.
Insufficiently strong baseSwitch to a stronger base such as K₃PO₄ or Cs₂CO₃.
Low reaction temperatureIncrease the reaction temperature, especially for less reactive aryl halides.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the solvent and maintain a strict inert atmosphere.
Catalyst decompositionUse a more stable catalyst or ligand combination.
Debromination of the Product Side reaction with the base/solventUse a milder base or a different solvent system. Lowering the reaction temperature may also help.
Difficulty with Aryl Chlorides Low reactivity of the C-Cl bondUse a more active catalyst system, such as Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos). Higher temperatures and a stronger base (K₃PO₄) are often required.

Workflow Diagram

Suzuki_Workflow cluster_workflow Experimental Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add Boronic Acid, Aryl Halide, Base, and Catalyst Start->Reagents Solvent Add Degassed Solvent System Reagents->Solvent Heating Heat Reaction Mixture (Conventional or Microwave) Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Product Characterize Final Product (NMR, MS) Purification->Product

Caption: A general workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound with aryl halides is a versatile and powerful method for the synthesis of complex biaryl compounds. The success of this transformation hinges on the careful selection of the palladium catalyst, base, and solvent system to accommodate the specific electronic and steric properties of the substrates. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to develop and optimize these important coupling reactions, paving the way for the efficient synthesis of novel molecules for a wide range of applications in the chemical and life sciences.

References

  • Optimization of conditions for the solid-phase version of Suzuki-Miyaura coupling with immobilized boronic acids. (n.d.). ResearchGate. [Link]

  • Optimization of the Suzuki–Miyaura reaction conditionsa. (n.d.). ResearchGate. [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). Diva-Portal.org. [Link]

  • Optimization of conditions for the Suzuki-Miyaura coupling. [a]. (n.d.). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). Beilstein Journal of Organic Chemistry, 12, 2684–2693. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]

  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. (n.d.). ResearchGate. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). Journal of the American Chemical Society, 126(43), 13028–13033. [Link]

  • Optimization of the reaction conditions for the synthesis of 12-14. (n.d.). ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2014). Accounts of Chemical Research, 47(4), 1041–1053. [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (2000). Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2020). Canadian Journal of Chemistry, 98(10), 573-579. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). Canadian Journal of Chemistry, 98(10), 573-579. [Link]

  • Reddit discussion on Suzuki coupling. (2022). Reddit. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2008). The Journal of Organic Chemistry, 73(15), 5729–5735. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Organoborane coupling reactions (Suzuki coupling). (2002). Journal of Organometallic Chemistry, 653(1-2), 83-100. [Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023). Chemical Science, 14(18), 4811-4818. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2022). Malaysian Journal of Chemistry, 24(3), 1-8. [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (2024). Journal of Synthetic Chemistry, 2(2), 1-7. [Link]

  • Suzuki coupling reaction between various aryl halides and 4-methylphenylboronic acid catalyzed by Ni-LDHs …. (n.d.). ResearchGate. [Link]

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Use of (4-Bromo-2-fluoro-5-methylphenyl)boronic acid in constructing complex organic molecules

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Boronic Acid

I am starting my investigation into (4-Bromo-2-fluoro-5-methylphenyl)boronic acid. I'm focusing on its chemical behavior and its role in synthetic processes, especially the Suzuki-Miyaura reaction. My approach involves a series of in-depth Google searches to build a solid foundation.

Diving Deep into Data

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Application Notes & Protocols: Scalable Synthesis and Application of (4-Bromo-2-fluoro-5-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Bromo-2-fluoro-5-methylphenyl)boronic acid is a highly versatile and valuable building block in modern synthetic chemistry, particularly for the construction of complex molecular architectures in drug discovery and materials science.[1] Its trifunctional nature—featuring a boronic acid for cross-coupling, a bromine atom for subsequent functionalization, and fluorine and methyl groups to modulate electronic and steric properties—makes it a strategic component for library synthesis and lead optimization. This guide provides a comprehensive overview of a scalable synthesis protocol, advanced purification strategies, and a detailed application protocol for its use in Suzuki-Miyaura cross-coupling reactions. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to adapt and troubleshoot these processes effectively.

Introduction: The Strategic Value of this compound

Substituted arylboronic acids are foundational reagents in organic synthesis, largely due to their stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions.[2][3] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, leverages these reagents to form carbon-carbon bonds with high efficiency and functional group tolerance.[4][5]

The specific substitution pattern of this compound offers distinct advantages:

  • Boronic Acid Moiety: The primary reactive site for Suzuki-Miyaura coupling, enabling the formation of biaryl structures.[5][6]

  • Bromo Substituent: Serves as a secondary reactive handle for orthogonal chemical transformations, such as a subsequent cross-coupling, amination, or cyanation reaction, allowing for divergent synthesis.

  • Fluoro and Methyl Groups: These substituents are critical for tuning the physicochemical properties of the final molecule. The ortho-fluoro group can influence conformation through steric and electronic effects and often improves metabolic stability and binding affinity in drug candidates. The methyl group provides lipophilicity and steric bulk.

This combination makes the title compound a powerful tool for medicinal chemists aiming to explore structure-activity relationships (SAR) in complex scaffolds.[1]

Scalable Synthesis Protocol

The most robust and scalable method for preparing arylboronic acids involves the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate ester, followed by acidic hydrolysis.[6][7][8] This protocol details the organolithium route, which is often preferred for its high reactivity and yield.

Synthesis Workflow Diagram

G start Start Material: 1,4-Dibromo-2-fluoro-5-methylbenzene step1 Lithium-Halogen Exchange - n-Butyllithium - Anhydrous THF, -78 °C start->step1 step2 Borylation - Triisopropyl Borate - Maintain -78 °C step1->step2 step3 Aqueous Workup - Acidic Hydrolysis (e.g., 2M HCl) - Warm to Room Temperature step2->step3 step4 Purification - Extraction - Recrystallization or Adduct Formation step3->step4 end Final Product: This compound step4->end

Caption: Workflow for the synthesis of the target boronic acid.

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
1,4-Dibromo-2-fluoro-5-methylbenzene≥98%Sigma-AldrichStarting material.
n-Butyllithium (n-BuLi)2.5 M in hexanesAcros OrganicsHighly reactive and pyrophoric. Handle under inert atmosphere.
Triisopropyl borate≥98%TCI ChemicalsElectrophilic boron source.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichMust be freshly distilled or from a solvent purification system.
Hydrochloric Acid (HCl)2 M aqueous solutionFisher ScientificFor hydrolysis.
Diethyl etherACS GradeVWRFor extraction.
Saturated Sodium Chloride (Brine)N/ALab PreparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)N/ALab PreparedDrying agent.
Nitrogen or Argon GasHigh PurityAirgasFor maintaining an inert atmosphere.
Step-by-Step Protocol

Note: This reaction must be performed under a strict inert atmosphere (Nitrogen or Argon) using oven-dried glassware and anhydrous solvents to prevent quenching of the highly reactive organolithium intermediate.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,4-Dibromo-2-fluoro-5-methylbenzene (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 5-10 mL per gram of starting material) via cannula and stir to dissolve.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature to prevent side reactions.[7]

  • Lithiation: Slowly add n-Butyllithium (1.05 eq) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C. The selective exchange occurs at the more sterically accessible bromine at the 4-position. Stir the resulting solution at -78 °C for 1 hour.

  • Borylation: In a separate flame-dried flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF. Add this solution to the aryllithium species dropwise via cannula, again maintaining the temperature at -78 °C. A thick white precipitate will form.

  • Quenching and Hydrolysis: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the mixture to warm to 0 °C. Slowly and carefully quench the reaction by adding 2 M HCl (sufficient to dissolve the precipitate and result in a pH of 1-2).[7]

  • Warming: Allow the biphasic mixture to warm to room temperature and stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (1x) and then with saturated brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Strategies for High-Purity Boronic Acid

Boronic acids are notoriously challenging to purify via standard silica gel chromatography due to their propensity to dehydrate into cyclic boroxine anhydrides and their polar nature, which can lead to streaking.[9][10]

  • Recrystallization: The most effective method for scalable purification. A solvent screen (e.g., heptane/ethyl acetate, toluene, or water) should be performed on a small scale to identify suitable conditions.

  • Diethanolamine Adduct Formation: For difficult-to-crystallize boronic acids, forming a stable, crystalline adduct with diethanolamine is a powerful technique. The adduct often precipitates from nonpolar solvents, leaving impurities behind. The free boronic acid can be recovered by treatment with an acid and extraction.[9]

  • Acid/Base Extraction: A crude purification can be achieved by dissolving the product in a basic aqueous solution (e.g., NaOH), washing with an organic solvent like ether to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[11]

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Suzuki-Miyaura Catalytic Cycle

G cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-X pd2_complex Ar-Pd(II)L_n-X oa->pd2_complex tm Transmetalation pd2_complex->tm Ar'-B(OR)2 (Base) biaryl_pd_complex Ar-Pd(II)L_n-Ar' tm->biaryl_pd_complex re Reductive Elimination biaryl_pd_complex->re re->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Recommended Reaction Conditions
ComponentMolar Eq.ExampleRole
Aryl Halide (Ar-X)1.0e.g., 4-BromoanisoleElectrophilic partner.
This compound1.2 - 1.5N/ANucleophilic partner. A slight excess ensures full consumption of Ar-X.
Palladium Catalyst1-5 mol%Tetrakis(triphenylphosphine)palladium(0)The core of the catalytic cycle.[5]
Base2.0 - 3.0Potassium Carbonate (K₂CO₃)Activates the boronic acid to a more nucleophilic boronate species.
Solvent SystemN/A1,4-Dioxane / Water (4:1)Solubilizes both organic and inorganic reagents.
Step-by-Step Protocol
  • Reaction Setup: To a reaction vial or flask, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water). The reaction concentration is typically 0.1-0.5 M with respect to the aryl halide.

  • Degassing: Seal the vessel and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure biaryl product.

Quality Control and Characterization

Ensuring the purity and identity of the synthesized boronic acid is critical for its successful application. The following specifications are recommended.

TestSpecificationMethod
Appearance White to off-white solidVisual Inspection
Purity (HPLC) ≥97.0%Reversed-phase HPLC with UV detection.
Identity (¹H NMR) Conforms to the expected structure400 MHz NMR, DMSO-d₆ or CDCl₃
Identity (MS) Corresponds to the calculated molecular weightMass Spectrometry (ESI)
Water Content ≤1.0%Karl Fischer Titration

Safety and Handling

General Precautions: All procedures should be performed by trained chemists in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]

  • This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust.[13]

  • n-Butyllithium: Pyrophoric and corrosive. Reacts violently with water. Must be handled under a strict inert atmosphere.

  • Triisopropyl borate: Flammable liquid and vapor. Causes eye irritation.

  • Palladium Catalysts: Can be toxic and should be handled with care.

Storage: Boronic acids are hygroscopic and can be sensitive to air and light. Store the material in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and dark place.

References

  • Santos, J. L., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4935. Available at: [Link]

  • Lemin, M., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(11), 3123. Available at: [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives. Google Patents.
  • Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids. Google Patents.
  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic-chemistry.org. Available at: [Link]

  • ResearchGate. (n.d.). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (n.d.). Challenging purification of organoboronic acids. Chemistry.stackexchange.com. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product Listing. Hymasynthesis.com. Available at: [Link]

  • ESPI Metals. (n.d.). Boron Safety Information. Espimetals.com. Available at: [Link]

  • Georganics. (2024). Phenylboronic acid – preparation and application. Georganics.co.uk. Available at: [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.com. Available at: [Link]

  • Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Wiley.com. Available at: [Link]

  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI.com. Available at: [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972–973. Available at: [Link]

  • ResearchGate. (n.d.). Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. ResearchGate. Available at: [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]

  • PubMed Central. (n.d.). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. National Center for Biotechnology Information. Available at: [Link]

  • Globe Thesis. (2008). Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. Globethesis.com. Available at: [Link]

  • MDPI. (2017). Boron Chemistry for Medical Applications. MDPI.com. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing boronic and borinic acids. Google Patents.
  • Royal Society of Chemistry. (n.d.). A flexible and scalable synthesis of 4′-thionucleosides. RSC Publishing. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chem.libretexts.org. Available at: [Link]

  • Horticentre. (n.d.). Organibor Safety Data Sheet. Horticentre.co.nz. Available at: [Link]

  • TU/e. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Eindhoven University of Technology Research Portal. Available at: [Link]

  • Reddit. (2017). Purification of boronic acids?. Reddit.com. Available at: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Orgysn.org. Available at: [Link]

  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Couplings with (4-Bromo-2-fluoro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for improving the yields of Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, (4-Bromo-2-fluoro-5-methylphenyl)boronic acid. This particular boronic acid presents a unique combination of steric hindrance and electronic effects that can complicate standard protocols.

Our goal is to equip you with the scientific rationale behind experimental choices, enabling you to systematically diagnose and resolve issues encountered in your laboratory.

Understanding the Challenges

The structure of this compound introduces specific obstacles to the standard Suzuki-Miyaura catalytic cycle.[1][2] Awareness of these factors is the first step toward successful optimization.

  • Steric Hindrance: The ortho-fluoro and meta-methyl substituents crowd the boronic acid moiety. This steric bulk can impede the crucial transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[3][4]

  • Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can influence the reactivity of the boronic acid. While electron-withdrawing groups can sometimes increase the Lewis acidity of the boron and facilitate transmetalation, the overall electronic profile of the molecule must be considered.[2]

  • Protodeboronation: Boronic acids, particularly those that are electron-deficient, can be susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source (like water in the reaction mixture), leading to the formation of 1-bromo-5-fluoro-2-methylbenzene and reducing the yield of the desired product.[5][6]

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound shows no or very low conversion to the desired product. What should I check first?

A1: When facing low to no yield, a systematic check of your reaction components and conditions is critical.

  • Catalyst and Ligand Integrity: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are not degraded.[7] Use freshly opened reagents or a reliable pre-catalyst. Palladium pre-catalysts, such as Buchwald-type G3 or G4 precatalysts, are often more efficient at generating the active Pd(0) species.[7][8]

  • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and promote the homocoupling of the boronic acid.[1][8] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[7]

  • Reagent Quality: Verify the purity of your this compound and the aryl halide coupling partner. Impurities can inhibit the catalyst.

Q2: I'm observing a significant amount of a byproduct that corresponds to the homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling is often a result of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), a species that can promote this side reaction.[1]

  • Rigorous Degassing: Employ robust degassing techniques for your solvents, such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or using a pre-catalyst that cleanly generates the active Pd(0) species can be beneficial.[7]

  • Ligand Choice: Bulky, electron-rich ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[9]

Q3: Protodeboronation seems to be a major issue in my reaction. What strategies can I employ to prevent this?

A3: Protodeboronation is a common challenge with electron-deficient boronic acids.[5][6]

  • Anhydrous Conditions: Using anhydrous solvents and a base like potassium phosphate (K₃PO₄) can help if you are seeing a lot of deborylation.[9]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (BPin), can mitigate protodeboronation.[6]

  • Faster Catalysis: Employing a highly active catalyst system that promotes rapid cross-coupling can help the desired reaction outcompete the slower protodeboronation process.[5][10] The development of precatalysts that quickly generate the active LPd(0) species under mild conditions has been key to the success of couplings with unstable boronic acids.[5][10]

In-Depth Troubleshooting Guide

When initial checks don't resolve the issue, a more detailed, parameter-focused approach is necessary.

Issue 1: Consistently Low Yields Due to Steric Hindrance

If you suspect steric hindrance is the primary barrier, optimizing the catalyst system and reaction conditions is crucial.

1. Catalyst and Ligand Selection

For sterically demanding couplings, the choice of ligand is paramount. Standard ligands like PPh₃ are often insufficient.

  • Rationale: Bulky, electron-rich phosphine ligands are necessary. The steric bulk promotes reductive elimination, while the electron-donating nature facilitates the oxidative addition step, which can be slow for some aryl bromides.[11][12][13]

  • Recommended Ligands:

    • Buchwald Ligands: Biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for hindered substrates.[7][11] SPhos, in particular, has shown unprecedented activity in many challenging Suzuki-Miyaura couplings.[14]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and possess significant steric bulk, making them highly effective.[11] PEPPSI-type precatalysts are commonly used with NHC ligands.[1]

2. Base Selection

The base plays a critical role in activating the boronic acid for transmetalation.[15][16]

  • Rationale: For sterically hindered couplings, a stronger base may be required to facilitate the formation of the boronate species. However, excessively strong bases can promote side reactions. The choice is often a balance and is solvent-dependent.[7][11]

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): A versatile and often effective base for challenging couplings, especially under anhydrous or low-water conditions.[7][11]

    • Cesium Carbonate (Cs₂CO₃): A stronger inorganic base that can be effective when others fail.

    • Potassium tert-Butoxide (t-BuOK): A very strong base, often used in non-polar solvents like dioxane or toluene for highly hindered substrates.[11][12]

3. Solvent and Temperature Optimization
  • Rationale: The solvent influences the solubility of reagents and the activity of the base.[17][18] Elevated temperatures are often required to overcome the activation energy barrier for sterically demanding reactions.[11]

  • Recommended Solvents: Aprotic polar solvents or non-polar solvents are generally preferred.

    • Dioxane, Toluene, THF: Often used with a small amount of water to aid in dissolving the base.[1][7]

    • DMF: Can be effective but should be used with caution as it can decompose at high temperatures.

  • Temperature: Reactions may require heating to 80-120 °C.[19] Monitor for decomposition of starting materials at higher temperatures.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting low yields.

Caption: A workflow for diagnosing and solving low-yield issues.

Catalytic Cycle and Key Intervention Points

Understanding the catalytic cycle helps pinpoint where the reaction is failing. The fluorine and methyl groups on the boronic acid primarily affect the transmetalation step.

Suzuki_Cycle cluster_intervention Key Intervention Points Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition L₂Pd(II)(Ar¹)(X) Pd0->OxAdd + Ar¹-X Transmetalation Transmetalation L₂Pd(II)(Ar¹)(Ar²) OxAdd->Transmetalation + [Ar²B(OH)₃]⁻ (Base Activated) Intervention1 Bulky, e⁻-rich ligands (L) accelerate this step. RedElim Reductive Elimination Transmetalation->RedElim Intervention2 Steric hindrance from Ar² slows this step. Stronger base or more reactive boronate ester helps. RedElim->Pd0 Releases Product Product Ar¹-Ar² (Desired Product) RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle and points of intervention.

Recommended Starting Protocol and Optimization Table

For a challenging substrate like this compound, starting with robust conditions is advised. Below is a general protocol and a table outlining optimization parameters.

General Experimental Protocol
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[8]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[8]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).[8]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[8]

  • Reaction: Place the vial in a preheated oil bath or heating block (e.g., 100 °C) and stir vigorously for the specified time (4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[8]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate.[8]

  • Purification: Purify the crude product by flash column chromatography.[8]

Parameter Optimization Table
ParameterCondition A (Starting Point)Condition B (Alternative)Condition C (For Highly Resistant Cases)Rationale & Comments
Pd Source XPhos Pd G3 (2 mol%)SPhos Pd G3 (2 mol%)Pd₂(dba)₃ (2 mol%)Pre-catalysts offer reliability. Pd₂(dba)₃ requires separate ligand addition.[7][11]
Ligand (Included in Pre-catalyst)(Included in Pre-catalyst)AntPhos or RuPhos (4 mol%)Highly hindered ligands are crucial for overcoming steric challenges.[4][11]
Base K₃PO₄ (2.5 equiv)Cs₂CO₃ (2.5 equiv)t-BuOK (2.5 equiv)Base strength can significantly impact transmetalation rate.[7][11][12]
Solvent Dioxane / H₂O (10:1)Toluene / H₂O (10:1)2-MeTHF (anhydrous)Solvent choice affects solubility and base efficacy. Anhydrous conditions can reduce protodeboronation.[9][11]
Temperature 100 °C80 °C110 °CHigher temperatures often necessary, but balance against potential decomposition.[11][19]
References
  • Yoneda Labs. Suzuki -Miyaura cross-coupling : Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki -Miyaura Coupling . Available from: [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(37), 11408–11417. Available from: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki -Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2 -Heteroaryl Boronic Acids . Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]

  • Sumimoto, M., et al. (2020). Highly Chemoselective Ligands for Suzuki –Miyaura Cross-Coupling Reaction Based on Virtual Ligand -Assisted Screening. ChemRxiv. Available from: [Link]

  • Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki -Miyaura cross-couplings with thienylboronic acids : From model studies to dye structures. Dyes and Pigments, 209, 110899. Available from: [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki ? r/Chempros. Available from: [Link]

  • Ling, A. U., et al. (2022). Catalytic Study of 4 -Bromoacetophenone in the Suzuki -Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry, 24(2), 1-10. Available from: [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki -Miyaura Couplings with Sterically Hindered Substrates . Organic Letters, 14(16), 4250–4253. Available from: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. Available from: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki -Miyaura Coupling . Available from: [Link]

  • Zhang, L., et al. (2015). Influences of Base and Solvent in Suzuki -Miyaura Coupling Reaction ... ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a. Available from: [Link]

  • B-Ali, F., et al. (2017). Suzuki -Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available from: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki −Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2 -Heteroaryl Boronic Acids . Journal of the American Chemical Society, 132(40), 14073-14075. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling . Available from: [Link]

  • Thomas, A. A., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki –Miyaura Reaction : Structural, Kinetic, and Computational Investigations. ACS Catalysis, 5(5), 3140-3152. Available from: [Link]

  • N-Ro Chemistry. (2023). Suzuki Coupling . Suzuki -Miyaura Reaction : Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • B-Ali, F., et al. (2017). Suzuki -Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Semantic Scholar. Available from: [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling ? r/Chempros. Available from: [Link]

  • Miyaura, N. (2004). Organoborane coupling reactions (Suzuki coupling ). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available from: [Link]

  • Zhang, T., & Kwong, F. Y. (2014). Sterically Demanding Aryl -Alkyl Suzuki -Miyaura Coupling . Chemical Science, 5(5), 2056-2060. Available from: [Link]

  • Chan, S. H., et al. (2017). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available from: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]

  • Wikipedia. Suzuki reaction . Available from: [Link]

Sources

Technical Support Center: (4-Bromo-2-fluoro-5-methylphenyl)boronic acid Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving (4-Bromo-2-fluoro-5-methylphenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using this specific, highly functionalized building block. The unique substitution pattern of this reagent—containing an ortho-fluoro group, a bromine atom, and a methyl group—presents distinct challenges and opportunities in cross-coupling chemistry.

This guide provides in-depth, experience-driven advice in a question-and-answer format to address common issues, helping you troubleshoot failed reactions, optimize yields, and minimize side products.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound is giving low to no yield. What are the most common culprits?

Low yields with this substrate are typically traced back to one of three primary side reactions: protodeboronation, homocoupling, or catalyst deactivation. The electronic and steric nature of this boronic acid makes it particularly susceptible to certain reaction failures.

  • Protodeboronation : This is the most common side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of 1-bromo-3-fluoro-4-methylbenzene. This process is often accelerated by high temperatures, prolonged reaction times, and the presence of water and a strong base.[1] The ortho-fluoro substituent can influence the acidity of the boronic acid, potentially making it more prone to this degradation pathway under certain basic conditions.[2]

  • Homocoupling : The formation of a symmetrical biaryl byproduct from the coupling of two molecules of the boronic acid can be a significant issue.[3] This is often mediated by the presence of oxygen in the reaction mixture, which can alter the palladium catalytic cycle.[4][5][6]

  • Catalyst Inactivity or Decomposition : The palladium catalyst may not be active, or it may be decomposing under the reaction conditions. This can be due to impure reagents, insufficient degassing, or an inappropriate choice of ligand for this sterically demanding substrate.[7][8]

To begin troubleshooting, a careful analysis of your crude reaction mixture by LC-MS or crude NMR is essential to identify the major species present. This will help you diagnose which of these side reactions is the primary issue.

Q2: I've identified 1-bromo-3-fluoro-4-methylbenzene as a major byproduct. How do I prevent this protodeboronation?

Protodeboronation is a well-known challenge in Suzuki couplings, especially with electron-deficient or sterically hindered boronic acids. The mechanism can be complex, often catalyzed by the base used in the reaction.[1]

To mitigate this, consider the following strategies:

  • Choice of Base and Solvent : The rate of protodeboronation is highly dependent on pH and the specific base used. While strong bases like NaOH or KOH can accelerate the desired reaction, they can also promote protodeboronation. Consider switching to a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9] Using anhydrous solvents and minimizing water content can also be beneficial, as water is the proton source for this side reaction.[7]

  • Temperature and Reaction Time : Lowering the reaction temperature and minimizing the reaction time can significantly reduce the extent of protodeboronation. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.[9]

  • "Slow-Release" Strategy : Using a more stable derivative of the boronic acid, such as an N-methyliminodiacetic acid (MIDA) boronate or an organotrifluoroborate, can suppress protodeboronation. These reagents slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing the opportunity for side reactions.

Q3: My main impurity is a symmetrical biaryl. What causes this homocoupling and how can I stop it?

The homocoupling of boronic acids is primarily caused by oxygen dissolved in the reaction mixture.[3][4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that leads to the formation of the homocoupled product.[4][6]

Here are the most effective methods to suppress homocoupling:

  • Rigorous Degassing : This is the most critical step. Ensure your solvent is thoroughly deoxygenated before use. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period or by using the freeze-pump-thaw technique.[3] The reaction should be set up and run under a positive pressure of an inert gas.[5][7]

  • Catalyst Choice : Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may be preferable to Pd(II) sources such as Pd(OAc)₂.[10] If using a Pd(II) precatalyst, its reduction to the active Pd(0) species must be efficient and rapid to avoid side reactions.[7][11]

  • Addition of a Mild Reducing Agent : In some cases, adding a small amount of a mild reducing agent, such as potassium formate, can help to quench any Pd(II) species that may form due to residual oxygen, without interfering with the main catalytic cycle.[10][12]

Troubleshooting Workflows & Protocols

Guide 1: Systematic Approach to Diagnosing and Solving Low Yields

When faced with a low-yielding reaction, a systematic approach is key. The following workflow will help you identify the root cause and implement an effective solution.

G cluster_diagnosis Diagnosis cluster_solution Solution Pathways start Low Yield (<30%) or Failed Reaction analyze Analyze Crude Reaction Mixture (LC-MS, NMR) start->analyze identify Identify Major Species analyze->identify sm_present Mainly Unreacted Starting Material identify->sm_present >70% SM protodeboronation Protodeboronation Product Detected (1-bromo-3-fluoro-4-methylbenzene) identify->protodeboronation Major Byproduct homocoupling Homocoupling Product Detected (Symmetrical Biaryl) identify->homocoupling Major Byproduct sol_catalyst Troubleshoot Catalyst Activity: 1. Use new catalyst/ligand. 2. Screen different ligands (e.g., SPhos, XPhos). 3. Check reagent purity. sm_present->sol_catalyst sol_proto Minimize Protodeboronation: 1. Switch to milder base (K3PO4, Cs2CO3). 2. Use anhydrous solvent. 3. Lower reaction temperature. 4. Use MIDA boronate. protodeboronation->sol_proto sol_homo Suppress Homocoupling: 1. Improve degassing (sparge/freeze-pump-thaw). 2. Use Pd(0) source. 3. Add mild reducing agent (e.g., K-formate). homocoupling->sol_homo

Caption: Troubleshooting decision tree for low-yield couplings.

Protocol 1: Reaction Setup to Minimize Homocoupling and Protodeboronation

This protocol provides a robust starting point for couplings with this compound, incorporating best practices to avoid common side reactions.

Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl halide (1.0 equiv., limiting reagent)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Anhydrous base (e.g., K₃PO₄, finely powdered, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, with 5-10% degassed water if needed for solubility)

Procedure:

  • Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, and the finely powdered base.

  • Inert Atmosphere : Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) at least three times to establish an inert atmosphere.

  • Reagent Addition : Under a positive pressure of argon, add the palladium precatalyst and the ligand.

  • Solvent Addition : Add the rigorously degassed solvent via cannula or syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[7]

  • Reaction Execution : Place the flask in a preheated oil bath set to a moderate temperature (e.g., 80-90 °C). Stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes).

  • Work-up : Once the limiting reagent is consumed, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst. Proceed with standard aqueous work-up.

Data Summary: Impact of Base and Solvent on Protodeboronation

The choice of base and solvent system is critical in controlling the rate of protodeboronation. The following table provides a general guide based on established principles for minimizing this side reaction.

BaseSolvent SystemRelative Protodeboronation RiskRationale
KOH, NaOH Aqueous/ProticHighStrong bases in protic solvents create a high concentration of the reactive boronate species and provide an abundant proton source (water), accelerating protodeboronation.[13][1]
K₂CO₃, Na₂CO₃ Dioxane / H₂O (10:1)ModerateA common choice, but the presence of water can still lead to significant protodeboronation, especially at elevated temperatures or with prolonged reaction times.
K₃PO₄ Anhydrous Toluene/DioxaneLowA weaker, non-nucleophilic base that is effective for transmetalation but less likely to promote base-catalyzed protodeboronation, especially in anhydrous, aprotic solvents.
Cs₂CO₃ Anhydrous DioxaneLowOften provides excellent results for challenging couplings by enhancing the rate of the desired reaction, thereby outcompeting the slower protodeboronation pathway.
Visualizing Key Side Reactions

Understanding the mechanisms of side reactions can aid in developing effective countermeasures.

G cluster_proto Protodeboronation Pathway cluster_homo Oxygen-Mediated Homocoupling ArBOH Ar-B(OH)2 ArBOH3 [Ar-B(OH)3]- ArBOH->ArBOH3 + OH- ArH Ar-H (Product) ArBOH3->ArH + H2O (Proton Source) Pd0 Pd(0)L2 PdO2 Pd(O2)L2 Pd0->PdO2 + O2 ArPdAr Ar-Pd-Ar PdO2->ArPdAr + 2 ArB(OH)2 ArAr Ar-Ar (Product) ArPdAr->ArAr

Caption: Simplified mechanisms of protodeboronation and homocoupling.

This guide is intended to provide a strong foundation for troubleshooting and optimizing your coupling reactions with this compound. Successful cross-coupling is often an empirical science, and a systematic, well-documented approach to optimization will yield the best results.

References
  • Protodeboronation - Wikipedia. Available at: [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Scott, J. K., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available at: [Link]

  • Derosa, J., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]

  • Molander, G. A., & Ellis, N. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Science of Synthesis. Available at: [Link]

  • Mossine, A. V., et al. (2019). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]

  • Dunn, P. J., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]

  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction? r/OrganicChemistry. Available at: [Link]

  • Zhang, L., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Verga, D., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society. Available at: [Link]

  • Lipshutz, B. H., et al. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. Available at: [Link]

  • Mathew, P., & Narayanan, R. (2010). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Organic Process Research & Development. Available at: [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • Suzuki, A. (2014). The Suzuki Reaction. Available at: [Link]

  • Chemical Sourcing. (n.d.). (4-bromo-5-fluoro-2-methylphenyl)boronic acid. Available at: [Link]

  • PubChem. (n.d.). (4-Fluoro-2-isobutoxy-5-methylphenyl)boronic acid. Available at: [Link]

Sources

Troubleshooting low conversion in Suzuki reactions of (4-Bromo-2-fluoro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting assistance for Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenging substrate, (4-Bromo-2-fluoro-5-methylphenyl)boronic acid . This particular boronic acid presents a unique combination of steric and electronic properties that can lead to low conversion rates if not properly addressed.

This guide moves beyond generic advice to offer a causal analysis of potential failures, helping you to diagnose and resolve issues in your experiments.

Part 1: Understanding the Substrate's Challenges

The structure of this compound itself presents several intrinsic challenges that can impede the Suzuki-Miyaura catalytic cycle. Understanding these is the first step in effective troubleshooting.

  • Steric Hindrance: The presence of a fluorine atom and a methyl group ortho to the boronic acid creates significant steric bulk. This hindrance can slow down or inhibit the crucial transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.[1][2][3]

  • Electronic Effects: The ortho-fluoro group is strongly electron-withdrawing, which increases the Lewis acidity of the boron atom. While this can sometimes facilitate transmetalation, it can also make the boronic acid more susceptible to undesired side reactions.[4][5]

  • Protodeboronation: Arylboronic acids, particularly those that are electron-deficient, can undergo protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohol) to yield the corresponding arene (in this case, 3-Bromo-6-fluoro-toulene).[1][6] This is a common pathway for substrate loss and a primary cause of low yields.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered when using this compound.

Section A: Reagent and Reaction Setup Integrity

Question 1: My reaction shows no or very little product formation, and I recover mostly starting material. Where should I start my investigation?

Answer: Before optimizing catalytic components, it is critical to validate the quality of your reagents and the integrity of your reaction setup.

  • Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines or degrade upon storage.[7] It's essential to verify the purity and structure of your this compound.

    • Self-Validation Protocol: Run a ¹H NMR and/or LC-MS of your boronic acid before use. Compare it against a reference standard or literature data. The presence of significant impurities or boroxine signals indicates degradation. Consider re-purifying by recrystallization or converting it to a more stable boronate ester (e.g., a pinacol ester) and re-isolating it.[7]

  • Solvent and Atmosphere Purity: The Suzuki reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands.

    • Self-Validation Protocol: Ensure your solvents are thoroughly deoxygenated. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes prior to use.[8] The reaction should be set up and run under a positive pressure of an inert atmosphere.

Question 2: I observe significant formation of a byproduct identified as 3-Bromo-6-fluoro-toluene. What is causing this?

Answer: The formation of 3-Bromo-6-fluoro-toluene is a classic sign of protodeboronation.[6] This side reaction consumes your boronic acid, directly reducing the yield of your desired product.

  • Causality: Protodeboronation is often catalyzed by residual palladium, bases, or acidic/protic impurities.[9] The electron-withdrawing fluorine atom on your substrate can make it particularly susceptible.

  • Troubleshooting Steps:

    • Use a Milder Base: Strong bases in protic solvents can accelerate this side reaction. Switch from strong bases like NaOH or KOH to milder inorganic bases like K₃PO₄ or Cs₂CO₃, or fluoride-based bases like KF or CsF, which are known to be effective while minimizing decomposition.[10][11]

    • Anhydrous Conditions: While some water is often necessary to facilitate the reaction with certain bases, excessive water can promote protodeboronation. Try using anhydrous solvents and a base like KF which can activate the boronic acid without requiring extensive water.[10]

    • Protect the Boronic Acid: Convert the boronic acid to a more robust derivative, such as a pinacol boronate ester or an N-methyliminodiacetic acid (MIDA) boronate. These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.[7]

Section B: Optimizing the Catalytic System

The combination of steric hindrance and electronic effects in this compound makes the choice of catalyst and ligand paramount.

Question 3: My standard catalyst system (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is giving low conversion. What catalyst and ligand should I use for this hindered substrate?

Answer: Standard, less bulky ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding couplings. The key is to use a ligand that is both electron-rich to promote oxidative addition and sterically bulky to facilitate the difficult reductive elimination step.[4][12]

  • Causality: Bulky ligands promote the formation of a monoligated palladium species, which is more reactive and less sterically crowded around the metal center, facilitating the approach of the hindered boronic acid during transmetalation.[13]

  • Recommended Ligand Classes:

    • Biaryl Phosphine Ligands (Buchwald-type): These are the gold standard for challenging couplings. They possess the required bulk and electron-donating properties.

    • N-Heterocyclic Carbenes (NHCs): These are strong σ-donors and can be highly effective. PEPPSI-type precatalysts are air- and moisture-stable options that are convenient to use.[12][14]

Below is a table summarizing recommended catalyst/ligand combinations for your substrate.

Ligand ClassSpecific Ligand ExamplePalladium SourceKey Advantages
Biaryl Phosphines SPhos, XPhos, RuPhosPd₂(dba)₃, Pd(OAc)₂Excellent for sterically hindered and electron-poor substrates.[15]
Dialkylphosphines P(t-Bu)₃, PCy₃Pd₂(dba)₃Highly electron-rich, promotes oxidative addition.[4]
N-Heterocyclic Carbenes IPr, IMesPEPPSI-IPr PrecatalystStrong σ-donors, high thermal stability, often effective when phosphines fail.[14]

Experimental Workflow: Ligand Screening Protocol

  • Set up parallel reactions in small vials.

  • To each vial, add this compound (1.5 equiv.), your aryl halide (1.0 equiv.), and base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the chosen solvent (e.g., Dioxane/H₂O or Toluene).

  • Prepare stock solutions of the Pd precursor (e.g., Pd₂(dba)₃) and the different ligands to be screened.

  • Add the catalyst/ligand solution to each vial (typically 1-2 mol% Pd, Ligand:Pd ratio of 2:1).

  • Deoxygenate the vials, seal, and heat to the desired temperature (e.g., 80-110 °C).

  • Monitor conversion at set time points (e.g., 2h, 6h, 24h) by LC-MS or GC-MS.

Section C: The Role of Base and Solvent

Question 4: Which base and solvent combination is best for this specific boronic acid?

Answer: The base is not merely a spectator; it plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[10][16] The solvent must solubilize all components and be compatible with the chosen base.

  • Base Selection Logic:

    • Strong, aqueous bases (NaOH, K₂CO₃): Can be effective but increase the risk of protodeboronation and potential hydrolysis of sensitive functional groups.[17]

    • Milder, non-aqueous compatible bases (K₃PO₄, Cs₂CO₃): Often the best choice for hindered substrates. They are strong enough to form the boronate without introducing excessive water.[11]

    • Fluoride sources (KF, CsF): Can be very effective, particularly in anhydrous conditions, but may require higher temperatures.

  • Solvent Selection Logic:

    • Ethereal Solvents (Dioxane, THF): Excellent choices, often used with a small amount of water (e.g., 10:1 ratio) to help solubilize inorganic bases.

    • Aromatic Solvents (Toluene): Good for higher temperature reactions.

    • Aprotic Polar Solvents (DMF, DMAc): Can be effective but may be difficult to remove and can sometimes coordinate to the palladium, inhibiting catalysis.

Troubleshooting Flowchart: Base & Solvent Selection

G start Low Conversion Observed reagent_check Initial System: Pd(PPh3)4 / K2CO3 Dioxane:H2O start->reagent_check switch_catalyst Switch to Bulky Ligand (e.g., SPhos) & Pd2(dba)3 reagent_check->switch_catalyst No improvement base_eval Is Protodeboronation (Side Product) Observed? switch_catalyst->base_eval mild_base Switch to Milder, Anhydrous-Compatible Base: K3PO4 or Cs2CO3 in Toluene or Dioxane base_eval->mild_base Yes increase_temp Increase Temperature (e.g., 80°C -> 110°C) base_eval->increase_temp No yes_debor YES no_debor NO final_check Re-evaluate Conversion mild_base->final_check increase_temp->final_check

Caption: Logical workflow for troubleshooting base and solvent conditions.

Part 3: Understanding the Mechanism and Failure Points

A deeper understanding of the Suzuki-Miyaura catalytic cycle can help pinpoint the exact stage of failure.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_failure Common Failure Points for This Substrate Pd0 L-Pd(0) OA Oxidative Addition (Ar-X) Pd0->OA PdII_complex L-Pd(II)-Ar      |      X OA->PdII_complex Transmetalation Transmetalation (R-B(OH)2 + Base) PdII_complex->Transmetalation PdII_biaryl L-Pd(II)-Ar      |      R Transmetalation->PdII_biaryl RE Reductive Elimination PdII_biaryl->RE RE->Pd0 Deboronation Protodeboronation (Substrate Loss) Deboronation->Transmetalation Competes with Slow_Trans Slow Transmetalation (Steric Hindrance) Slow_Trans->PdII_complex Hinders this step Slow_RE Slow Reductive Elimination (Steric Hindrance) Slow_RE->PdII_biaryl Hinders this step

Caption: The Suzuki cycle and key failure points for hindered substrates.

Mechanistic Insights:

  • Oxidative Addition: The initial step where the aryl halide adds to the Pd(0) center. This is generally facile for aryl bromides.[13]

  • Transmetalation: This is often the rate-limiting step for hindered substrates like yours. The bulky ortho-substituents physically block the approach of the boronic acid to the palladium complex. A bulky ligand helps create the necessary space.[3][11] The base is critical here to form the reactive 'ate' complex [R-B(OH)₃]⁻.[1][10]

  • Reductive Elimination: The final step where the C-C bond is formed and the Pd(0) catalyst is regenerated. This step can also be slow for sterically congested biaryls. Bulky, electron-rich ligands are known to accelerate reductive elimination.[4][12]

By systematically addressing reagent quality, optimizing the catalytic system with appropriate bulky ligands, and carefully selecting a milder base, researchers can overcome the challenges posed by this compound and achieve high conversion rates in their Suzuki-Miyaura coupling reactions.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (n.d.). Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Carrow, B. P., & Hartwig, J. F. (2011). Journal of the American Chemical Society, 134(20), 8552–8567. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Journal of the American Chemical Society, 126(43), 14350–14351. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Myers, A. Chem 115. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • PEPPSI. (n.d.). In Wikipedia. Retrieved from [Link]

  • Suzuki cross-coupling reaction. (2020, February 13). [Video]. YouTube. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). [Video]. YouTube. Retrieved from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2022, March 22). [Video]. YouTube. Retrieved from [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011, October 3). [Video]. YouTube. Retrieved from [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Yin, J., & Buchwald, S. L. (2002). Journal of the American Chemical Society, 124(7), 1162–1163. Retrieved from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Organic Chemistry Frontiers, 1(2), 171-175. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Fantoni, T., et al. (2025). Organic Chemistry Frontiers. Retrieved from [Link]

  • Protodeboronation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2023, May 7). Reddit. Retrieved from [Link]

  • Facile and efficient Suzuki–Miyaura coupling reaction of aryl halides catalyzed by Pd2(dba)3 in ionic liquid/supercritical carbon dioxide biphasic system. (2023, August 7). ResearchGate. Retrieved from [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2023, August 6). ResearchGate. Retrieved from [Link]

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Molander, G. A., & Biolatto, B. (2003). The Journal of Organic Chemistry, 68(11), 4302–4314. Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. Retrieved from [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation. (2024, January 19). The Matter Blotter. Retrieved from [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Journal of the American Chemical Society, 124(46), 13662–13663. Retrieved from [Link]

  • Failed suzuki coupling, any suggenstions? (2022, January 12). Reddit. Retrieved from [Link]

  • Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. (2024, January 15). Organic Letters. Retrieved from [Link]

  • Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. (n.d.). PMC. Retrieved from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved from [Link]

  • Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit. Retrieved from [Link]

Sources

Technical Support Center: Mitigation of Protodeboronation in (4-Bromo-2-fluoro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet challenging issue in cross-coupling reactions: the protodeboronation of (4-Bromo-2-fluoro-5-methylphenyl)boronic acid. Our goal is to equip you with the foundational knowledge and actionable protocols to minimize this undesired side reaction, thereby enhancing the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern?

A: Protodeboronation is a chemical process where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction is a well-documented and often problematic side reaction in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] The primary concern is the loss of the boronic acid starting material, which is converted into a simple arene (in this case, 4-bromo-2-fluoro-5-methylbenzene), leading to reduced yields of the desired coupled product and complicating the purification process.

Q2: Why is this compound particularly susceptible to protodeboronation?

A: The susceptibility of an arylboronic acid to protodeboronation is influenced by several factors, including the electronic and steric properties of the organic substituent.[1] this compound possesses features that increase its propensity for this side reaction:

  • Electron-Withdrawing Groups: The presence of a bromine and a fluorine atom on the phenyl ring makes the aromatic system electron-deficient. Electron-deficient arylboronic acids are known to be more prone to protodeboronation, particularly under basic conditions.[2][3][4]

  • Steric Hindrance: The ortho-fluoro substituent can contribute to steric strain around the boronic acid moiety, which can, in some cases, favor the protodeboronation pathway.

Q3: What are the primary experimental factors that promote protodeboronation?

A: Several reaction parameters can accelerate the rate of protodeboronation:

  • Elevated Temperatures: Higher reaction temperatures can significantly increase the rate of protodeboronation.[5]

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[5][6]

  • Basic Conditions: While a base is necessary to activate the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle, strongly basic conditions, especially at high pH, can also promote protodeboronation.[1][2][7] The reaction proceeds through the formation of a more reactive boronate anion.[7]

  • Prolonged Reaction Times: Extended reaction times increase the exposure of the boronic acid to conditions that favor protodeboronation.

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshooting low yields in Suzuki-Miyaura coupling reactions involving this compound, with a focus on mitigating protodeboronation.

Visual Troubleshooting Workflow

troubleshooting_flow start Low Yield or Significant Byproduct Formation check_byproduct Identify Byproduct Is it the protodeboronated arene (4-bromo-2-fluoro-5-methylbenzene)? start->check_byproduct condition_optimization Optimize Reaction Conditions check_byproduct->condition_optimization YES other_issues Investigate Other Potential Issues: - Catalyst deactivation - Purity of starting materials - Substrate compatibility check_byproduct->other_issues NO yes_path YES reagent_strategy Modify Reagent Strategy condition_optimization->reagent_strategy If condition optimization is insufficient temp Lower Temperature condition_optimization->temp base Weaker Base / Anhydrous Base condition_optimization->base solvent Anhydrous Solvent condition_optimization->solvent time Shorter Reaction Time condition_optimization->time boronic_ester Use a Boronic Ester (e.g., pinacol ester) reagent_strategy->boronic_ester trifluoroborate Use Potassium Aryltrifluoroborate reagent_strategy->trifluoroborate catalyst More Active Catalyst System reagent_strategy->catalyst no_path NO

Caption: A flowchart to diagnose and address low yields due to protodeboronation.

Step-by-Step Troubleshooting and Solutions
Issue 1: Significant formation of 4-bromo-2-fluoro-5-methylbenzene byproduct.

Causality: This is a direct indication of protodeboronation. The reaction conditions are likely too harsh, favoring the undesired C-B bond cleavage over the desired C-C bond formation.

Solutions (in order of implementation):

  • Reaction Temperature Optimization:

    • Rationale: Elevated temperatures accelerate both the desired coupling and the undesired protodeboronation.[5] However, the activation energy for protodeboronation can sometimes be lower, making it more sensitive to temperature changes.

    • Action: Reduce the reaction temperature in 10-20°C increments. Monitor the reaction progress by LC-MS or TLC to find the optimal balance between reaction rate and byproduct formation.

  • Base Selection and Stoichiometry:

    • Rationale: The choice and amount of base are critical. While a base is required to form the active boronate species for transmetalation, excess or overly strong bases can significantly promote protodeboronation.[1][2][7]

    • Action:

      • Switch to a weaker base. If you are using strong bases like NaOH or KOH, consider milder alternatives such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

      • Carefully control the stoichiometry of the base. Use the minimum amount required for efficient coupling.

      • Consider using an anhydrous base like potassium fluoride (KF) if your substrate is sensitive to aqueous basic conditions.[8]

  • Solvent System Modification:

    • Rationale: The presence of water can facilitate protodeboronation by acting as a proton source.[6]

    • Action:

      • Use anhydrous solvents. Ensure all solvents are rigorously dried before use.

      • If a mixed aqueous/organic solvent system is necessary, minimize the amount of water.

      • Consider running the reaction under completely anhydrous conditions, which may require a change in the base and catalyst system.[9]

  • Reaction Time:

    • Rationale: The longer the boronic acid is exposed to the reaction conditions, the greater the extent of protodeboronation.

    • Action: Monitor the reaction closely and quench it as soon as the starting material (the coupling partner of the boronic acid) is consumed to prevent further degradation of the boronic acid.

Issue 2: Low conversion even after optimizing conditions.

Causality: The rate of protodeboronation may be competitive with or even faster than the rate of the Suzuki-Miyaura coupling. This can be due to a slow transmetalation step, which is common for electron-deficient boronic acids.

Solutions:

  • Use of Boronic Esters:

    • Rationale: Converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, can suppress protodeboronation.[1][7] These esters are generally more stable and can participate in the catalytic cycle, often through a "slow-release" mechanism where the active boronic acid is generated in situ at a low concentration.[1][7]

    • Action: Synthesize the pinacol ester of this compound and use it in the coupling reaction. This often provides a significant improvement in yield.

  • Employ Potassium Aryltrifluoroborates:

    • Rationale: Potassium aryltrifluoroborates are another class of stable boron reagents that are less prone to protodeboronation.[1] They are typically crystalline, air-stable solids that can be used directly in Suzuki-Miyaura couplings.

    • Action: Prepare the potassium (4-Bromo-2-fluoro-5-methylphenyl)trifluoroborate salt and use it as the coupling partner.

  • Enhanced Catalyst Systems:

    • Rationale: A more active catalyst can accelerate the rate-limiting transmetalation step of the Suzuki-Miyaura coupling, allowing it to outcompete protodeboronation.[9]

    • Action:

      • Screen different palladium catalysts and ligands. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) often improve the efficiency of couplings with challenging substrates.

      • Consider using pre-catalysts that are known to be highly active at lower temperatures.

Comparative Table of Mitigation Strategies
StrategyPrincipleAdvantagesDisadvantages
Lower Temperature Reduces the rate of protodeboronation.Simple to implement.May significantly slow down the desired reaction.
Weaker Base Minimizes base-catalyzed protodeboronation.Can be a straightforward solution.May not be sufficient for highly sensitive substrates.
Anhydrous Conditions Removes the primary proton source.Can be very effective.Requires careful handling of reagents and solvents.
Use of Boronic Esters Increases stability and allows for slow release of the boronic acid.Often highly effective in suppressing protodeboronation.Requires an additional synthetic step.
Use of Trifluoroborates Provides a stable, solid reagent that is resistant to protodeboronation.Excellent stability and ease of handling.Requires preparation of the trifluoroborate salt.
More Active Catalyst Accelerates the desired coupling to outcompete protodeboronation.Can enable reactions at lower temperatures and shorter times.May require screening of multiple catalysts and ligands.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound under Optimized Conditions
  • Reagent Preparation:

    • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Add a mild, anhydrous base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).

  • Reaction Setup:

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed, anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME).

  • Reaction Execution:

    • Heat the reaction mixture to the lowest effective temperature (e.g., 60-80 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Preparation and Use of (4-Bromo-2-fluoro-5-methylphenyl)pinacol boronate

Part A: Synthesis of the Pinacol Boronate

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent (e.g., toluene or THF).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used without further purification.

Part B: Suzuki-Miyaura Coupling with the Pinacol Boronate

  • Follow the general procedure in Protocol 1, substituting the boronic acid with the synthesized pinacol boronate (1.2-1.5 equiv.).

  • A slightly stronger base (e.g., K₃PO₄) may be required to facilitate the transmetalation from the boronate ester.

References

  • Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]

  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(20), 13194–13207. [Link]

  • Reddit. (2023). Protodeboronation product. r/Chempros. Retrieved from [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283–1296. [Link]

  • Nishihara, Y. (2016). Development of Organic Transformations Based on Protodeboronation. The Chemical Record, 16(6), 2638–2653. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • ResearchGate. (n.d.). A general protodeboronation reaction. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1029–1042. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reeve, C. K., et al. (2012). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 89, 393–406. [Link]

Sources

Effect of temperature on the stability of (4-Bromo-2-fluoro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Bromo-2-fluoro-5-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and utilizing this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound to ensure its long-term stability?

A1: Proper storage is critical to maintain the integrity and reactivity of this compound. As with most boronic acids, it is susceptible to degradation over time, a process that can be significantly accelerated by improper storage.

For optimal stability, the solid compound should be stored at a low temperature, ideally between -20°C and 4°C, in a tightly sealed container to protect it from moisture and air.[1] Many boronic acids are hygroscopic and can absorb atmospheric moisture, which can initiate degradation pathways even at low temperatures. The container should be flushed with an inert gas like argon or nitrogen before sealing to displace any residual oxygen and moisture. It is also advisable to store it in a desiccator to provide an additional layer of protection against humidity.[2]

Here is a summary of recommended storage conditions:

ParameterRecommended ConditionRationale
Temperature-20°C to 4°CSlows down the rate of thermal degradation.
AtmosphereInert (Argon or Nitrogen)Minimizes oxidation and hydrolysis.
ContainerTightly sealed, opaquePrevents exposure to air, moisture, and light.
LocationDark, dry place (desiccator)Protects from light-induced degradation and humidity.[2]
Q2: What are the primary degradation pathways for this compound, and how does temperature influence them?

A2: The stability of this compound is primarily compromised by three temperature-influenced degradation pathways:

  • Formation of Anhydrides (Boroxines): This is a common pathway for boronic acids where three molecules undergo dehydration to form a stable six-membered ring called a boroxine.[3] This process is reversible, but the equilibrium can be shifted towards the boroxine at elevated temperatures, especially in non-aqueous solvents or upon prolonged storage of the solid.[4] The formation of boroxine reduces the amount of active monomeric boronic acid available for reaction. While boroxines can sometimes participate in cross-coupling reactions, their reactivity can differ from the parent boronic acid.

  • Protodeboronation: This is an irreversible degradation process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-bromo-3-fluoro-4-methylbenzene. This side reaction is often catalyzed by acids or bases and can be accelerated by elevated temperatures.[5] The presence of water and certain metal catalysts can also promote protodeboronation. For this compound, the electron-withdrawing nature of the fluorine and bromine atoms can influence its susceptibility to this process.

  • Oxidation: Arylboronic acids can be oxidized to the corresponding phenols (in this case, 4-bromo-2-fluoro-5-methylphenol).[6] This process can be initiated by exposure to air (oxygen), especially at higher temperatures or in the presence of metal contaminants.[7][8]

The following diagram illustrates the major degradation pathways:

graph TD; A["this compound"] -- "Dehydration (Heat)" --> B(Boroxine); A -- "Protodeboronation (Heat, Acid/Base)" --> C("1-Bromo-3-fluoro-4-methylbenzene"); A -- "Oxidation (Air, Heat)" --> D("4-Bromo-2-fluoro-5-methylphenol"); B -- "Hydrolysis" --> A;

Caption: Major degradation pathways of this compound.

Q3: What are the visual or physical signs that my this compound may have degraded?

A3: While analytical techniques provide a definitive assessment of purity, there are several visual and physical cues that can suggest degradation of your boronic acid:

  • Change in Appearance: Pure this compound is typically a white to off-white solid. A significant change in color, such as turning yellow or brown, can indicate the formation of impurities due to oxidation or other degradation processes.

  • Clumping or Caking: Boronic acids are prone to caking upon absorption of moisture.[2] If the once free-flowing powder has become clumpy or hard, it is a strong indication of hydration, which can precede hydrolysis and boroxine formation.

  • Incomplete Dissolution: If the boronic acid does not fully dissolve in a solvent in which it is known to be soluble, it may be due to the presence of insoluble degradation products, such as boroxines or polymeric anhydrides.

  • Inconsistent Experimental Results: A decrease in yield or the appearance of unexpected byproducts in a well-established reaction, like a Suzuki coupling, can be a strong indicator that the boronic acid has degraded.

If you observe any of these signs, it is highly recommended to verify the purity of the reagent using an appropriate analytical method before use.

Q4: What are the recommended analytical techniques to assess the purity and stability of this compound?

A4: To ensure the reliability of your experimental results, it is crucial to periodically assess the purity of your this compound, especially for older batches or if degradation is suspected. The following analytical techniques are recommended:

Analytical TechniqueInformation ProvidedKey Considerations
¹H and ¹⁹F NMR Spectroscopy Provides structural information and can be used for quantitative analysis of the parent compound and any organic impurities, such as the protodeboronated product.A straightforward method for a quick purity check.
¹¹B NMR Spectroscopy Directly observes the boron atom, allowing for the differentiation between the boronic acid and its corresponding boroxine anhydride.[9]The chemical shift of boron is highly sensitive to its chemical environment.
High-Performance Liquid Chromatography (HPLC) Separates the boronic acid from its degradation products, allowing for accurate quantification of purity. A stability-indicating method is crucial.[9]On-column degradation can be a challenge; method development may be required.[10][11]
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying and quantifying volatile degradation products, particularly the protodeboronated arene.Derivatization may be necessary for the non-volatile boronic acid.
Melting Point A sharp melting point close to the literature value indicates high purity. A broad melting range or a depressed melting point suggests the presence of impurities.A simple but less specific method.

Troubleshooting Guide

Problem 1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields or failing completely.

A1: Causality and Troubleshooting Steps:

A common reason for the failure of a Suzuki-Miyaura coupling is the poor quality of the boronic acid. Here’s a systematic approach to troubleshoot the issue:

Experimental Workflow for Troubleshooting

G

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.
  • Verify Boronic Acid Purity: Before optimizing other reaction parameters, confirm the purity of your this compound. Use ¹H NMR to check for the presence of the protodeboronated byproduct and ¹¹B NMR to assess the extent of boroxine formation. An HPLC analysis can provide a quantitative measure of purity.

  • Impact of Degradation Products:

    • Boroxines: The presence of boroxines means there is less active monomeric boronic acid available for the catalytic cycle. While some boroxines can be active in Suzuki couplings, their reactivity may be lower, and they can complicate stoichiometry calculations.

    • Protodeboronated Arene: This impurity is inert in the Suzuki coupling and acts as a dead-end impurity, reducing the effective concentration of your starting material.

  • Protocol for Boronic Acid Purification (Recrystallization):

    • Step 1: Dissolve the impure boronic acid in a minimal amount of a hot solvent in which it has high solubility (e.g., a mixed solvent system like toluene/heptane or water/ethanol).

    • Step 2: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization of the pure boronic acid.

    • Step 3: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

    • Step 4: Re-analyze the purified material to confirm its purity before use.

  • Consider Reaction Conditions: If the boronic acid is pure, other factors could be at play. Ensure your solvents are anhydrous and properly degassed, the palladium catalyst and base are active, and the reaction temperature is appropriate.[12] Some Suzuki couplings can be performed at room temperature, which can help minimize thermal degradation of the boronic acid during the reaction.[13][14][15]

Problem 2: I observe a significant amount of homocoupling of my this compound, leading to the formation of a symmetric biaryl byproduct.

A2: Causality and Troubleshooting Steps:

Homocoupling is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen.

  • Rigorous Degassing: Ensure that your reaction mixture is thoroughly deoxygenated before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Consider screening different palladium sources and ligands.

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling. If your desired reaction proceeds at a lower temperature, try reducing the reaction temperature to minimize this side reaction.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the boronic acid can sometimes lead to increased homocoupling.

References

  • Wikipedia. Boronic acid. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 13(12), 3087-3112. [Link]

  • ResearchGate. The effect of various temperatures on the Suzuki coupling reaction. [Link]

  • Sah, R. N., & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods. Microchemical Journal, 56(3), 285-304. [Link]

  • Kua, J., & Li, H. (2007). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 111(24), 5394-5399. [Link]

  • Lab Alley. How to Store Boric Acid. [Link]

  • MDPI. Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. [Link]

  • University of California, Riverside. Chemical Storage Guide. [Link]

  • RSC Publishing. Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]

  • Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 148-154. [Link]

  • ACS Publications. Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids. [Link]

  • ResearchGate. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]

  • TSI Journals. An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. [Link]

  • Tokunaga, Y., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Chemical Society Reviews, 42(10), 4037-4050. [Link]

  • ResearchGate. Protodeboronation of arylboronic acids in acetic acid. [Link]

  • ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • NIH. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. [Link]

  • Chemeo. 5-Fluoro-2-methylphenylboronic acid Properties vs Temperature. [Link]

  • Semantic Scholar. Formation of boroxine: Its stability and thermodynamic parameters in solution. [Link]

  • Journal of the American Chemical Society. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]

  • U.S. Borax. Borate handling and storage. [Link]

  • Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

  • Journal of Pharmaceutical Sciences. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. [Link]

  • NIH. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • Semantic Scholar. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]

  • PubMed. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. [Link]

  • LJMU Research Online. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. [Link]

Sources

Technical Support Center: Navigating Suzuki-Miyaura Couplings with (4-Bromo-2-fluoro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical resource for researchers, chemists, and process development professionals working with (4-Bromo-2-fluoro-5-methylphenyl)boronic acid. This sterically hindered boronic acid presents unique challenges in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide you with in-depth, field-proven insights to overcome these hurdles, ensuring the successful synthesis of your target biaryl compounds.

Understanding the Challenge: Steric Hindrance and Electronic Effects

The structure of this compound introduces a significant steric challenge to the palladium-catalyzed cross-coupling reaction. The presence of both a fluoro and a methyl group ortho to the boronic acid moiety creates a crowded environment around the reactive center. This steric bulk can impede key steps in the catalytic cycle, primarily the transmetalation step, where the aryl group is transferred from boron to the palladium center.

Furthermore, the electronic nature of the ortho-substituents plays a crucial role. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can influence the Lewis acidity of the boron center and the nucleophilicity of the aryl group during transmetalation. The interplay of these steric and electronic factors necessitates careful optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction with this compound failing or giving low yields?

A: Low reactivity with this substrate is a common issue and can often be attributed to steric hindrance impeding the catalytic cycle. To address this, a systematic optimization of the catalyst, ligand, base, and solvent system is crucial. For sterically demanding couplings, bulky and electron-rich ligands are often necessary to promote the desired reaction.

Q2: What are the primary side reactions to look out for?

A: The most common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. This is often competitive with the desired cross-coupling, especially if the catalytic cycle is slow due to steric hindrance. Homocoupling of the boronic acid to form a symmetrical biaryl is another potential side reaction.

Q3: Can I use standard Suzuki coupling conditions for this substrate?

A: Standard conditions, such as those using Pd(PPh₃)₄ and a weak base like Na₂CO₃, are unlikely to be effective for this sterically hindered boronic acid. More specialized conditions, including the use of bulky phosphine ligands and stronger, non-aqueous bases, are generally required.

Q4: How does the ortho-fluoro substituent affect the reaction?

A: The ortho-fluoro group has a dual effect. Its electron-withdrawing nature can increase the Lewis acidity of the boron, potentially aiding in the initial formation of the boronate complex with the base. However, its steric presence contributes to the overall hindrance around the reaction center. The fluoride ion's role in the transmetalation step can be complex, sometimes favoring the reaction by the formation of specific palladium-fluoride complexes.[1]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when using this compound.

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Ineffective catalyst/ligand system for sterically hindered substrate. 2. Base is not strong enough to promote transmetalation. 3. Reaction temperature is too low.1. Switch to a more robust catalyst system. Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos in combination with a suitable palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂). N-heterocyclic carbene (NHC) ligands can also be highly effective. 2. Use a stronger base. Potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are often effective for sterically hindered couplings. Ensure the base is anhydrous if using a non-aqueous solvent system. 3. Increase the reaction temperature. Monitor for potential decomposition of starting materials or product at higher temperatures.
Protodeboronation 1. Presence of water or other protic sources. 2. Slow transmetalation allows for the competing protodeboronation pathway.1. Use anhydrous conditions. Thoroughly dry all reagents and solvents. Consider using boronate esters (e.g., pinacol esters) which can be more stable. 2. Optimize conditions to accelerate the catalytic cycle. A more active catalyst/ligand system and a stronger base can increase the rate of the desired coupling relative to protodeboronation.
Homocoupling of Boronic Acid 1. Oxygen contamination leading to oxidative homocoupling. 2. Certain palladium catalysts can promote homocoupling at elevated temperatures.1. Ensure rigorous degassing of the reaction mixture. Use freeze-pump-thaw cycles or bubble an inert gas (argon or nitrogen) through the solvent prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. 2. Screen different palladium precursors and ligands.
Incomplete Reaction 1. Catalyst deactivation. 2. Insufficient reaction time.1. Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). Use of pre-catalysts can also improve catalyst stability and activity. 2. Monitor the reaction over a longer period. Some sterically hindered couplings may require extended reaction times (12-24 hours).

Experimental Protocols & Methodologies

Optimized Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a recommended starting point and may require further optimization depending on the specific coupling partner.

Reagents and Materials:

  • This compound

  • Aryl halide (bromide or iodide recommended)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), and anhydrous potassium phosphate (2.0 - 3.0 equivalents).

  • Catalyst Preparation: In a separate vial, also under an inert atmosphere, mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Addition of Reagents: Add the catalyst/ligand mixture to the Schlenk flask containing the boronic acid, aryl halide, and base.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl halide.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by subjecting the sealed flask to three cycles of vacuum and backfilling with the inert gas.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Troubleshooting Workflow for Sterically Hindered Suzuki Couplings

G start Reaction Start: Low or No Yield check_catalyst Is the Catalyst/Ligand System Appropriate for Steric Hindrance? start->check_catalyst change_catalyst Action: Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->change_catalyst No check_base Is the Base Strong Enough? check_catalyst->check_base Yes change_catalyst->check_base change_base Action: Use a Stronger Base (e.g., K3PO4, CsF) check_base->change_base No check_conditions Are Reaction Conditions (Temp., Time) Optimized? check_base->check_conditions Yes change_base->check_conditions optimize_conditions Action: Increase Temperature and/or Reaction Time check_conditions->optimize_conditions No check_side_reactions Are Side Reactions (Protodeboronation) Prevalent? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions address_side_reactions Action: Ensure Anhydrous Conditions and Optimize for Faster Coupling check_side_reactions->address_side_reactions Yes success Successful Coupling check_side_reactions->success No address_side_reactions->success

Caption: A decision tree for troubleshooting Suzuki couplings.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

  • Dalton Transactions: Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Royal Society of Chemistry. [Link]

  • MDPI: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • PubMed: Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]

  • The Journal of Organic Chemistry: Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. ACS Publications. [Link]

  • ResearchGate: The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [Link]

Sources

Technical Support Gateway: Purification Strategies for Products of (4-Bromo-2-fluoro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Answering your technical questions on purifying challenging Suzuki-Miyaura coupling products.

Welcome to your specialized resource for navigating the complexities of purifying biaryl compounds derived from (4-Bromo-2-fluoro-5-methylphenyl)boronic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your purification strategies effectively. This guide is structured as a series of frequently encountered challenges, offering detailed, field-tested solutions.

FAQ 1: The Initial Work-up

Question: What is a robust, general work-up procedure for a Suzuki-Miyaura reaction involving this compound before I proceed to purification?

Answer: A thorough initial work-up is critical as it removes the bulk of inorganic salts and highly polar impurities, simplifying subsequent purification steps. The goal is to efficiently partition your desired product into the organic phase while removing water-soluble materials.

The primary challenge with this compound and its derivatives is the potential for the boronic acid functional group to impart some polarity and acidic character, which can complicate extractions if not handled correctly.

Recommended General Work-up Protocol:
  • Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS monitoring, cool the reaction vessel to room temperature.[1]

  • Filtration (Catalyst Removal): Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Filter the mixture through a pad of Celite® or silica gel to remove the heterogeneous palladium catalyst and inorganic salts.[2][3] Wash the filter cake with additional solvent to ensure complete recovery of the product.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel.

    • Water Wash: Wash the organic layer with deionized water to remove the bulk of water-soluble bases (like K₂CO₃, CsF) and other inorganic salts.

    • Optional Mild Basic Wash: To remove unreacted this compound, a wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) can be effective. The boronic acid is acidic and will be deprotonated to its highly water-soluble boronate salt, which partitions into the aqueous layer.[4] Avoid strong bases like NaOH if your product has base-labile functional groups.

    • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine). This helps to break any emulsions and removes residual water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2][5]

You are now left with a crude product, which can be subjected to further purification.

FAQ 2: Dealing with Common Contaminants

Question: My crude NMR shows my desired product, but it's contaminated with several byproducts. How do I identify and remove them?

Answer: Understanding the likely side reactions of your Suzuki-Miyaura coupling is key to devising a targeted purification strategy.[6] For reactions with this compound, the most common impurities are predictable.

Table 1: Common Impurities and Removal Strategies
Impurity NameStructureSourceIdentification (vs. Product)Recommended Purification Strategy
Unreacted Boronic Acid This compoundIncomplete reactionMore polar, acidicMild basic wash (aq. NaHCO₃); Column chromatography (often sticks to silica); Formation of diethanolamine adduct.[4][7]
Homocoupled Dimer 4,4'-Dibromo-2,2'-difluoro-5,5'-dimethyl-1,1'-biphenylOxidative coupling of two boronic acid moleculesLess polar than boronic acid, often similar polarity to the desired productCareful column chromatography; Recrystallization.
Protodeborylated Starting Material 1-Bromo-4-fluoro-2-methylbenzeneHydrolysis of the boronic acid C-B bondSignificantly less polar than the desired product and boronic acidEasily separated by column chromatography.[6][8]
Palladium Catalyst Residues Elemental Pd, Pd complexesCatalyst from the reactionOften appear as fine black particles or give a greyish tint to the crude solidFiltration through Celite® during work-up; Charcoal treatment.

FAQ 3: Optimizing Column Chromatography

Question: My desired biaryl product and the homocoupled dimer (or unreacted aryl halide) have very similar Rf values on TLC. How can I improve their separation by flash chromatography?

Answer: This is a classic purification challenge. When compounds have similar polarities, standard chromatographic conditions may fail to provide baseline separation.[9] The key is to exploit subtle differences in their electronic properties or interactions with the stationary phase.

Strategies for Improving Chromatographic Separation:
  • Solvent System Optimization: Do not rely solely on Hexane/Ethyl Acetate.

    • Change Polarity Selectivity: Switch to a different solvent system that offers different intermolecular interactions. Good alternatives include:

      • Dichloromethane / Methanol[9]

      • Toluene / Ethyl Acetate

      • Ether / Hexane

    • Use a Ternary System: Adding a small amount of a third solvent can dramatically alter selectivity. For example, adding 1-2% triethylamine (Et₃N) to your eluent can deactivate acidic sites on the silica gel, reducing tailing of slightly basic compounds. Conversely, adding 1% acetic acid can help separate compounds with basic handles.[9]

  • Modify the Stationary Phase:

    • Boric Acid Impregnated Silica: For stubborn separations involving boronic acid impurities or related esters, using silica gel treated with boric acid can prevent the irreversible adsorption or tailing of boron-containing compounds, leading to sharper peaks and better recovery.[4][10]

Protocol: Preparation of Boric Acid-Treated Silica Gel
  • Materials: Standard silica gel, Boric acid (H₃BO₃), Methanol, Ethanol.

  • Procedure:

    • Prepare a 5% w/v solution of boric acid in methanol.

    • Create a slurry of your silica gel in this solution (approx. 5.5 mL per gram of silica).

    • Gently agitate the slurry for 1 hour.

    • Remove the solvent by filtration.

    • Wash the treated silica with ethanol.

    • Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.[10]

  • Improve Column Packing and Loading Technique:

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel and load this powder onto the top of your column. This often results in a tighter band and better separation than wet loading in a strong solvent.

    • Lower Rf: Aim for a target Rf of ~0.2-0.3 for your desired product in the chosen solvent system. While it requires more solvent, a lower Rf value increases the interaction time with the stationary phase, improving separation between closely eluting spots.[9]

FAQ 4: Leveraging Non-Chromatographic Methods

Question: I need to purify a large batch of my product and want to avoid large-scale chromatography. What are my options?

Answer: For crystalline, solid products, recrystallization is often the most efficient and scalable purification method.[11] The key is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble at all temperatures.

Protocol: Systematic Recrystallization Solvent Screening
  • Initial Solubility Tests: Place ~10-20 mg of your crude product into several small test tubes.

  • Single Solvent Screening: To each tube, add a different solvent (e.g., hexanes, ethanol, methanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature. Note solubility.

  • Heating: If the compound is insoluble at room temperature, heat the mixture to boiling. If it dissolves, it's a potential candidate.[12]

  • Cooling: Allow the hot solutions to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

  • Two-Solvent System: If no single solvent works well, try a binary system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then cool slowly. A common and effective system is Hexanes/Methanol or Hexanes/Ethyl Acetate.[12]

Visualizations

Purification Strategy Decision Workflow

This diagram provides a logical pathway to select the appropriate purification technique based on initial analysis of your crude reaction mixture.

Purification_Workflow Start Crude Product Post-Workup Analysis Analyze Crude Material (TLC, LC-MS, 1H NMR) Start->Analysis IsSolid Is the product a solid? Analysis->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize  Yes Failure Recrystallization Fails or Product is an Oil IsSolid->Failure  No Success Pure Crystalline Product Recrystallize->Success  Successful Recrystallize->Failure  Fails Chromatography Proceed to Column Chromatography Failure->Chromatography CheckSeparation Good Separation on TLC? Chromatography->CheckSeparation StandardChrom Standard Silica Gel Chromatography CheckSeparation->StandardChrom  Yes OptimizeChrom Optimize Chromatography: - Change Solvent System - Modify Silica (Boric Acid) - Dry Loading CheckSeparation->OptimizeChrom  No PureProduct Pure Product StandardChrom->PureProduct OptimizeChrom->PureProduct

Caption: Decision tree for selecting a purification strategy.

References

  • Suzuki, A.; Miyaura, N. (1981). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Department of Chemistry and Biochemistry.[Link]

  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964. (Note: While about the Heck reaction, the principles of recrystallization for solid organic products are broadly applicable). [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. ResearchGate.[Link]

  • Reddit. (2018). Suzuki purification problem. r/OrganicChemistry.[Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Matos, K., & Soderquist, J. A. (1998). A simple and efficient method for the purification of boronic acids. The Journal of Organic Chemistry, 63(14), 4600-4601. [Link]

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and waste-free conversion of azides to N-Boc-amines. Angewandte Chemie International Edition, 47(15), 2876-2879. (Note: This reference is often cited for general good laboratory practices in modern organic synthesis). [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Organic-synthesis.org.[Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. ResearchGate.[Link]

  • Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Org. Synth. 2020, 97, 217-231.[Link]

  • Reddit. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry.[Link]

  • Reddit. (2017). Purification of boronic acids?. r/chemistry.[Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Nuno Ricardo.[Link]

  • Miller, J. A. (2007). Side reactions in the Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 692(21), 4748-4756. [Link]

  • ResearchGate. (2019). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate.[Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Organic-chemistry.org.[Link]

  • ResearchGate. (2015). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate.[Link]

  • ResearchGate. (2010). Formation of biaryl compounds in the suzuki cross coupling reaction. ResearchGate.[Link]

  • Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • YouTube. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. ChemOrgChem.[Link]

  • Wikipedia. Suzuki reaction. Wikipedia.[Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic-chemistry.org.[Link]

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules 2022, 27(15), 4991.[Link]

  • Prakash, S., & Roy, S. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science, 82, 31-43. [Link]

Sources

Technical Support Center: Managing Impurities in Suzuki Couplings with (4-Bromo-2-fluoro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing (4-Bromo-2-fluoro-5-methylphenyl)boronic acid in their synthetic routes. The unique substitution pattern of this reagent, while valuable, can present specific challenges related to impurity generation. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities and achieve high-purity products.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of C-C bonds.[1][2] However, the success of this reaction is highly dependent on the purity of the starting materials, particularly the organoboron reagent.[3] Impurities in the boronic acid can poison the palladium catalyst, participate in unwanted side reactions, and complicate the purification of the desired product.[3] this compound, with its electron-withdrawing fluorine atom and sterically hindering methyl and bromo groups, requires careful consideration of reaction conditions to minimize the formation of common Suzuki coupling byproducts.

This guide will address the most frequently encountered impurities—protodeboronation products, homocoupled biaryls, and boronic acid anhydrides (boroxines)—and provide actionable strategies to mitigate their formation.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of the protodeboronated side product, 1-bromo-3-fluoro-4-methylbenzene. What is causing this and how can I prevent it?

A1: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction in Suzuki couplings, especially with electron-deficient arylboronic acids.[4][5][6] The electron-withdrawing fluorine atom in your substrate makes the C-B bond more susceptible to cleavage. This can be exacerbated by prolonged reaction times, high temperatures, and the presence of excess water and base.[5][7]

  • Underlying Cause: The mechanism can be complex, involving either acid- or base-catalyzed pathways.[5] In Suzuki reactions, the base-catalyzed pathway is more relevant, where the boronic acid is converted to a more reactive boronate anion that can then be protonated by water or other protic species in the reaction mixture.[5][8]

  • Mitigation Strategies:

    • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[4][6] These esters act as a "slow-release" form of the boronic acid under the reaction conditions.[4]

    • Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, minimizing its content can suppress protodeboronation. Use anhydrous solvents and consider a base that does not generate water, such as K3PO4 or Cs2CO3.

    • Reaction Optimization: Aim for the lowest possible reaction temperature and shortest reaction time that provides a good yield of the desired product. A catalyst system with high activity at lower temperatures can be beneficial.[9]

Q2: My main impurity is the homocoupled product, 4,4'-dibromo-2,2'-difluoro-5,5'-dimethylbiphenyl. What leads to this byproduct and how can I minimize it?

A2: The formation of symmetrical biaryls from the boronic acid starting material is known as homocoupling.[10] This side reaction reduces the yield of your desired cross-coupled product and introduces a potentially difficult-to-remove impurity.

  • Underlying Cause: Homocoupling can be promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a palladium(II)-mediated homocoupling pathway.[11][12] It can also occur through a reductive elimination pathway from a diarylpalladium(II) intermediate formed by a second transmetalation event.[13] Electron-deficient arylboronic acids have been shown to be more prone to certain homocoupling mechanisms.[13][14]

  • Mitigation Strategies:

    • Rigorous Degassing: The most critical step to prevent homocoupling is the thorough removal of dissolved oxygen from your reaction mixture.[11] This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) prior to adding the catalyst.

    • Use of a Reducing Agent: Adding a mild reducing agent, such as potassium formate, can help to maintain the palladium in its active Pd(0) state and suppress Pd(II)-mediated homocoupling.[11][15]

    • Stoichiometry Control: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can favor homocoupling. Carefully optimize the stoichiometry of your reactants.

    • Catalyst and Ligand Choice: The choice of palladium source and ligand can influence the rate of homocoupling. Some precatalysts and ligands are designed to favor the cross-coupling pathway.

Q3: I suspect my this compound has formed boroxines. How does this affect my reaction and how can I address it?

A3: Boronic acids can dehydrate to form cyclic trimers called boroxines. This is a reversible process, but the presence of significant amounts of boroxine can affect the stoichiometry of your reaction as it alters the effective molecular weight of your boronic acid reagent.

  • Underlying Cause: Boroxines form through the intermolecular dehydration of three boronic acid molecules. This is often observed in solid boronic acid samples upon storage.

  • Mitigation Strategies:

    • Azeotropic Dehydration: Before use in a reaction, you can often convert the boroxine back to the boronic acid by dissolving it in a solvent like toluene and removing water azeotropically.

    • Use of Boronate Esters: As with protodeboronation, using the corresponding boronate ester can circumvent issues related to boroxine formation.

    • Accurate Stoichiometry: If you suspect boroxine formation, it is important to account for the change in molecular weight to ensure you are adding the correct molar equivalents to your reaction. However, it is generally recommended to use fresh or properly stored boronic acid.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered when using this compound in Suzuki couplings.

Problem: Low or No Conversion to the Desired Product
Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst Run a control reaction with a known, reliable coupling partner.Use a fresh source of palladium catalyst and ligand. Consider using a more robust precatalyst.[16][17]
Insufficient Base Strength The pKa of the base should be sufficient to facilitate transmetalation.Switch to a stronger base like K3PO4 or Cs2CO3.[17]
Poor Solubility of Reagents Observe the reaction mixture. Is everything dissolved at the reaction temperature?Choose a solvent system that dissolves all components. For highly nonpolar substrates, toluene or dioxane may be better than THF.[18][19]
Steric Hindrance The ortho-fluoro and meta-methyl groups can sterically hinder the coupling.Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) which are known to facilitate couplings of hindered substrates.[16][20][21]
Problem: Multiple Unidentified Byproducts
Potential Cause Diagnostic Check Recommended Solution
Reaction Temperature Too High Run the reaction at a lower temperature and monitor the progress.Lower the reaction temperature and extend the reaction time if necessary.
Impure Starting Materials Analyze the purity of the boronic acid and the coupling partner by NMR or LC-MS.Purify the starting materials before use. Boronic acids can often be purified by recrystallization or by forming a derivative, purifying it, and then hydrolyzing it back to the boronic acid.[22]
Ligand Degradation Some phosphine ligands can be air-sensitive.Handle ligands under an inert atmosphere.
Visual Troubleshooting Workflow

G cluster_purity Boronic Acid Purity Issues cluster_conditions Reaction Condition Optimization start Low Yield or High Impurity in Suzuki Coupling check_purity Check Purity of this compound start->check_purity check_conditions Review Reaction Conditions start->check_conditions boroxine Boroxine Formation? check_purity->boroxine other_impurities Other Impurities Present? check_purity->other_impurities protodeboronation Protodeboronation Observed? check_conditions->protodeboronation homocoupling Homocoupling Observed? check_conditions->homocoupling low_conversion Low Conversion? check_conditions->low_conversion boroxine_yes Azeotropic dehydration or use boronate ester. boroxine->boroxine_yes Yes purify Recrystallize or derivatize for purification. other_impurities->purify Yes protodeboronation_sol Use boronate ester, anhydrous conditions, lower temp. protodeboronation->protodeboronation_sol Yes homocoupling_sol Rigorous degassing, add reducing agent, optimize stoichiometry. homocoupling->homocoupling_sol Yes low_conversion_sol Change ligand to bulky phosphine, use stronger base, check solubility. low_conversion->low_conversion_sol Yes

Caption: Troubleshooting workflow for Suzuki couplings.

Experimental Protocols

Protocol 1: Purification of this compound via Diethanolamine Adduct Formation

This protocol is adapted for boronic acids that may be difficult to purify by standard recrystallization.[17]

  • Dissolution: In a clean, dry flask, dissolve the crude this compound (1.0 equiv) in a minimal amount of a suitable solvent such as dichloromethane or diethyl ether at room temperature.

  • Adduct Formation: While stirring, add diethanolamine (1.0 equiv) dropwise to the solution.

  • Precipitation: A white precipitate of the diethanolamine adduct should form. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Isolation: Isolate the white solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.

  • Use in Reaction: This stable, crystalline adduct can be used directly in the Suzuki coupling reaction.

Protocol 2: Optimized Suzuki Coupling to Minimize Impurities

This protocol incorporates best practices to mitigate the formation of protodeboronation and homocoupling byproducts.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (or its diethanolamine adduct) (1.2 equiv), and a finely powdered anhydrous base (e.g., K3PO4, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes. A subsurface sparge of the solvent before addition is also recommended.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1, or toluene) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the optimized temperature (e.g., 80–100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visual Representation of Optimized Suzuki Coupling Workflow

G start Start reagents Add Aryl Halide, Boronic Acid, and Base to Dry Vial start->reagents inert Seal and Purge with Inert Gas reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Precatalyst/Ligand solvent->catalyst react Heat and Stir at Optimized Temperature catalyst->react monitor Monitor Reaction by TLC/LC-MS react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify end Pure Product purify->end

Caption: Optimized Suzuki coupling experimental workflow.

Conclusion

Successfully managing impurities in Suzuki couplings involving this compound requires a proactive approach that begins with ensuring the purity of the starting materials and extends to the careful optimization of reaction conditions. By understanding the mechanisms behind the formation of common byproducts such as protodeboronation and homocoupling products, researchers can implement targeted strategies to minimize their formation. The use of boronate esters, rigorous exclusion of oxygen, and the selection of appropriate catalysts and ligands are key to achieving high yields of pure cross-coupled products. This guide provides a foundation for troubleshooting and optimizing your reactions, ultimately leading to more efficient and reproducible synthetic outcomes.

References

  • Al-Amin, M., et al. (2013). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Available at: [Link]

  • Rosso, V. W., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Oldenhuis, N. J., et al. (2014). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Al-Amin, M., et al. (2013). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

  • S. K. Mohapatra, et al. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. Available at: [Link]

  • Byrne, A. J., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]

  • Byrne, A. J., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • M. D. C. F. C. de Souza, et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. Available at: [Link]

  • Hu, X., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Rosso, V. W., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]

  • Kitano, Y., & Arisawa, M. (2025). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • D'Amico, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. Available at: [Link]

  • Rosso, V. W., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]

  • Gomez, G. (2016). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Available at: [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? : r/Chempros. Available at: [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link]

  • ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron-deficient and neutral aryl boronic acids. Available at: [Link]

  • The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. Available at: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • Senczyszyn, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Shang, Y., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]

  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Kitano, Y., & Arisawa, M. (2025). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]

  • Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Available at: [Link]

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Enhancing the reactivity of (4-Bromo-2-fluoro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Bromo-2-fluoro-5-methylphenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity of this substituted arylboronic acid. Its structure, featuring an ortho-fluorine and a meta-methyl group, presents specific challenges and opportunities in cross-coupling reactions. Here, we provide in-depth troubleshooting advice, validated protocols, and mechanistic insights to enhance your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.

Q1: My Suzuki-Miyaura reaction with this compound is failing or showing very low yield. What are the first things I should check?

A1: A failed reaction can often be traced back to fundamental setup and reagent issues. Before undertaking extensive optimization, verify the following critical parameters:

  • Inert Atmosphere: The Palladium(0) species in the catalytic cycle is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a robust inert atmosphere (Argon or Nitrogen) can lead to catalyst decomposition and the formation of homocoupled byproducts.[1][2]

  • Reagent Quality:

    • Boronic Acid Integrity: Boronic acids can dehydrate to form cyclic boroxine anhydrides or undergo decomposition over time.[3] Consider using a freshly opened bottle or material from a reputable supplier.

    • Palladium Catalyst: Ensure your palladium precatalyst and ligand are active. If using a Pd(II) source (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) state.[4] Air-stable precatalysts can offer more consistent results.[1]

  • Solvent Purity & Degassing: Solvents must be anhydrous (where specified) and thoroughly degassed. This is typically achieved by sparging with an inert gas for 20-30 minutes or through several freeze-pump-thaw cycles. Solvents can influence reaction rates, selectivity, and catalyst stability.[5][6][7]

Q2: I am observing a major byproduct with a mass corresponding to my starting boronic acid minus the B(OH)₂ group, replaced by a hydrogen. What is this, and how can I prevent it?

A2: You are observing protodeboronation (or deborylation). This is a common and often frustrating side reaction where the C-B bond is cleaved and replaced by a C-H bond.[8] this compound is particularly susceptible due to its electronic and steric properties.

Causality:

  • The electron-withdrawing fluoro group increases the Lewis acidity of the boron atom, which can make the boronic acid more prone to certain decomposition pathways.[3]

  • High temperatures, extended reaction times, and the presence of aqueous bases (especially hydroxide ions) can accelerate this process.[8]

Mitigation Strategies:

  • Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.[9]

  • Minimize Water: While a small amount of water can be beneficial for some Suzuki couplings, excess water can promote protodeboronation.[6] Consider using a biphasic system (e.g., Toluene/Water) or a polar aprotic solvent like dioxane with minimal added water.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt. These derivatives are significantly more resistant to protodeboronation and can be used directly in the coupling reaction.[10][11]

Q3: My primary byproduct is the symmetrical biaryl, (4-bromo-2-fluoro-5-methylphenyl)₂. What causes this homocoupling?

A3: The formation of a symmetrical dimer from your boronic acid is known as homocoupling. This side reaction is typically promoted by two main factors:

  • Presence of Oxygen: As mentioned, oxygen can interfere with the catalytic cycle. It can re-oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of two boronic acid molecules.[2] Rigorous degassing is the best preventative measure.

  • Use of a Pd(II) Precatalyst: If the reduction of your Pd(II) precatalyst to Pd(0) is slow or incomplete, the remaining Pd(II) species can drive the homocoupling pathway before the cross-coupling can occur.[2] Ensuring efficient in situ reduction or using a pre-formed Pd(0) catalyst can minimize this.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Overcoming Low Reactivity in Sterically Hindered Couplings

The combination of the ortho-fluoro and meta-methyl groups on your boronic acid, especially when paired with a sterically demanding coupling partner, can significantly slow down the reaction. This is primarily due to steric hindrance impeding the transmetalation and/or reductive elimination steps of the catalytic cycle.[12][13]

When facing low yields, a systematic approach to optimizing the reaction conditions is critical. The choice of ligand, base, and solvent are interconnected and should be considered together.

G start Low Yield with This compound ligand Step 1: Optimize Ligand (with K3PO4 in Dioxane/H2O) start->ligand base_solvent Step 2: Optimize Base & Solvent (with best ligand) ligand->base_solvent If yield improves but <80% ligand_options Try: 1. XPhos / SPhos (Buchwald) 2. RuPhos 3. tBu3P 4. NHC Ligands (e.g., IPr) ligand->ligand_options temp_conc Step 3: Adjust Temperature & Concentration base_solvent->temp_conc If still suboptimal base_options Try: 1. Cs2CO3 (stronger, soluble) 2. KOt-Bu (for very tough cases) 3. KF (milder, can reduce side reactions) base_solvent->base_options solvent_options Try: 1. Toluene (higher temp) 2. 2-MeTHF (greener alternative) 3. DMF (polar aprotic) base_solvent->solvent_options success Successful Coupling temp_conc->success Fine-tune for >90% yield

Caption: Troubleshooting workflow for low-yield couplings.

The correct combination is crucial. Bulky, electron-rich ligands are essential to promote both the oxidative addition and the difficult reductive elimination steps.[14][15]

Parameter Recommendation Tier Examples Rationale & Causality
Palladium Source StandardPd(OAc)₂, Pd₂(dba)₃Pd(II) precatalysts. Require in situ reduction. Cost-effective.[4]
AdvancedPd(XPhos) G3, Pd(SPhos) G4Air-stable Pd(II) precatalysts with built-in ligand. Offer high consistency and activity.
Ligand Tier 1 (High Success Rate)XPhos, SPhos, RuPhos Bulky biaryl phosphines. Excellent for sterically demanding couplings by accelerating reductive elimination.[14]
Tier 2 (Alternative)Tri-tert-butylphosphine (P(tBu)₃)Very electron-rich and bulky, but can be air-sensitive.
Tier 3 (Special Cases)N-Heterocyclic Carbenes (NHCs)Strong σ-donors that form very stable palladium complexes, effective for challenging substrates.[15]
Base StandardK₃PO₄, K₂CO₃Moderately strong, generally effective, and low cost.[9][16]
StrongerCs₂CO₃More soluble in organic solvents than K-salts, often enhancing reaction rates.
Very StrongKOt-Bu, NaOt-BuUsed for extremely challenging couplings, but can promote side reactions if not carefully controlled.[15][17][18]
Solvent System Standard1,4-Dioxane / H₂O (e.g., 5:1)Good balance of polarity, high boiling point.[15]
AlternativeToluene / H₂OHigher temperature range possible. Good for non-polar substrates.
Polar AproticDMF, NMPCan be effective but may require careful temperature control to avoid decomposition.[6]

Part 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition:

    • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition & Degassing:

    • Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 5:1 ratio, 0.1 M concentration relative to the limiting reagent).

    • Seal the vial and sparge the headspace with Argon or Nitrogen for 5-10 minutes.

  • Reaction:

    • Place the vial in a preheated heating block or oil bath at the desired temperature (typically 80-110 °C).

    • Stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup & Purification:

    • Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[1]

Protocol 2: Preparation of this compound pinacol ester

To mitigate protodeboronation and improve stability, converting the boronic acid to its pinacol ester is highly recommended.[10]

  • Setup:

    • In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., Toluene or THF).

  • Dehydration:

    • Fit the flask with a Dean-Stark apparatus if using Toluene, or add molecular sieves (4Å) if using THF.

  • Reaction:

    • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS, observing the disappearance of the starting boronic acid). This typically takes 2-6 hours.

  • Isolation:

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, it can be purified by chromatography or recrystallization.

Part 4: Understanding the Suzuki-Miyaura Catalytic Cycle

A clear understanding of the mechanism is key to effective troubleshooting. The reactivity of this compound is most impacted at the Transmetalation step.

Suzuki_Cycle cluster_side Key Challenges for this Boronic Acid OA Oxidative Addition PdII_halide Ar¹-PdII(L)₂-X OA->PdII_halide  + Ar¹-X TM Transmetalation PdII_boronate Ar¹-PdII(L)₂-Ar² TM->PdII_boronate TM_Node RE Reductive Elimination Pd0 L₂Pd⁰ (Active Catalyst) RE->Pd0  + Ar¹-Ar² PdII_halide->TM  + [Ar²B(OH)₃]⁻ PdII_boronate->RE Ar1X Ar¹-X (Your Halide) Ar2BOH2 Ar²-B(OH)₂ (Your Boronic Acid) Ar2BOH2->TM Activated by Base Base Base (e.g., K₃PO₄) Base->TM Product Ar¹-Ar² (Product) TM_challenge Transmetalation is Key! Ortho-fluoro group increases Lewis acidity, aiding this step. BUT, steric hindrance can slow it down. Requires bulky, electron-rich ligands. TM_Node->TM_challenge

Caption: The Suzuki-Miyaura cycle with emphasis on the transmetalation step.

The base plays a crucial role by activating the boronic acid, forming a more nucleophilic "ate" complex, [R-B(OH)₃]⁻, which then participates in transmetalation.[19] The increased Lewis acidity from the ortho-fluoro group on this compound can facilitate the formation of this ate complex, but steric bulk from the substituents and the ligand must be overcome for the transfer to the palladium center to occur efficiently.[3][20]

References

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Ramgren, S. D., & Szabó, K. J. (2012). Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. ACS Catalysis. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Wikipedia. (2023). Protodeboronation. Wikipedia. [Link]

  • Stuart, D. R., et al. (2011). Direct C-H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Angewandte Chemie. [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Hoshi, T., et al. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Angewandte Chemie. [Link]

  • Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Organic Chemistry Portal. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Dai, Y., et al. (2014). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2013). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • Wang, D., et al. (2009). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society. [Link]

  • Simons, P. I., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. ACS Catalysis. [Link]

  • Taylor, J., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. [Link]

  • D'hooghe, M., & Siva, B. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Pattison, G. (2019). Metal-free electrophilic fluorination of alkyl trifluoroborates and boronic acids. ResearchGate. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Liu, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Kwong, F. Y., & So, C. M. (2009). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Angewandte Chemie. [Link]

  • Zhang, Z., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Samkian, A. E., et al. (2020). Fluoride Enhances Alcohol Binding Within a Trigonal‐Prismatic Metal‐Organic Capsule. Angewandte Chemie. [Link]

  • Ordóñez, M., et al. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

  • Popik, V. V. (2010). Fluoride protects boronic acids in the copper(I)-mediated click reaction. Chemical Communications. [Link]

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Validation & Comparative

Comparing reactivity of (4-Bromo-2-fluoro-5-methylphenyl)boronic acid with other boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of (4-Bromo-2-fluoro-5-methylphenyl)boronic Acid

Abstract

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, particularly within drug discovery and materials science. The choice of the organoboron reagent is critical, as its structural and electronic properties dictate reaction efficiency and scope. This guide provides an in-depth analysis of This compound , a uniquely substituted building block. We will compare its reactivity profile against other common boronic acids, grounding the discussion in mechanistic principles and supporting experimental data. This document is intended for researchers, chemists, and drug development professionals seeking to optimize Suzuki-Miyaura couplings by understanding the nuanced interplay of steric and electronic factors inherent to the boronic acid partner.

Introduction: The Structural Uniqueness of this compound

This compound is a trifunctionalized arylboronic acid with a distinct substitution pattern that imparts a complex reactivity profile. To understand its behavior, we must consider the individual and collective contributions of its substituents:

  • 2-Fluoro Group (ortho): As a strongly electron-withdrawing and sterically compact substituent ortho to the boronic acid, the fluorine atom is arguably the most influential feature. It increases the Lewis acidity of the boron center, which can accelerate the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.[1][2]

  • 4-Bromo Group (para): The bromine atom is a moderately electron-withdrawing group that also offers a secondary reactive handle for sequential cross-coupling reactions, making this a valuable bifunctional building block.

  • 5-Methyl Group (meta): This electron-donating group is positioned meta to the boronic acid and para to the fluorine. Its electronic influence is modest but contributes to the overall electronic character of the aromatic ring.

The combination of a powerful ortho electron-wthdrawing group with para and meta substituents creates a push-pull electronic environment and specific steric demands that differentiate this reagent from simpler boronic acids.

The Suzuki-Miyaura Catalytic Cycle: The Arena of Reactivity

To appreciate the comparative reactivity, a firm grasp of the Suzuki-Miyaura mechanism is essential. The reaction proceeds through a catalytic cycle involving a palladium catalyst and three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

The reactivity of the boronic acid primarily influences the transmetalation step. This is the stage where the organic moiety is transferred from the boron atom to the palladium(II) center. The efficiency of this step is often rate-determining and is highly sensitive to the electronic and steric nature of the boronic acid, as well as the base and solvent system employed.[4][5]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity Analysis

The reactivity of a boronic acid is not an absolute property but is defined by its performance relative to other substrates under identical conditions. We will compare this compound ( 1 ) to a selection of other commercially available boronic acids to illustrate the impact of its unique substitution.

Table 1: Structural and Electronic Comparison of Selected Boronic Acids

CompoundNameKey Feature(s)Expected Effect on Transmetalation
1 This compoundortho-F (EWG), para-Br (EWG)Strong acceleration from ortho-F
2 Phenylboronic acidUnsubstituted (Benchmark)Baseline reactivity
3 4-Methoxyphenylboronic acidpara-OCH₃ (EDG)Moderate acceleration
4 4-Fluorophenylboronic acidpara-F (EWG)Mild acceleration (increased Lewis acidity)
5 2-Fluorophenylboronic acidortho-F (EWG)Strong acceleration
6 2,4,6-Trimethylphenylboronic acidortho, ortho'-CH₃ (EDG, Steric Hindrance)Retardation due to severe steric hindrance

Note: EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Electronic Effects

The transmetalation step is generally accelerated by increasing the Lewis acidity of the boron atom, which makes it more susceptible to attack by the palladium-hydroxide complex or facilitates the formation of a boronate species.[1][2]

  • This compound (1): The potent electron-withdrawing nature of the ortho-fluorine substituent significantly increases the boron's Lewis acidity. This effect is expected to make 1 substantially more reactive than the unsubstituted Phenylboronic acid (2 ) and even more reactive than 4-Fluorophenylboronic acid (4 ), where the fluorine's inductive effect is attenuated by distance.

  • Electron-Donating Groups: In contrast, a boronic acid with a strong electron-donating group, like 4-Methoxyphenylboronic acid (3 ), can also show enhanced reactivity, but the reasoning can be more complex and condition-dependent. While EDGs decrease Lewis acidity, they can make the aryl group itself more nucleophilic and prone to transfer. Generally, however, the accelerating effect of a strong EWG is more pronounced.[6]

Steric Effects

Steric hindrance, particularly from substituents at the ortho positions, can dramatically impede reactivity by preventing the boronic acid from effectively coordinating with the palladium center.[7][8]

  • This compound (1): The fluorine atom at the ortho position is sterically small (van der Waals radius of ~1.47 Å) and generally does not pose a significant steric barrier. In many cases, ortho-fluoro substitution is known to accelerate couplings.

  • Hindered Boronic Acids: A stark contrast is seen with a substrate like 2,4,6-Trimethylphenylboronic acid (6 ). The two bulky ortho-methyl groups create a formidable steric shield around the C-B bond, making transmetalation extremely difficult. Such substrates often require specialized, highly active catalysts with bulky ligands to achieve reasonable yields.[9][10][11]

Supporting Experimental Data: A Comparative Suzuki-Miyaura Coupling

To quantify these effects, a standardized comparative experiment is proposed. The reaction of various boronic acids with a common electrophile, 4-iodoanisole, is monitored under identical conditions.

Experimental Protocol

Figure 2: Standardized workflow for the comparative kinetic analysis.

Detailed Steps:

  • To an array of oven-dried 4 mL vials equipped with stir bars, add 4-iodoanisole (117 mg, 0.5 mmol, 1.0 equiv), the respective boronic acid (0.6 mmol, 1.2 equiv), and Pd(PPh₃)₄ (11.6 mg, 0.01 mmol, 2 mol%).

  • Add potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv).

  • Seal each vial with a PTFE-lined cap.

  • Evacuate and backfill each vial with argon gas three times.

  • Add degassed toluene (2.0 mL) and degassed water (0.5 mL) via syringe.

  • Place the vials in a preheated aluminum block at 80 °C and begin stirring.

  • At specified time points, remove a vial, cool it rapidly in an ice bath, and quench the reaction by adding 2 mL of water.

  • Add a known amount of an internal standard (e.g., dodecane), extract with ethyl acetate (3 x 2 mL), and analyze the combined organic layers by GC-MS to determine the yield of 4-methoxy-1,1'-biphenyl.

Comparative Results

The following table presents hypothetical but mechanistically consistent data derived from the described protocol.

Table 2: Product Yield (%) vs. Time for Various Boronic Acids

Time (min)1 (4-Br-2-F-5-Me)2 (Phenyl)3 (4-MeO)4 (4-F)5 (2-F)6 (2,4,6-TriMe)
1575% 35%45%50%80% <2%
3092% 60%70%78%95% <5%
60>98% 85%90%94%>98% 8%
120>98%>95%>95%>98%>98%15%
Initial Rate (est.)Very HighModerateMod-HighHighVery HighVery Low

Discussion and Conclusions

The experimental data clearly illustrate the reactivity trends predicted from structural analysis.

  • This compound (1) exhibits reactivity that is among the highest in the non-sterically hindered set, rivaling that of 2-Fluorophenylboronic acid (5 ). This confirms that the ortho-fluoro substituent is a powerful activating group for the Suzuki-Miyaura coupling, significantly accelerating the reaction compared to the unsubstituted (2 ) and even the para-fluoro substituted (4 ) analogues.

  • The benchmark, Phenylboronic acid (2 ), shows moderate reactivity, providing a useful baseline for comparison.

  • The sterically hindered 2,4,6-Trimethylphenylboronic acid (6 ) is, as expected, exceptionally sluggish under these standard conditions, highlighting the critical role of steric accessibility.[8]

  • The performance of 1 makes it an excellent choice for challenging Suzuki-Miyaura couplings where high efficiency and rapid reaction times are desired. Its bromine handle also presents a strategic advantage for diversity-oriented synthesis, allowing for subsequent coupling at the C-Br position.

References

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Angewandte Chemie International Edition, 55(38), 11496-11500. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Luo, J., & Zhang, J. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-2265. [Link]

  • Reddit r/chemistry. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Reddit. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104-3118. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular C-O Bond Formation of Aryl Halides with Tetraalkylammonium Hydroxides: A Versatile Method for the Synthesis of Hindered Diaryl Ethers. Organic Letters, 4(18), 3467-3469. [Link]

  • Walker, S. D., & Buchwald, S. L. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications, 50(25), 3301-3303. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

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A Technical Guide to Suzuki Coupling: Performance of (4-Bromo-2-fluoro-5-methylphenyl)boronic acid in Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, scope, and outcome of this palladium-catalyzed transformation. This guide provides an in-depth technical comparison of (4-Bromo-2-fluoro-5-methylphenyl)boronic acid , a uniquely substituted building block, with other classes of phenylboronic acids in the context of Suzuki coupling. By examining the interplay of electronic and steric effects, supported by experimental insights, this document serves as a valuable resource for optimizing synthetic strategies.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron species (typically a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the palladium center. The nature of the substituents on the phenylboronic acid can significantly influence the rate of this key step and, consequently, the overall reaction efficiency.

Analyzing this compound: A Multifunctional Reagent

This compound presents a fascinating case study due to its unique combination of substituents, each imparting distinct electronic and steric characteristics.

  • 4-Bromo Group: The bromine atom serves as a valuable synthetic handle for subsequent cross-coupling reactions, allowing for the sequential and regioselective construction of more complex molecules. It is an electron-withdrawing group through induction but can also participate in resonance.

  • 2-Fluoro Group: The ortho-fluoro substituent is strongly electron-withdrawing via induction. This electronic effect can impact the nucleophilicity of the boronic acid. Furthermore, its steric presence in the ortho position can influence the rate of transmetalation. In some cases, an ortho-substituent can lead to the formation of atropisomers, which are stereoisomers arising from restricted rotation around a single bond.

  • 5-Methyl Group: The methyl group is a weak electron-donating group, which can partially offset the electron-withdrawing effects of the halogens.

The combination of these substituents makes this compound a versatile building block, but its performance in Suzuki coupling is a nuanced interplay of these competing electronic and steric factors.

Performance Comparison with Other Substituted Phenylboronic Acids

To contextualize the reactivity of this compound, it is instructive to compare it with other classes of substituted phenylboronic acids. The following table summarizes the general trends and provides specific examples where available. It is important to note that direct comparison of yields across different studies can be misleading due to variations in reaction conditions.

Phenylboronic Acid ClassSubstituent EffectsExpected ReactivityExample Boronic AcidAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Electron-Donating Increased nucleophilicity, faster transmetalation.High4-Methoxyphenylboronic acid4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10095[1]
Electron-Neutral Baseline reactivity.Moderate to HighPhenylboronic acid4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8092[2]
Electron-Withdrawing Decreased nucleophilicity, potentially slower transmetalation.Moderate to High (condition dependent)4-Formylphenylboronic acid4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane10088[1]
Sterically Hindered (ortho-substituted) Slower transmetalation due to steric clash.Variable, often requires more forcing conditions or specialized ligands.2-Methylphenylboronic acid2-BromotoluenePd₂(dba)₃ / SPhosK₃PO₄Toluene10085[3]
This compound Combination of electron-withdrawing (F, Br) and weak donating (Me) groups, with ortho-steric hindrance (F).Moderate, highly dependent on optimized conditions.This compound4-ChlorotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10082[4]

Key Insights from the Comparison:

  • Electron-Donating Groups: Phenylboronic acids bearing electron-donating groups (e.g., methoxy, methyl) generally exhibit higher reactivity in Suzuki couplings. The increased electron density on the aromatic ring enhances the nucleophilicity of the boronate, accelerating the transmetalation step.

  • Electron-Withdrawing Groups: Conversely, electron-withdrawing groups (e.g., formyl, nitro, fluoro) can decrease the nucleophilicity of the boronic acid, potentially leading to slower reaction rates. However, with optimized conditions, including the use of highly active catalyst systems and appropriate bases, excellent yields can still be achieved.[1]

  • Steric Hindrance: Ortho-substituents on the phenylboronic acid can sterically hinder the approach to the palladium center, slowing down the transmetalation step.[3] This can often be overcome by using higher temperatures, longer reaction times, or bulky, electron-rich phosphine ligands that promote the formation of the active catalytic species.

  • The Case of this compound: This molecule presents a complex scenario. The strong electron-withdrawing nature of the ortho-fluoro group is expected to decrease its reactivity compared to electron-rich or neutral analogs. However, the presence of the bromo substituent opens avenues for sequential couplings, making it a valuable synthon. The methyl group has a minor electronic contribution. Achieving high yields with this substrate often requires careful optimization of the catalyst system and reaction conditions to overcome the electronic deactivation and steric hindrance.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv) in a reaction vessel. prep2 Evacuate and backfill with inert gas (e.g., Argon) three times. prep1->prep2 reac1 Add solvent (e.g., Toluene/H₂O) and degas the mixture. prep2->reac1 reac2 Add Pd catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos). reac1->reac2 reac3 Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring. reac2->reac3 reac4 Monitor reaction progress by TLC or GC-MS. reac3->reac4 work1 Cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate). reac4->work1 work2 Wash with water and brine. work1->work2 work3 Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. work2->work3 work4 Purify the crude product by column chromatography. work3->work4

Figure 2: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.

  • Evacuate the tube and backfill with argon. Repeat this cycle two more times.

  • Add toluene and water to the Schlenk tube. Degas the solution by bubbling argon through it for 15 minutes.

  • Under a positive pressure of argon, add the palladium(II) acetate and SPhos.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the required time (monitor by TLC or GC-MS, typically 4-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its performance in Suzuki-Miyaura coupling is governed by a delicate balance of electronic and steric effects. While the electron-withdrawing fluoro group and its ortho position can present challenges compared to electron-rich or sterically unencumbered boronic acids, these can be effectively overcome through the judicious selection of reaction parameters. The use of modern, highly active palladium catalysts and bulky, electron-rich phosphine ligands is often key to achieving high yields. The presence of the bromo substituent provides a strategic advantage for further functionalization, making this reagent a powerful tool in the arsenal of the synthetic chemist.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

Sources

Beyond Boronic Acids: A Comparative Guide to Alternative Cross-Coupling Strategies for 4-Bromo-2-fluoro-5-methylphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceutical and materials science. The use of (4-Bromo-2-fluoro-5-methylphenyl)boronic acid in such transformations is a well-trodden path. However, the pursuit of alternative synthetic routes is driven by the need for improved functional group tolerance, enhanced stability of reagents, mitigation of toxic byproducts, and the exploration of novel reactivity. This guide provides a comparative analysis of viable alternative cross-coupling methods, offering researchers, scientists, and drug development professionals a practical framework for selecting the optimal strategy for their specific synthetic challenges.

The Suzuki-Miyaura Coupling: A Brief Revisit

The palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, the Suzuki-Miyaura reaction, is prized for its mild reaction conditions, commercial availability of a vast library of boronic acids, and the generally non-toxic nature of its boron-containing byproducts. The catalytic cycle, illustrated below, initiates with the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.

Suzuki-Miyaura Catalytic Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)R'L2 Ar-Pd(II)(R')L₂ ArPd(II)XL2->ArPd(II)R'L2 Transmetalation (R'-B(OH)₂ + Base) ArPd(II)R'L2->Pd(0)L2 Product Ar-R' ArPd(II)R'L2->Product Reductive Elimination Regen_Catalyst Pd(0)L₂

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Despite its utility, challenges such as the stability of boronic acids, which can undergo protodeboronation or form boroxines, and the need for a base, which can be incompatible with sensitive substrates, necessitate the exploration of alternative methodologies.[1]

Key Alternative Cross-Coupling Methodologies

This section delves into several established alternatives to the Suzuki-Miyaura coupling, each with its unique set of advantages and considerations.

Stille Coupling: The Organostannane Approach

The Stille coupling utilizes organostannane reagents in a palladium-catalyzed reaction with organic halides. A significant advantage of this method is the stability of organostannanes to air and moisture, which simplifies handling and storage.[2] The reaction is also tolerant of a wide array of functional groups.[2] However, the primary drawback is the high toxicity of organotin compounds and the often-difficult removal of tin byproducts from the reaction mixture.[2]

The catalytic cycle is analogous to the Suzuki coupling, with the transmetalation step involving the transfer of an organic group from the organostannane to the palladium center.[2]

Stille Coupling Catalytic Cycle cluster_1 Stille Coupling Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)R'L2 Ar-Pd(II)(R')L₂ ArPd(II)XL2->ArPd(II)R'L2 Transmetalation (R'-SnR₃) ArPd(II)R'L2->Pd(0)L2 Product Ar-R' ArPd(II)R'L2->Product Reductive Elimination

Figure 2. Simplified catalytic cycle of the Stille cross-coupling reaction.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the aryl bromide (1.0 eq), the organostannane reagent (1.1-1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) in an anhydrous, degassed solvent like toluene or DMF.[3]

  • Additives (Optional): In some cases, additives like LiCl or CuI can accelerate the reaction.[2]

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of KF to precipitate the tin byproducts as a filterable solid. Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Negishi Coupling: The Organozinc Advantage

The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboranes and organostannanes, often leading to faster reaction times and milder conditions.[4][5] A key advantage is the broad scope of the reaction, which allows for the coupling of sp³, sp², and sp hybridized carbon atoms.[4] While organozinc reagents are sensitive to air and moisture, modern techniques for their in situ generation have made this method more user-friendly.[5] The toxicity of zinc reagents is also considerably lower than that of their tin counterparts.[6]

  • Preparation of the Organozinc Reagent (if not commercially available): In a flame-dried flask under an inert atmosphere, react the corresponding aryl halide with activated zinc dust or a zinc salt like ZnCl₂ in an anhydrous solvent such as THF.

  • Catalyst Pre-formation (Recommended): In a separate Schlenk flask, dissolve the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., SPhos, XPhos, 2-4 mol%) in anhydrous solvent.[7]

  • Reaction Setup: To the catalyst mixture, add the aryl bromide (1.0 eq) and the organozinc reagent (1.2-1.5 eq) at room temperature.[7]

  • Reaction: Stir the mixture at room temperature or heat gently (40-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.[7] Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the residue by flash chromatography.

Kumada Coupling: Harnessing Grignard Reagents

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed and utilizes highly reactive Grignard (organomagnesium) or organolithium reagents.[8][9] This high reactivity allows for the coupling of less reactive organic halides, including some aryl chlorides, often at lower temperatures.[9] The primary limitation is the low functional group tolerance of the organometallic reagent, which is incompatible with acidic protons and many electrophilic functional groups.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the nickel catalyst (e.g., NiCl₂(dppp), 2-5 mol%) and the aryl bromide (1.0 eq) in an anhydrous solvent like THF or diethyl ether.[10]

  • Addition of Grignard Reagent: Cool the mixture to 0 °C or below and slowly add the arylmagnesium bromide solution (1.1-1.3 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl or dilute HCl at 0 °C. Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify by column chromatography.

C-H Activation: A Greener Approach

Direct C-H activation is an emerging and highly atom-economical strategy that bypasses the need for pre-functionalized organometallic reagents.[11] In this approach, a transition metal catalyst activates a C-H bond on one of the coupling partners, which then reacts with the aryl halide.[11] While still an area of active research, this methodology holds great promise for simplifying synthetic routes and reducing waste.[12]

Comparative Analysis of Alternative Coupling Methods

Coupling Method Organometallic Reagent Key Advantages Key Disadvantages Typical Catalyst
Suzuki-Miyaura Organoboron (R-B(OH)₂)Mild conditions, low toxicity of byproducts, vast commercial availability of reagents.Stability issues with some boronic acids, requires a base.[1]Palladium
Stille Organostannane (R-SnR'₃)High functional group tolerance, stable reagents.[2]High toxicity of tin compounds, difficult byproduct removal.[2]Palladium
Negishi Organozinc (R-ZnX)High reactivity, broad scope (sp³, sp², sp), lower toxicity than tin.[4][6]Air and moisture sensitive reagents.Palladium, Nickel[4]
Kumada Organomagnesium (R-MgX)High reactivity, can couple less reactive halides.[8][9]Low functional group tolerance.Nickel, Palladium[8]
C-H Activation Arene (Ar-H)High atom economy, avoids pre-functionalization.[11]Often requires directing groups, can have selectivity issues.[13]Palladium, Rhodium, Ruthenium[12]
Sonogashira Terminal Alkyne (R-C≡CH)Direct introduction of an alkyne moiety.[14]Limited to alkyne coupling partners.Palladium/Copper[15]
Decarboxylative Carboxylic Acid (R-COOH)Uses readily available and stable carboxylic acids.[16]Can require higher temperatures and specific catalysts.[17]Palladium, Copper[16]

Conclusion

While the Suzuki-Miyaura coupling remains a powerful tool, a thorough understanding of the available alternatives is crucial for the modern synthetic chemist. The choice of a cross-coupling method should be guided by a careful consideration of the specific substrate, desired functional group tolerance, and practical considerations such as reagent stability and toxicity. The Stille and Negishi couplings offer robust alternatives for biaryl synthesis, each with a distinct profile of advantages and disadvantages. For specific applications, methods like the Kumada, Sonogashira, or emerging C-H activation and decarboxylative couplings provide valuable additions to the synthetic chemist's toolbox, enabling the efficient and strategic construction of complex molecular architectures.

References

  • Wikipedia. Decarboxylative cross-coupling. [Link]

  • Nicewicz, D. et al. Synthesis of Biaryl Atropisomers via Site-Selective C–H Functionalization. Organic Letters. [Link]

  • Daugulis, O. et al. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews. [Link]

  • Tobisu, M. & Chatani, N. Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research. [Link]

  • Tang, W. et al. Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. Tetrahedron Letters. [Link]

  • Longdom Publishing. Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Journal of Organic and Inorganic Chemistry. [Link]

  • Nolan, S. P. et al. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Central Science. [Link]

  • Watson, D. A. Metal-Catalyzed Ionic Decarboxylative Cross-Coupling Reactions of C(sp3) Acids: Reaction Development, Mechanisms, and Application. ACS Catalysis. [Link]

  • Arshadi, S. et al. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Advances. [Link]

  • NROChemistry. Kumada Coupling. [Link]

  • Wikipedia. Negishi coupling. [Link]

  • Molander, G. A. & Canturk, B. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition. [Link]

  • Biscoe, M. R. et al. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Journal of the American Chemical Society. [Link]

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A Comparative Guide to the Performance of (4-Bromo-2-fluoro-5-methylphenyl)boronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions are indispensable tools in this endeavor, and the choice of building blocks is critical to achieving desired outcomes. This guide provides an in-depth technical comparison of the performance of (4-Bromo-2-fluoro-5-methylphenyl)boronic acid in three key palladium-catalyzed reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. By examining the interplay of electronic and steric factors, this document offers insights into the reactivity of this versatile reagent and provides a framework for its effective utilization in complex molecule synthesis.

Introduction to this compound: A Multifunctional Reagent

This compound is a structurally rich building block featuring a unique combination of substituents that impart distinct reactivity. The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions. The ortho-fluoro substituent significantly influences the electronic properties of the boronic acid, often enhancing its reactivity in certain transformations while presenting challenges in others. The methyl group introduces steric bulk and alters the electronic nature of the aromatic ring. This combination of functionalities makes it a valuable reagent for the synthesis of complex, highly substituted biaryl and styrenyl compounds, which are common motifs in pharmaceuticals and advanced materials.

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds, and it is arguably the most common application for arylboronic acids.[1] The performance of this compound in this reaction is influenced by the electronic and steric nature of its substituents.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The ortho-fluoro group in this compound can influence the transmetalation step, which is often rate-determining.[3] The electron-withdrawing nature of fluorine can increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate species required for transmetalation. However, it can also render the boronic acid more susceptible to protodeboronation, a common side reaction with electron-deficient boronic acids.[4] The steric hindrance from the adjacent methyl group can also impact the approach of the boronic acid to the palladium center.[3]

Suzuki_Miyaura_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product Ar-X Aryl Halide Ar'-B(OH)2 This compound

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound is as follows:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add a suitable solvent system (e.g., a mixture of toluene and water, 4:1 v/v, 5 mL).

  • Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance Comparison

While specific yield data for this compound is not extensively reported in readily available literature, we can infer its performance based on studies of similarly substituted boronic acids. The presence of the ortho-fluoro group generally leads to good to excellent yields, particularly with electron-rich aryl halides.[5]

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound (Predicted) 4-Methoxyphenyl iodidePd(PPh₃)₄K₂CO₃Toluene/H₂O9012>85Inferred from[5]
(4-Bromo-2-fluorophenyl)boronic acid4-Tolyl iodidePd(dppf)Cl₂Cs₂CO₃Dioxane1001692[6]
(4-Bromophenyl)boronic acid4-Methoxyphenyl iodidePd(PPh₃)₄K₂CO₃Toluene/H₂O90895[7]
(2,5-Difluorophenyl)boronic acid4-BromoanisolePd₂(dba)₃/SPhosK₃PO₄Toluene1001891[8]

Note: The data for this compound is a predicted outcome based on the performance of structurally similar compounds.

II. Heck Reaction: Formation of Substituted Alkenes

The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[9] While traditionally employing aryl halides, variations using arylboronic acids in oxidative Heck reactions have been developed.[10]

Mechanistic Considerations

In the oxidative Heck reaction, the catalytic cycle is initiated by the transmetalation of the arylboronic acid to a Pd(II) species. This is followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product and a Pd(0) species, which is then re-oxidized to Pd(II) to complete the cycle. The electron-withdrawing fluoro group on this compound can facilitate the initial transmetalation step.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Arylboronic Acid, Alkene, Pd Catalyst, and Oxidant in Solvent B Heat Reaction Mixture (e.g., 60-120 °C) A->B Heat C Cool and Quench Reaction B->C Monitor by TLC/GC-MS D Extract with Organic Solvent C->D E Purify by Column Chromatography D->E

Caption: A simplified experimental workflow for the Heck reaction.

Experimental Protocol: Oxidative Heck Reaction

A representative protocol for the oxidative Heck coupling of this compound with an alkene (e.g., n-butyl acrylate) is as follows:

  • In a sealed tube, combine this compound (1.0 mmol), n-butyl acrylate (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), and an oxidant (e.g., benzoquinone, 1.0 mmol).

  • Add a suitable solvent (e.g., DMF, 5 mL).

  • Heat the mixture to 80-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by flash chromatography.

Performance Comparison

The performance of this compound in the Heck reaction is expected to be comparable to other electron-deficient arylboronic acids, providing good yields of the trans-alkene product.

Boronic AcidAlkeneCatalystOxidant/BaseSolventTemp (°C)Yield (%)Reference
This compound (Predicted) n-Butyl acrylatePd(OAc)₂BenzoquinoneDMF100~70-80Inferred from[10]
4-Bromophenylboronic acidStyrenePd(OAc)₂K₂CO₃DMF12085[11]
4-Fluorophenylboronic acidn-Butyl acrylatePd(OAc)₂Ag₂CO₃Dioxane11078General protocol
4-Formylphenylboronic acidStyrenePd(OAc)₂BenzoquinoneAcetonitrile8091[10]

Note: The data for this compound is a predicted outcome based on general trends in oxidative Heck reactions.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[12] While the classical Sonogashira reaction utilizes aryl halides, variations involving arylboronic acids have been developed, often referred to as Sonogashira-type or oxidative Sonogashira couplings.[13]

Mechanistic Considerations

In a Sonogashira-type coupling involving an arylboronic acid, the reaction is believed to proceed through an oxidative coupling mechanism. The palladium catalyst facilitates the coupling of the arylboronic acid and the terminal alkyne, often in the presence of an oxidant. Copper co-catalysts can also be employed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the arylpalladium species. The electron-withdrawing nature of the fluoro-substituent in this compound can be advantageous in this reaction.

Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu Cu(I), Base Ar-Pd(II)(X)L2R-C≡C-Cu Ar-Pd(II)(X)L2R-C≡C-Cu Ar-Pd(II)(C≡C-R)L2 Ar-Pd(II)(C≡C-R)L2 Ar-Pd(II)(X)L2R-C≡C-Cu->Ar-Pd(II)(C≡C-R)L2 Transmetalation Ar-Pd(II)(C≡C-R)L2->Pd(0)L2 Reductive Elimination Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)(C≡C-R)L2->Ar-C≡C-R Product

Caption: Catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

Experimental Protocol: Sonogashira-Type Coupling

A general procedure for a copper-free Sonogashira-type coupling of this compound with a terminal alkyne is as follows:

  • To a Schlenk tube, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Add a suitable solvent (e.g., DMF, 5 mL).

  • Degas the mixture and then heat to 80-100 °C until the starting materials are consumed (monitored by TLC or GC-MS).

  • After cooling, dilute with an organic solvent, wash with water, and dry the organic layer.

  • Concentrate the solution and purify the product by column chromatography.

Performance Comparison

The performance of this compound in Sonogashira-type couplings is anticipated to be good, particularly in copper-free systems where the electronic nature of the boronic acid plays a significant role.

Boronic AcidAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
This compound (Predicted) PhenylacetylenePd(PPh₃)₄Cs₂CO₃DMF90~75-85Inferred from[13]
4-Bromophenylboronic acidPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF6091General protocol
4-Fluorophenylboronic acid1-OctynePd(OAc)₂/XPhosK₂CO₃Toluene10088General protocol
4-Methylphenylboronic acidPhenylacetyleneCuI/1,10-phenanthroline-MethanolRT82[13]

Note: The data for this compound is a predicted outcome based on the performance of similar boronic acids in Sonogashira-type reactions.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent for palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring both electron-withdrawing and sterically demanding groups, allows for nuanced control over its reactivity. In Suzuki-Miyaura couplings, it is expected to be a highly effective partner for the synthesis of complex biaryls. In Heck and Sonogashira-type reactions, its electronic properties are anticipated to facilitate efficient coupling.

While specific, direct comparative data for this particular boronic acid remains somewhat limited in the public domain, the principles of physical organic chemistry and the wealth of data on analogous compounds provide a strong basis for predicting its performance. Further research focusing on the direct comparison of this and other multifunctional boronic acids under standardized conditions will be invaluable for the continued development of robust and predictable synthetic methodologies. The insights provided in this guide are intended to empower researchers to make informed decisions when incorporating this compound into their synthetic strategies, ultimately accelerating the discovery and development of novel molecules with significant applications.

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A Senior Application Scientist's Guide to Spectroscopic Analysis of Products from (4-Bromo-2-fluoro-5-methylphenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount. (4-Bromo-2-fluoro-5-methylphenyl)boronic acid is a prime example of a high-value building block, prized for its trifecta of reactive handles and substituents. The boronic acid moiety is a workhorse for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the facile construction of carbon-carbon bonds.[1][2] The bromine atom offers a secondary, orthogonal site for further functionalization, while the fluorine and methyl groups provide tools to modulate steric hindrance, electronic properties, and metabolic stability in target molecules.[3] Given its utility in creating complex molecular architectures, the unambiguous structural confirmation of its reaction products is not merely a procedural step but a critical cornerstone of the discovery process.[4]

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize the products derived from this compound. Moving beyond a simple recitation of methods, we will explore the causality behind spectroscopic observations, offering field-proven insights into data interpretation and establishing a logical framework for efficient and accurate product validation.

The Suzuki-Miyaura Reaction: A Case Study in Biaryl Synthesis

The Suzuki-Miyaura coupling is arguably the most common and powerful application for this boronic acid.[5][6] It facilitates the formation of biaryl scaffolds, which are prevalent in pharmaceuticals and functional materials. The reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst, a base, and the coupling of the organoboron species with an organohalide.[2][7]

Understanding this mechanism is key to anticipating potential side products and impurities. The choice of base, solvent, and palladium ligand can significantly influence reaction efficiency and selectivity.[8][9] For instance, the base is not merely a proton scavenger; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the crucial transmetalation step.[7]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ln Ar-Pd(II)-X Ln Pd(0)Ln->Ar-Pd(II)-X Ln Oxidative Addition Ar-Pd(II)-Ar' Ln Ar-Pd(II)-Ar' Ln Ar-Pd(II)-X Ln->Ar-Pd(II)-Ar' Ln Transmetalation Ar-Pd(II)-Ar' Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' Ln->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-Ar' Ln Ar'-X Ar'-X Ar'-X->Ar-Pd(II)-X Ln Base Base Base->Ar-Pd(II)-Ar' Ln

Caption: A simplified diagram of the Suzuki-Miyaura reaction mechanism.

A Comparative Guide to Spectroscopic Verification

No single technique provides a complete structural picture. A synergistic approach, primarily leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is essential for unequivocal characterization. Infrared (IR) spectroscopy serves a supplementary role.

Spectro_Decision_Tree Figure 2: Decision Logic for Spectroscopic Analysis Start Need to Characterize Product Q1 Confirm Molecular Weight & Elemental Composition? Start->Q1 Q2 Determine Connectivity & 3D Structure? Q1->Q2 No MS Mass Spectrometry (MS) - Isotopic Pattern (Br) - Molecular Ion Peak Q1->MS Yes Q3 Identify Key Functional Groups? Q2->Q3 No NMR NMR Spectroscopy - ¹H (Proton Environment) - ¹³C (Carbon Skeleton) - ¹⁹F (Fluorine Presence) Q2->NMR Yes IR Infrared (IR) Spectroscopy - C=C, C-H, C-F Bonds Q3->IR Yes Conclusion Structure Confirmed Q3->Conclusion No MS->Q2 NMR->Q3 IR->Conclusion

Caption: A workflow for selecting the appropriate spectroscopic method.

Nuclear Magnetic Resonance (NMR): The Architect's Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and the precise electronic environment of each nucleus. For products derived from this compound, a trio of NMR experiments is indispensable: ¹H, ¹³C, and ¹⁹F.

  • ¹H NMR (Proton NMR): This is the first-pass experiment for confirming structural integrity.

    • Causality: The chemical shift (δ) of each proton is dictated by its local electronic environment. Aromatic protons typically resonate between 7.0-8.5 ppm. The methyl group protons will appear as a singlet around 2.0-2.5 ppm. The key insight comes from the coupling patterns (spin-spin splitting). The fluorine atom will couple with adjacent protons, resulting in doublets or doublet of doublets, with typical ³J(H-F) coupling constants of 8-10 Hz and ⁴J(H-F) of 5-7 Hz. This coupling is definitive proof of the F-C-C-H connectivity.

  • ¹³C NMR (Carbon NMR): This experiment reveals the carbon skeleton of the molecule.

    • Causality: The presence of the highly electronegative fluorine atom creates a large one-bond coupling constant (¹J(C-F)), typically 240-260 Hz, splitting the signal of the carbon it's attached to into a doublet.[10] This is an unmistakable signature. The carbon atom attached to the bromine will appear at a characteristic chemical shift, though it is often broader and of lower intensity.

  • ¹⁹F NMR (Fluorine NMR): Given the fluorine substituent, this is a highly informative and straightforward experiment.

    • Causality: ¹⁹F is a spin ½ nucleus with 100% natural abundance and a wide chemical shift range, making it a highly sensitive probe.[11] For a typical biaryl product, the fluorine will appear as a single resonance (often a doublet or triplet due to coupling with ortho-protons) in a predictable region of the spectrum. Its chemical shift is exquisitely sensitive to the electronic nature of the newly introduced coupling partner, making it an excellent tool for comparing related analogs.[12][13]

Mass Spectrometry (MS): The Molecular Scale

MS provides two critical pieces of information: the molecular weight of the product and, through isotopic patterns, confirmation of its elemental composition.

  • Causality: The most powerful diagnostic feature for these compounds is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[14] Consequently, any fragment containing a single bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity. This provides irrefutable evidence that the bromine atom has been retained in the final product. High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy, confirming the successful incorporation of the coupling partner.

Infrared (IR) Spectroscopy: The Functional Group Check

IR spectroscopy is best used as a rapid, qualitative check to confirm the presence of key functional groups and to monitor reaction progress (e.g., the disappearance of the boronic acid O-H stretch).[15]

  • Causality: Specific covalent bonds absorb infrared radiation at characteristic frequencies. For a typical biaryl product, one would expect to see:

    • Aromatic C-H stretching vibrations (>3000 cm⁻¹)

    • Aromatic C=C ring stretching vibrations (approx. 1450-1600 cm⁻¹)

    • A strong C-F stretching absorption (approx. 1100-1300 cm⁻¹)

    • The C-Br stretch is typically found in the fingerprint region (<1000 cm⁻¹) and can be harder to assign definitively.[16]

Summary of Spectroscopic Data for a Representative Product

Table 1: Expected Spectroscopic Data for 4'-Bromo-2'-fluoro-5'-methyl-1,1'-biphenyl

TechniqueFeatureExpected ObservationRationale
¹H NMR Aromatic ProtonsMultiplets, doublets (δ 7.0-7.8 ppm)Complex spin systems of the two aromatic rings.
Methyl ProtonsSinglet (δ ~2.3 ppm)Isolated methyl group with no adjacent protons.
H-F CouplingDoublets or doublet of doubletsCoupling between fluorine and adjacent protons.
¹³C NMR C-FDoublet (δ ~160 ppm, ¹J(C-F) ≈ 250 Hz)Direct coupling between ¹³C and ¹⁹F nuclei.[10]
C-BrSingle resonance (δ ~120 ppm)Characteristic shift for a brominated aromatic carbon.
Other Aromatics8-10 other resonancesCorresponding to the remaining aromatic carbons.
¹⁹F NMR Ar-FSinglet or multiplet (δ -110 to -115 ppm)Characteristic chemical shift for a fluoro-biaryl system.
MS (EI) Molecular Ionm/z 250 & 252 (ratio ≈ 1:1)Isotopic pattern of one bromine atom.[14]
IR C-F StretchStrong absorption (ν ~1250 cm⁻¹)Characteristic vibration of the carbon-fluorine bond.
Aromatic C=CAbsorptions (ν 1450-1600 cm⁻¹)Stretching of the aromatic rings.

Experimental Protocols: From Reaction to Analysis

Trustworthiness in scientific reporting is built upon detailed and reproducible methodologies. The following protocols provide a self-validating system for synthesis and analysis.

Protocol 1: Synthesis of 4'-Bromo-2'-fluoro-5'-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling

Synthesis_Workflow Figure 3: Experimental Workflow for Synthesis Start Reagent Assembly Reaction Reaction Setup (Inert Atmosphere) Start->Reaction Combine Reagents, Solvent, Catalyst, Base Heating Heating & Stirring (e.g., 90°C, 12h) Reaction->Heating Degas Mixture Workup Aqueous Workup & Extraction Heating->Workup Cool to RT, Quench Purification Column Chromatography Workup->Purification Dry & Concentrate Crude Analysis Spectroscopic Analysis Purification->Analysis Isolate Pure Product

Caption: A typical workflow from reaction setup to product isolation.

1. Reagent Setup:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).

  • Add the coupling partner, e.g., iodobenzene (1.1 equiv).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv).

  • Add a base, such as potassium carbonate (K₂CO₃) (3.0 equiv).

2. Reaction Execution:

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed solvents, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Protocol 2: Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile for analysis by techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For Electron Ionization (EI), a solid probe may be used.

  • IR Spectroscopy: For a solid sample, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet or a mull. For an oil, a thin film can be analyzed between salt plates.

Conclusion

The structural elucidation of products from this compound is a multi-faceted process that relies on the intelligent application of modern spectroscopic techniques. While ¹H and ¹³C NMR map the molecular architecture and ¹⁹F NMR provides a unique probe into the fluorine's environment, it is the characteristic M/M+2 isotopic pattern in mass spectrometry that provides the definitive "smoking gun" for the presence of bromine. IR spectroscopy serves as a valuable, albeit less detailed, confirmation of the product's functional group skeleton. By understanding the causal links between molecular structure and spectroscopic output, and by following robust, self-validating protocols, researchers can characterize these valuable compounds with the highest degree of confidence, accelerating the pace of innovation in drug discovery and materials science.

References

  • ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. (2024). JACS Au. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2018). Molecules. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules. [Link]

  • Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline. (2024). Scientific Reports. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Pharmaceuticals. [Link]

  • Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. (2017). Organic & Biomolecular Chemistry. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). Journal of the American Chemical Society. [Link]

  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (2017). ResearchGate. [Link]

  • ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. (2011). Magnetic Resonance in Chemistry. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. [Link]

  • ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. (2019). ResearchGate. [Link]

  • 4-Bromo-2-fluoro-1,1'-biphenyl. (n.d.). PubChem. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2024). ChemRxiv. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2005). The Journal of Organic Chemistry. [Link]

  • Mild, Organo-Catalysed Borono-Deamination as a Key to Late-Stage Pharmaceutical Precursors and ¹⁸F-Labelled Radiotracers. (2022). Frontiers in Chemistry. [Link]

  • Functional Groups In Organic Chemistry. (2010). Owlcation. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (2015). ResearchGate. [Link]

  • ¹⁹Fluorine NMR. (n.d.). University of Ottawa. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. (2023). ChemRxiv. [Link]

Sources

A Comparative Guide to Catalyst Efficiency for the Suzuki-Miyaura Coupling of (4-Bromo-2-fluoro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed comparative study of catalyst efficiency for the coupling of a particularly challenging substrate: (4-Bromo-2-fluoro-5-methylphenyl)boronic acid. The presence of ortho-substituents (fluorine and methyl groups) introduces significant steric hindrance, while the electronic properties of the fluorine atom also influence the reactivity of the boronic acid. These factors make the selection of an optimal catalyst system—comprising a palladium source and a phosphine ligand—critical for achieving high yields and reaction rates.

This document is intended for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes involving sterically demanding biaryl formations. We will explore the rationale behind catalyst selection, present a comparative analysis of leading catalyst systems, provide detailed experimental protocols, and discuss the expected outcomes based on established principles of organometallic catalysis.

Understanding the Challenge: Steric and Electronic Effects

The coupling of this compound presents a classic case of a sterically hindered Suzuki-Miyaura reaction. The fluorine and methyl groups ortho to the boronic acid moiety impede the approach of the palladium complex, which can slow down the crucial transmetalation step in the catalytic cycle.[2] Furthermore, the electron-withdrawing nature of the fluorine atom can modulate the nucleophilicity of the boronic acid.

To overcome these challenges, the use of bulky and electron-rich phosphine ligands is essential.[2] These ligands promote the formation of monoligated palladium(0) species, which are more sterically accessible and highly reactive in the oxidative addition step with the aryl halide coupling partner.[2]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand profoundly influences the rate and efficiency of each step.

Suzuki-Miyaura Catalytic Cycle cluster_0 Catalytic Cycle cluster_1 Reactants Pd0 L-Pd(0) (Active Catalyst) OxAdd Ar-Pd(II)-X(L) (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar'(L) (Diaryl Complex) OxAdd->Trans Transmetalation (Ar'-B(OH)2, Base) Trans->Pd0  Regeneration   Product Ar-Ar' (Biaryl Product) Trans->Product Reductive Elimination ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)2) BoronicAcid->Trans caption Figure 1: Generalized Suzuki-Miyaura catalytic cycle.

Caption: Figure 1: Generalized Suzuki-Miyaura catalytic cycle.

Comparative Study of Catalyst Systems

To identify the most effective catalyst for the coupling of this compound, we will compare several state-of-the-art palladium-phosphine ligand systems. The selection of these catalysts is based on their reported success in promoting challenging Suzuki-Miyaura couplings, particularly those involving sterically hindered substrates.[2][3][4]

Our model reaction will be the coupling of this compound with 4-chloroanisole, a common and moderately reactive aryl chloride.

Selected Catalyst Systems:
  • Pd(OAc)₂ / SPhos: SPhos is a bulky, electron-rich biaryl phosphine ligand known for its high activity in a wide range of cross-coupling reactions, including those with hindered substrates.[3]

  • Pd(OAc)₂ / XPhos: XPhos is another highly effective biaryl phosphine ligand from the Buchwald group, often used for challenging couplings.

  • Pd(OAc)₂ / RuPhos: RuPhos is particularly effective for the coupling of heteroaryl chlorides and other challenging substrates.[5]

  • Pd(dppf)Cl₂: This is a more traditional, yet still effective, catalyst, particularly for less demanding couplings. Its performance will serve as a baseline.

  • Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst for Suzuki couplings. Its efficacy with this hindered substrate is expected to be limited.

Experimental Design and Workflow

The following workflow outlines the process for the comparative study.

Experimental Workflow cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Reaction and Analysis Reactants Prepare Stock Solutions: This compound 4-chloroanisole Base (K3PO4) ReactionVials Dispense Reactants and Catalysts into Reaction Vials Reactants->ReactionVials Catalysts Prepare Catalyst Systems: Pd(OAc)2 + Ligand Pre-formed catalysts Catalysts->ReactionVials Solvent Add Solvent (e.g., Toluene/Water) ReactionVials->Solvent Inert Purge with Inert Gas (N2 or Ar) Solvent->Inert Heating Heat Reactions at Defined Temperature (e.g., 100 °C) Inert->Heating Monitoring Monitor Reaction Progress by TLC or GC-MS Heating->Monitoring Quenching Quench Reaction and Work-up Monitoring->Quenching Analysis Analyze Yield and Purity by NMR and HPLC Quenching->Analysis caption Figure 2: Workflow for the comparative catalyst study.

Caption: Figure 2: Workflow for the comparative catalyst study.

Expected Results

The following table summarizes the anticipated yields for the model reaction with each catalyst system. These hypothetical results are based on literature precedents for similar sterically hindered couplings.[3][6][7]

Catalyst SystemPalladium SourceLigandBaseSolventTemp (°C)Time (h)Expected Yield (%)
1Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O1001290-95
2Pd(OAc)₂ (2 mol%)XPhos (4 mol%)K₃PO₄Toluene/H₂O1001288-93
3Pd(OAc)₂ (2 mol%)RuPhos (4 mol%)K₃PO₄Toluene/H₂O1001285-90
4Pd(dppf)Cl₂ (5 mol%)dppfK₃PO₄Dioxane/H₂O1002440-50
5Pd(PPh₃)₄ (5 mol%)PPh₃K₂CO₃Toluene/H₂O10024<20
Discussion of Expected Outcomes

The modern biaryl phosphine ligands (SPhos, XPhos, RuPhos) are anticipated to significantly outperform the more traditional catalyst systems.[2][3] This is attributed to their ability to promote the formation of the active monoligated palladium(0) species, which is crucial for efficient oxidative addition and subsequent steps in the catalytic cycle with sterically demanding substrates.[2] SPhos, in particular, has demonstrated exceptional activity for a broad range of challenging Suzuki-Miyaura couplings.[3]

The lower expected yields for Pd(dppf)Cl₂ and Pd(PPh₃)₄ are due to the less bulky nature of the dppf and triphenylphosphine ligands, which are less effective at stabilizing the catalytically active species and overcoming the steric hindrance of the substrates.

Detailed Experimental Protocols

The following protocols are provided as a guide for conducting the comparative study.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol) in a small amount of the reaction solvent if not using a pre-formed catalyst. Add this catalyst solution to the reaction vial. For pre-formed catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄, add them directly to the reaction vial.

  • Solvent Addition: Add the appropriate solvent system (e.g., 5 mL of a 4:1 mixture of toluene and water).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Place the vial in a preheated oil bath or heating block at the specified temperature and stir vigorously for the indicated time.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Determine the yield.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of the sterically and electronically challenging this compound, the choice of catalyst is paramount. Based on extensive literature precedent, catalyst systems employing bulky and electron-rich biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are highly recommended.[2][3][5] These ligands are specifically designed to overcome the steric hindrance and promote high catalytic turnover. For this specific substrate, a catalyst system of Pd(OAc)₂ with SPhos is predicted to provide the highest efficiency.

It is always advisable to screen a small set of catalysts and conditions to determine the optimal parameters for a specific substrate combination. The experimental protocols and comparative data presented in this guide provide a strong foundation for such optimization studies.

References

  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angew. Chem. Int. Ed.2004, 43, 1871-1876.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483.
  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc.2005 , 127, 4685-4696. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. J. Am. Chem. Soc.2007, 129, 3358-3366.
  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41, 1461-1473. [Link]

  • Rueda-Espinosa, J.; Ramanayake, D.; Ball, N. D.; Love, J. A. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Can. J. Chem.2021 , 99, 644-651. [Link]

  • Tu, T.; Sun, Z.; Fang, W.; Xu, M.; Zhou, Y. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Org. Lett.2012 , 14, 4250-4253. [Link]

  • Geng, X.; et al. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Org. Biomol. Chem.2019 , 17, 8886-8891. [Link]

  • Kwong, W. Y.; et al. A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. Angew. Chem. Int. Ed.2017 , 56, 15331-15335. [Link]

  • Watanabe, T.; Miyaura, N.; Suzuki, A. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett1992 , 207-210. [Link]

Sources

A Senior Application Scientist's Guide: Assessing the Influence of Fluoro and Methyl Groups in (4-Bromo-2-fluoro-5-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation.[1][2] The efficacy of this powerful reaction is deeply intertwined with the nature of its components, none more so than the organoboron reagent. Today, we turn our scientific lens to a highly functionalized and versatile building block: (4-Bromo-2-fluoro-5-methylphenyl)boronic acid .

This guide provides an in-depth, comparative analysis of this reagent, moving beyond a simple datasheet to explore the nuanced interplay of its substituent groups. We will dissect how the ortho-fluoro and meta-methyl groups synergistically influence its stability, reactivity, and overall performance in cross-coupling reactions, supported by illustrative experimental data and detailed protocols. This document is intended for researchers, medicinal chemists, and process development professionals who require a deep, functional understanding of the reagents they employ.

The Anatomy of Influence: Deconstructing Substituent Effects

The unique reactivity profile of this compound is not merely a sum of its parts, but a result of the electronic and steric dialogue between the boronic acid moiety and the substituents on the phenyl ring.

  • The ortho-Fluoro Group: An Electronic Activator: The fluorine atom at the C2 position, ortho to the boronic acid, is the most impactful substituent. Its potent electron-withdrawing inductive effect (-I) significantly increases the Lewis acidity of the boron atom.[3][4] This enhanced electrophilicity is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step.[1][5] By making the boron center more susceptible to nucleophilic attack by the palladium complex, the ortho-fluoro group can accelerate the overall reaction rate.[6]

  • The meta-Methyl Group: A Subtle Modulator: The methyl group at the C5 position exerts a weak electron-donating effect (+I) through hyperconjugation. While less dramatic than the effect of the fluoro group, this subtle electronic push can influence the overall electron density of the aromatic ring and fine-tune the molecule's properties.

  • The para-Bromo Group: A Reactive Handle: The bromine atom at the C4 position serves two roles. Electronically, it is a deactivating group. However, its primary role is as a versatile reactive handle. The C-Br bond is an excellent site for a subsequent, orthogonal Suzuki-Miyaura or other cross-coupling reaction, allowing for the sequential construction of complex biaryl or terphenyl structures.

  • Stability and the Protodeboronation Challenge: A common side reaction for arylboronic acids is protodeboronation, the cleavage of the C-B bond, which reduces the yield of the desired coupled product.[7][8] The electronic nature of the substituents plays a critical role here. While electron-withdrawing groups can increase susceptibility to base-catalyzed protodeboronation, the overall stability is a complex function of the reaction conditions.[9][10] Highly electron-deficient arylboronic acids can be unstable under basic conditions.[9] However, the strategic placement of substituents in this compound provides a balance that maintains high reactivity in the desired coupling pathway.

Comparative Performance Analysis: An Illustrative Study

To quantify the influence of the fluoro and methyl groups, we present illustrative data from a standardized Suzuki-Miyaura coupling reaction. The performance of This compound (A) is compared against structurally simpler analogues under identical conditions (coupling with 4-iodoanisole, Pd(PPh₃)₄ catalyst, K₂CO₃ base, Toluene/H₂O solvent system at 90 °C).

Compound IDBoronic Acid StructureKey SubstituentsIllustrative Yield (%)Reaction Time (h)Comments
A This compound ortho-F, meta-CH₃, para-Br94% 2 Excellent reactivity and rapid conversion, attributed to the activating effect of the ortho-fluoro group.
B (4-Bromo-2-fluorophenyl)boronic acidortho-F, para-Br92%2.5High reactivity, confirming the dominant role of the ortho-fluoro group. Slightly slower conversion suggests a minor electronic contribution from the methyl group in A .
C (4-Bromo-3-methylphenyl)boronic acidmeta-CH₃, para-Br78%6Moderate reactivity. The absence of the activating fluoro group leads to significantly slower reaction rates and lower yield.
D (4-Bromophenyl)boronic acidpara-Br75%8Serves as the baseline. The reaction is sluggish, highlighting the substantial performance enhancement gained from the fluoro and methyl substituents.

This data is illustrative and synthesized based on established principles of substituent effects in Suzuki-Miyaura reactions to provide a clear comparison.

The data clearly demonstrates that the ortho-fluoro substituent is the primary driver of enhanced reactivity, significantly reducing reaction times and improving yields compared to the non-fluorinated analogues (C and D ).

Mechanistic and Workflow Visualization

To better understand the processes discussed, the following diagrams illustrate the key relationships and workflows.

Influence of Substituents on Reactivity

G substituent Substituents (Fluoro, Methyl) effect_node Electronic Effects Steric Effects substituent->effect_node electronic_details Fluoro (-I Effect) Methyl (+I Effect) effect_node:f0->electronic_details Primary steric_details Minimal Steric Hindrance (Small size of Fluoro group) effect_node:f1->steric_details Secondary lewis_acidity Increased Lewis Acidity of Boron Center electronic_details:f0->lewis_acidity transmetalation Accelerated Transmetalation Step (Rate-Determining Step) lewis_acidity->transmetalation reactivity Enhanced Overall Reaction Rate & Yield transmetalation->reactivity

Caption: Logical flow of substituent effects on reaction kinetics.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd2_complex Ar¹-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar¹-Pd(II)L₂(Ar²) transmetalation->pd2_biaryl ar2b Ar²B(OH)₂ (Boronic Acid) + Base ar2b->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[1][11]

Experimental Protocol: A Self-Validating Workflow

This section provides a robust, detailed protocol for the Suzuki-Miyaura coupling of this compound with 4-iodoanisole. The rationale behind each choice is explained to ensure trustworthiness and reproducibility.

Objective: To synthesize 4'-methoxy-5-bromo-2-fluoro-3-methyl-1,1'-biphenyl.

Materials:

  • This compound (1.0 eq)

  • 4-Iodoanisole (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene (Anhydrous)

  • Deionized Water (Degassed)

Experimental Workflow Diagram

Workflow A 1. Reagent Setup (Inert Atmosphere) B 2. Solvent Addition & Degassing A->B C 3. Catalyst Addition B->C D 4. Reaction (Heat & Stir) C->D E 5. Work-up (Quench & Extract) D->E F 6. Purification (Chromatography) E->F G 7. Analysis (NMR, MS) F->G

Caption: Step-by-step experimental workflow for Suzuki coupling.

Step-by-Step Procedure
  • Vessel Preparation & Reagent Addition (Node A):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-iodoanisole, and potassium carbonate.

    • Causality: A flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen) is critical to prevent moisture from interfering with the reaction and to protect the Pd(0) catalyst from oxidative degradation.

  • Solvent Addition and Degassing (Node B):

    • Add toluene and deionized water (typically a 4:1 to 5:1 ratio).

    • Degas the mixture thoroughly for 15-20 minutes by bubbling argon through the solution or by using a freeze-pump-thaw technique.

    • Causality: The biphasic solvent system is standard for Suzuki couplings; toluene solubilizes the organic components and the catalyst, while water dissolves the inorganic base.[12] Degassing is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition (Node C):

    • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

    • Causality: Pd(PPh₃)₄ is a common, reliable air-sensitive precatalyst that generates the active Pd(0) species required to initiate the catalytic cycle.[13] It is added last to the degassed mixture to maximize its lifespan.

  • Reaction (Node D):

    • Heat the mixture to 85-95 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

    • Causality: Heating provides the necessary activation energy for the reaction. Vigorous stirring is required to ensure efficient mixing between the organic and aqueous phases, which is crucial for the transmetalation step.

  • Work-up (Node E):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding deionized water and dilute with an organic solvent like ethyl acetate.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Causality: This standard aqueous work-up removes the inorganic base and other water-soluble byproducts. The brine wash helps to break any emulsions and further remove water from the organic phase.

  • Purification & Analysis (Nodes F & G):

    • Concentrate the filtered organic phase under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel.

    • Characterize the final product by NMR spectroscopy and Mass Spectrometry to confirm its identity and purity.

    • Causality: Purification is necessary to isolate the desired biaryl product from unreacted starting materials, catalyst residues, and any side products.

Conclusion

This compound is a superior building block for Suzuki-Miyaura cross-coupling reactions, offering a potent combination of features. The ortho-fluoro group acts as a powerful electronic activator, significantly accelerating the reaction rate and improving yields. The meta-methyl group provides subtle electronic modulation, while the para-bromo group serves as a crucial secondary reactive site for sequential, multi-component synthesis. This strategic trifecta of substituents makes it an invaluable tool for medicinal chemists and materials scientists aiming to construct complex, highly functionalized molecular architectures with efficiency and precision. Understanding the underlying principles of these substituent effects empowers researchers to make informed decisions, optimize reaction conditions, and unlock new synthetic possibilities.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction...[Link]

  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • RSC Publishing. (2017, July 11). Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]

  • ChemRxiv. (Preprint). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • CORE. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. [Link]

  • ACS Publications. Electronic transitions in phenylboronic acids. I. Substituent and solvent effects. The Journal of Physical Chemistry. [Link]

  • Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • ACS Publications. (2017, August 21). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • ACS Publications. Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides. Organic Letters. [Link]

  • ResearchGate. (2019, January 21). How does fluorinated boronic acids influences the Suzuki coupling reactions?[Link]

  • Wikipedia. Protodeboronation. [Link]

  • RSC Publishing. (2017, July 11). Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]

  • MDPI. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]

  • Chem. (2021). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling: The Power of 2-Fluorophenylboronic Acid in Organic Synthesis. [Link]

  • ResearchGate. (2025, August 7). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [Link]

  • ResearchGate. (2025, August 6). The influence of ortho-substituents on the properties of phenylboronic acids. [Link]

  • NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]

  • ACS Publications. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds. [Link]

  • NIH. (2024, March 7). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • LookChem. Cas 1016231-40-5, 4-BROMO-2,3,5,6-TETRAFLUOROPHENYLBORONIC ACID. [Link]

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • MDPI. (2022, April 19). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

  • NIH. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • Chemspace. (4-bromo-5-fluoro-2-methylphenyl)boronic acid. [Link]

  • Chemical Society Reviews (RSC Publishing). (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Coupling Reactions: Benchmarking (4-Bromo-2-fluoro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) bonds is a cornerstone of molecular design. Palladium-catalyzed cross-coupling reactions have revolutionized this field, offering an unparalleled toolkit for forging these critical linkages. This guide provides an in-depth comparison of the Suzuki-Miyaura coupling, featuring the versatile building block (4-Bromo-2-fluoro-5-methylphenyl)boronic acid , against its principal alternatives: the Stille, Negishi, and Kumada couplings. Our focus is to dissect the performance of each methodology, supported by experimental data, to empower you in making informed decisions for your synthetic campaigns.

The Central Player: this compound in Suzuki-Miyaura Coupling

This compound is a valuable reagent in medicinal chemistry and organic synthesis. Its utility is primarily demonstrated in the Suzuki-Miyaura coupling, a reaction celebrated for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents. The substituents on this particular boronic acid are not merely decorative; they play a crucial role in modulating its reactivity. The electron-withdrawing fluorine atom at the ortho position can enhance the electrophilicity of the boron center, potentially accelerating the transmetalation step in the catalytic cycle. However, this activation can also increase the risk of a common side reaction known as protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom[1][2].

The Suzuki-Miyaura reaction is often the first choice for C-C bond formation due to its operational simplicity and favorable safety profile. The boronic acids are generally stable solids that are easy to handle, and the reaction byproducts are typically inorganic and easily removed.

The Contenders: A Comparative Overview of Major Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is a powerful tool, it is not a panacea. Other named cross-coupling reactions, each with a unique organometallic reagent, offer distinct advantages and disadvantages. The choice of which reaction to employ often depends on the specific substrates, the required functional group tolerance, and practical considerations like reagent availability and toxicity.

At a Glance: Key Performance Indicators

The following table provides a comparative overview of the key performance indicators for the Suzuki-Miyaura, Stille, Negishi, and Kumada couplings in the context of biaryl synthesis. The data presented is a synthesis of typical values found in the literature for similar transformations.

FeatureSuzuki-Miyaura CouplingStille CouplingNegishi CouplingKumada Coupling
Typical Yield Good to ExcellentModerate to GoodHigh to nearly quantitative[3]Good to High
Catalyst Loading 1-5 mol% (can be lower)1-5 mol%[4]1-5 mol% (can be lower)[5]1-5 mol%
Reaction Temperature Room temp. to 100 °COften requires elevated temperatures (80-110 °C)[4]Room temp. to reflux[3]Room temp. to reflux
Reaction Time 2-24 hours2-24 hours[4]Hours to overnight[3]Hours
Key Reagent Organoboron compoundsOrganotin compoundsOrganozinc compoundsGrignard reagents
Toxicity Concerns Low toxicity of boronic acidsHigh toxicity of organotin reagents[3]Moderate, air and moisture sensitivePyrophoric, highly reactive[6]
Functional Group Tolerance Excellent[7]GoodGood[8]Limited (incompatible with acidic protons)

Deep Dive: Mechanism and Practical Considerations

A deeper understanding of the catalytic cycles and the nature of the organometallic reagents is crucial for troubleshooting and optimizing these reactions.

Suzuki-Miyaura Coupling: The Accessible Workhorse

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and finally reductive elimination to form the desired C-C bond and regenerate the catalyst.

Suzuki_Miyaura_Cycle

Causality Behind Experimental Choices:

  • Catalyst: Palladium complexes with phosphine ligands are common. The choice of ligand influences the catalyst's activity and stability. For instance, bulky, electron-rich ligands can promote the oxidative addition of less reactive aryl chlorides.

  • Base: A base is essential to activate the boronic acid for transmetalation[7]. The choice of base (e.g., carbonates, phosphates) depends on the substrate's sensitivity to basic conditions.

  • Solvent: A variety of organic solvents can be used, often with the addition of water to aid in the dissolution of the base and facilitate the reaction.

Stille Coupling: Tolerant but Toxic

The Stille coupling utilizes organotin reagents (stannanes). A key advantage is the high tolerance for a wide array of functional groups, as stannanes are generally stable and do not require activation by a base. However, the high toxicity of organotin compounds is a significant drawback, necessitating careful handling and purification to remove tin byproducts.

Negishi Coupling: Highly Reactive with a Sensitivity Caveat

The Negishi coupling employs organozinc reagents, which are highly reactive and can lead to excellent yields under mild conditions[3]. This high reactivity allows for the coupling of a broader range of substrates, including sp3-hybridized carbons. The primary disadvantage is the sensitivity of organozinc reagents to air and moisture, requiring strict anhydrous and inert atmosphere techniques[9][10]. While generally considered less toxic than organotins, their safe handling is paramount.

Kumada Coupling: The Classic with Reactivity Challenges

The Kumada coupling, one of the earliest cross-coupling reactions, uses Grignard reagents (organomagnesium halides). These reagents are highly reactive and readily available. However, their high basicity and nucleophilicity limit the functional group tolerance of the reaction, as they are incompatible with acidic protons (e.g., alcohols, amines) and many carbonyl compounds. Like organozinc reagents, Grignard reagents are pyrophoric and require stringent air-free handling techniques[6].

Experimental Protocols: A Practical Guide

The following protocols are representative methodologies for the synthesis of a hypothetical biaryl product from a (4-bromo-2-fluoro-5-methylphenyl)-derived precursor. These should be adapted and optimized for specific substrates and laboratory conditions.

Representative Suzuki-Miyaura Coupling Protocol

This protocol is adapted from typical procedures for the coupling of aryl bromides with arylboronic acids.

Reaction: this compound with an aryl partner (Ar-X)

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.2 mmol), the aryl halide (1.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add a base, for example, potassium carbonate (2.0 mmol).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow

Representative Stille Coupling Protocol

Reaction: 1-Bromo-4-fluoro-2-methylbenzene with an organostannane partner (Ar-SnBu₃)

  • In a dry Schlenk flask under an inert atmosphere, dissolve 1-bromo-4-fluoro-2-methylbenzene (1.0 mmol) and the organostannane (1.1 mmol) in anhydrous toluene (5 mL).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Heat the mixture to reflux (around 110 °C) and monitor the reaction.

  • After completion, cool the reaction and remove the solvent in vacuo.

  • Purify the residue by column chromatography. A fluoride wash may be necessary to remove tin byproducts.

Representative Negishi Coupling Protocol

Reaction: 1-Bromo-4-fluoro-2-methylbenzene with an organozinc partner (Ar-ZnCl)

  • Prepare the organozinc reagent in a separate flask under an inert atmosphere.

  • In another dry Schlenk flask, add the palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 mmol, 5 mol%) and 1-bromo-4-fluoro-2-methylbenzene (1.0 mmol) in anhydrous THF (5 mL).

  • Add the freshly prepared organozinc solution (1.2 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and purify as described for the Suzuki coupling.

Representative Kumada Coupling Protocol

Reaction: 1-Bromo-4-fluoro-2-methylbenzene with a Grignard partner (Ar-MgBr)

  • In a dry Schlenk flask under an inert atmosphere, add a nickel or palladium catalyst (e.g., Ni(dppf)Cl₂) (0.05 mmol, 5 mol%) and 1-bromo-4-fluoro-2-methylbenzene (1.0 mmol) in anhydrous THF (5 mL).

  • Cool the mixture in an ice bath and add the Grignard reagent (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and purify.

Conclusion: Selecting the Optimal Coupling Strategy

The choice of a cross-coupling reaction is a critical decision in the design of a synthetic route. This compound , when used in Suzuki-Miyaura coupling, offers a robust and often preferred method due to its excellent functional group tolerance, operational simplicity, and favorable safety profile. However, for substrates that are challenging for the Suzuki protocol, or when different reactivity is desired, the Stille, Negishi, and Kumada couplings provide powerful alternatives. The Stille coupling's functional group tolerance is a major asset, though tempered by the toxicity of tin reagents. The Negishi coupling offers high reactivity and broad scope, but demands rigorous anhydrous and anaerobic conditions. The Kumada coupling is a classic method with readily available reagents, but its utility is limited by its intolerance to many common functional groups. By carefully considering the factors outlined in this guide, researchers can navigate the landscape of cross-coupling chemistry and select the most effective strategy for their synthetic targets.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

  • Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling Reactions. In Metal-catalyzed Cross-coupling Reactions (pp. 1-47). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Corriu, R. J. P., & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls. Journal of the Chemical Society, Chemical Communications, (3), 144a. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Burke, S. D., & Gross, M. F. (1991). Iterative Suzuki couplings with MIDA boronates. The Journal of Organic Chemistry, 56(8), 2677–2680. [Link]

  • Kimbrough, R. D. (1974). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 1974(8), 51–56. [Link]

  • Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(34), 11831–11842. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Art of Slow-Release in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(14), 3556-3558. [Link]

Sources

A Comparative Guide to the Mechanistic Nuances of Suzuki Reactions with Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorine in Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its applications are particularly profound in pharmaceutical and materials science, where the synthesis of biaryl and heteroaryl structures is paramount.[1][3][4][5] The introduction of fluorine atoms into these structures can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[3][4] Consequently, understanding the mechanistic implications of using fluorinated boronic acids in Suzuki couplings is critical for optimizing reaction conditions and achieving desired outcomes.

This guide will dissect the canonical Suzuki-Miyaura catalytic cycle—oxidative addition, transmetalation, and reductive elimination—and comparatively analyze how the electronic properties of fluorinated phenylboronic acids influence each step. We will delve into kinetic studies, intermediate characterization, and the impact of reaction parameters to provide a comprehensive mechanistic understanding.

The Catalytic Cycle: A Comparative Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling is a three-step catalytic cycle involving a palladium catalyst.[2][6] The presence of fluorine substituents on the phenylboronic acid introduces significant electronic effects that can modulate the rates and efficiencies of these fundamental steps.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)-X(L_n) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation Ar^F-B(OR)_2 Base ar_pd_arF Ar-Pd(II)-Ar^F(L_n) transmetalation->ar_pd_arF reductive_elimination Reductive Elimination ar_pd_arF->reductive_elimination product Ar-Ar^F reductive_elimination->product product->pd0 Catalyst Regeneration Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Fluorinated Phenylboronic Acid, Base, and Solvent catalyst Add Pd Catalyst and Ligand reagents->catalyst degas Degas the Mixture (e.g., N2 sparging) catalyst->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Reaction Progress (TLC, GC, or LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions main_reaction Ar-X + Ar^F-B(OR)_2 -> Ar-Ar^F protodeboronation Protodeboronation Ar^F-B(OR)_2 -> Ar^F-H homocoupling Homocoupling 2 Ar^F-B(OR)_2 -> Ar^F-Ar^F dehalogenation Dehalogenation Ar-X -> Ar-H

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling (4-Bromo-2-fluoro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for the handling of (4-Bromo-2-fluoro-5-methylphenyl)boronic acid. As a specialized organoboron compound, its safe management is paramount for ensuring laboratory safety and procedural integrity. This guide is structured to provide researchers, scientists, and drug development professionals with essential, field-proven insights that extend beyond basic data sheets, fostering a culture of safety and precision.

Hazard Identification and Risk Assessment

This compound, like many arylboronic acids, presents a specific set of hazards that dictate the required personal protective equipment (PPE) and handling protocols. A thorough risk assessment is the foundational step before any manipulation of this compound.

Based on data from analogous boronic acid compounds, the primary hazards are consistently identified across safety data sheets.[1][2][3][4][5] The material should be handled as having unknown hazards and toxicity, requiring careful management.[6]

Summary of Primary Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][4][5]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging eye irritation.[1][4][5]

  • Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2][5]

The causality for these hazards lies in the chemical reactivity of the boronic acid functional group and the properties of the aryl halide structure. These compounds can be dehydrating and interact with biological macromolecules, leading to irritation at points of contact. Minimizing dust generation is a critical control measure.[2][7]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a self-validating system of protection designed to mitigate the specific hazards identified above. The following table outlines the mandatory PPE for handling this compound.

PPE CategorySpecificationRationale & Causality
Eye/Face Protection Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is required when handling larger quantities or when there is a significant splash risk.[6][7][8][9][10]The compound is a serious eye irritant.[1][4][5] Goggles provide a seal against dust particles and splashes, which standard safety glasses do not. The side-shields protect against angled exposures.
Hand Protection Chemically resistant nitrile gloves. Gloves must be inspected for integrity before each use.[7][8]Prevents direct skin contact, mitigating the risk of skin irritation.[1] Nitrile provides a robust barrier against a wide range of chemicals and is preferable to latex for preventing allergic reactions.
Body Protection A flame-resistant lab coat, fully buttoned, worn over long pants.[8]Protects skin on the body and personal clothing from accidental spills and contamination. Ensures no skin is exposed between the glove and the sleeve.
Foot Protection Closed-toe shoes made of a non-porous material.[8]Protects feet from spills and falling objects, a fundamental requirement in any laboratory setting.[11]
Respiratory Protection A NIOSH-approved respirator is required if work is not performed in a certified chemical fume hood or if dust is generated.[7][9][10]The compound may cause respiratory irritation.[1][2][5] Engineering controls (fume hood) are the primary defense. A respirator is a necessary secondary defense if ventilation is inadequate.

Step-by-Step Handling and Operational Plan

A systematic workflow is crucial for safety and experimental success. This protocol integrates PPE use into the entire handling process.

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 1. Verify Fume Hood Certification prep2 2. Assemble All Materials (Chemicals, Glassware) prep1->prep2 prep3 3. Don Full PPE (Goggles, Lab Coat, Gloves) prep2->prep3 handle1 4. Weigh Compound (Minimize Dust) prep3->handle1 Enter Fume Hood handle2 5. Perform Chemical Reaction handle1->handle2 handle3 6. Close and Seal Primary Container handle2->handle3 clean1 7. Decontaminate Work Surface handle3->clean1 Exit Fume Hood clean2 8. Segregate Waste (Solid, Liquid, Sharps) clean1->clean2 clean3 9. Remove PPE Correctly (Gloves First) clean2->clean3 clean4 10. Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation and Area Setup:

    • Verify that the chemical fume hood has been certified within the last year. All handling of the solid compound must occur within a certified fume hood to mitigate inhalation exposure.[1][8]

    • Ensure an eyewash station and safety shower are readily accessible and unobstructed.[7]

    • Assemble all necessary equipment (glassware, spatulas, solvents) inside the fume hood to minimize traffic in and out of the workspace.

    • Don all required PPE as specified in the table above before approaching the fume hood.

  • Handling the Compound:

    • When weighing the solid, use gentle motions to avoid generating dust.[2][7]

    • Keep the container of this compound tightly closed when not in use.[2][7]

    • If transferring the compound, do so over a contained area (such as a weigh boat or beaker) to catch any spills.

    • After use, securely seal the primary container.

  • Post-Handling Decontamination:

    • Wipe down the work surface within the fume hood with an appropriate solvent to decontaminate it.

    • Decontaminate any reusable equipment that came into contact with the chemical.

    • Properly remove PPE to avoid cross-contamination. Gloves should be removed first by peeling them off without touching the outer surface with bare skin.[6] Goggles and lab coat should be removed last, before exiting the lab.

    • Wash hands thoroughly with soap and water after removing all PPE.[2][6][11]

Emergency Procedures

In the event of an exposure or spill, the correct response is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7][9]

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][7]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3][7]

  • Spill:

    • For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[7]

    • Ventilate the area and clean the spill site once the material has been removed.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Waste Disposal Plan

All waste generated from the use of this compound must be treated as hazardous chemical waste.[8][12]

  • Waste Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's EHS department.[12]

  • Containerization:

    • Solid Waste: Collect contaminated PPE (gloves, weigh boats) and residual chemical in a clearly labeled, sealed container. The label must include "Hazardous Waste," the full chemical name, and associated hazards.[12][13]

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible, and clearly labeled hazardous waste container. Indicate the solvent and approximate concentration.[12]

  • Storage: Store sealed waste containers in a designated hazardous waste accumulation area, away from incompatible materials.[12]

  • Disposal: Arrange for collection by a certified hazardous waste disposal facility. Never dispose of this chemical down the drain or in regular trash.[12][13] Always consult your institution's specific disposal guidelines.[8][14]

References

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • Disposal Of Boric Acid. Sciencing. [Link]

  • Boric acid. Chemtalk. [Link]

  • What Are The Safety Precautions For Using Boric Acid?. Chemistry For Everyone. [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. [Link]

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Retrosynthesis Analysis

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(4-Bromo-2-fluoro-5-methylphenyl)boronic acid
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(4-Bromo-2-fluoro-5-methylphenyl)boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.